molecular formula C7H5F2NO3 B1585949 2,3-Difluoro-6-nitroanisole CAS No. 66684-60-4

2,3-Difluoro-6-nitroanisole

Cat. No.: B1585949
CAS No.: 66684-60-4
M. Wt: 189.12 g/mol
InChI Key: BCWRUHXLSHZAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-6-nitroanisole is a useful research compound. Its molecular formula is C7H5F2NO3 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWRUHXLSHZAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382269
Record name 2,3-Difluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-60-4
Record name 1,2-Difluoro-3-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-6-nitroanisole (CAS Number: 66684-60-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-6-nitroanisole, a substituted nitrobenzene, is a key exemplar of this molecular design strategy. Its unique arrangement of electron-withdrawing fluorine and nitro groups, alongside an electron-donating methoxy group, creates a versatile chemical intermediate with significant potential in the synthesis of complex, high-value molecules.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on empowering researchers in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and development.

Key Properties
PropertyValueSource(s)
CAS Number 66684-60-4[1][2]
Molecular Formula C₇H₅F₂NO₃[1][2]
Molecular Weight 189.12 g/mol [1][2]
Appearance Light brown to brown liquid[3]
Boiling Point 78-79 °C at 20 mmHg[4]
Density (Predicted) 1.414 ± 0.06 g/cm³[4]
Flash Point 110.4 °C[1]
Solubility Soluble in most organic solvents.Inferred from structure
Storage Store at 2-8°C in a dry, sealed container.[1][3]
Spectroscopic Characterization

While detailed, publicly accessible spectra for this compound are scarce, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[3] Based on the analysis of related compounds and general principles of spectroscopy, the following characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show two aromatic protons and a singlet for the methoxy group. The aromatic signals would likely appear as complex multiplets due to coupling with each other and with the two fluorine atoms. The methoxy group protons would appear as a singlet, likely in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carbon atoms attached to fluorine would show characteristic large one-bond C-F coupling constants. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methoxy group.

  • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with their coupling pattern providing valuable structural information.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching vibrations (around 1100-1300 cm⁻¹), and C-O stretching of the anisole moiety.[3]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 189, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and other characteristic fragments.

Synthesis and Reaction Pathways

This compound is a valuable synthetic intermediate, and its preparation is a key consideration for its use in research. A logical and efficient synthetic strategy involves a two-step process starting from the readily available 2,3,4-trifluoronitrobenzene.

Step 1: Synthesis of the Precursor, 2,3-Difluoro-6-nitrophenol

The synthesis of the key intermediate, 2,3-difluoro-6-nitrophenol, is well-documented in the patent literature.[5][6] The process involves the regioselective nucleophilic aromatic substitution of the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene with a hydroxide source.

Synthesis_of_2,3-Difluoro-6-nitrophenol start 2,3,4-Trifluoronitrobenzene intermediate 2,3-Difluoro-6-nitrophenol start->intermediate Nucleophilic Aromatic Substitution reagents Aqueous Alkali Hydroxide (e.g., KOH, NaOH) 20-100 °C

Caption: Synthesis of 2,3-Difluoro-6-nitrophenol.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-nitrophenol

  • Reaction Setup: In a suitable reaction vessel, 2,3,4-trifluoronitrobenzene is mixed with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide or sodium hydroxide). The reaction is performed in the absence of an organic solvent.[5][6]

  • Reaction Conditions: The mixture is heated to a temperature between 20°C and 100°C with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[5][6]

  • Work-up: Upon completion of the reaction, the mixture is cooled and acidified to a pH of approximately 1 to 6 with a suitable acid (e.g., sulfuric acid or hydrochloric acid).[5][6]

  • Purification: The product, 2,3-difluoro-6-nitrophenol, can be purified by steam distillation, followed by isolation from the distillate after cooling.[5][6] This method yields isomerically pure 2,3-difluoro-6-nitrophenol in good yields.[6]

Causality Behind Experimental Choices:

  • Regioselectivity: The nucleophilic attack by the hydroxide ion occurs preferentially at the 4-position due to the strong electron-withdrawing effect of the para-nitro group, which activates this position for substitution.

  • Solventless Conditions: Performing the reaction in an aqueous medium without an organic solvent is a key aspect of green chemistry, reducing the environmental impact of the synthesis.[5]

Step 2: Methylation to this compound

The conversion of 2,3-difluoro-6-nitrophenol to the target compound, this compound, can be achieved through a Williamson ether synthesis.[7][8][9][10][11] This classic reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Williamson_Ether_Synthesis start 2,3-Difluoro-6-nitrophenol product This compound start->product SN2 Reaction reagents Base (e.g., K₂CO₃, NaH) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., Acetone, DMF)

Caption: Williamson Ether Synthesis of this compound.

General Experimental Protocol: Methylation of 2,3-Difluoro-6-nitrophenol

  • Reaction Setup: To a solution of 2,3-difluoro-6-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), a base (e.g., potassium carbonate, sodium hydride) is added. The mixture is stirred at room temperature to form the corresponding phenoxide.

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound are of significant interest in the pharmaceutical industry. The presence of the difluoronitroaryl moiety makes it a valuable building block for the synthesis of various bioactive molecules.

Precursor to Fluoroquinolone Antibiotics

The closely related 2,3-difluoro-6-nitrophenol is a key intermediate in the synthesis of fluoroquinolone antibiotics.[12] These are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[12] The synthesis often involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the core quinoline structure.[12] The fluorine atoms on the aromatic ring are crucial for enhancing the potency and pharmacokinetic properties of these drugs.

Potential Role in Kinase Inhibitor Synthesis

Fluorinated aromatic compounds are frequently incorporated into the structures of kinase inhibitors, a major class of anticancer drugs. The fluorine atoms can form favorable interactions with the kinase active site and improve the drug-like properties of the molecule. The reactivity of the nitro group in this compound allows for its conversion to an amino group, which can then be used as a handle for further synthetic transformations to build more complex kinase inhibitor scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Codes: Xi (Irritant)[4]

  • Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[4]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[4]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of pharmaceuticals and other advanced materials. Its unique electronic and structural features, stemming from the interplay of its fluoro, nitro, and methoxy substituents, make it a valuable building block for accessing complex molecular architectures. While detailed spectroscopic data in the public domain is limited, its synthesis from readily available starting materials is well-established. As the demand for novel, high-performance molecules continues to grow, the utility of versatile intermediates like this compound in enabling cutting-edge research and development is undeniable.

References

An In-Depth Technical Guide to the Physical Properties of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-nitroanisole is a fluorinated aromatic compound that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The strategic placement of two fluorine atoms, a nitro group, and a methoxy group on the benzene ring imparts unique electronic properties and reactivity, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with essential safety and handling information to support its effective and safe use in a research and development setting.

Chemical Identity and Physical Properties

This compound, with the CAS number 66684-60-4, is a solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅F₂NO₃--INVALID-LINK--
Molecular Weight 189.12 g/mol --INVALID-LINK--, --INVALID-LINK--
Physical State Solid--INVALID-LINK--
Boiling Point 78-79 °C at 20 mmHg--INVALID-LINK--
Density 1.414 g/cm³--INVALID-LINK--
Flash Point 110.4 °C--INVALID-LINK--
CAS Number 66684-60-4--INVALID-LINK--, --INVALID-LINK--

Note: A definitive melting point for this compound is not consistently reported in publicly available literature. Researchers should determine this experimentally.

Solubility:

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While publicly accessible, fully interpreted spectra are limited, the expected spectral characteristics are outlined below.

1H NMR Spectroscopy:

A proton NMR spectrum would be expected to show signals corresponding to the two aromatic protons and the three protons of the methoxy group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and fluorine substituents.

13C NMR Spectroscopy:

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups, with the carbon bearing the nitro group and the carbons bonded to fluorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretching (methoxy group): ~2950-2850 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively. These are typically strong absorptions.

  • C-F stretching: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹.

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

  • C-O stretching (anisole): ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric).

Mass Spectrometry:

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.12 g/mol ). The fragmentation pattern will be influenced by the presence of the nitro, fluoro, and methoxy groups, leading to characteristic daughter ions.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on available data for this compound and similar nitroaromatic compounds.

Hazard Identification:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Synthesis and Applications in Drug Discovery

Synthesis:

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2,3-Difluoroanisole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HNO3 / H2SO4" [shape=plaintext]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2,3-Difluoroanisole" -> "this compound" [label="Nitration"]; "HNO3 / H2SO4" -> "this compound"; }

A potential synthetic route to this compound.

Applications in Drug Discovery:

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1] The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atoms can enhance the metabolic stability and binding affinity of a drug candidate.

A related compound, 2,3-Difluoro-6-nitrophenol, is a key intermediate in the synthesis of fluoroquinolone antibiotics.[2] This highlights the importance of the 2,3-difluoro-6-nitro substitution pattern in the development of bioactive compounds. It is plausible that this compound could be utilized in the synthesis of novel analogs of existing drugs or as a starting material for the discovery of new chemical entities with a range of therapeutic activities.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its physical, chemical, and spectral properties, as well as crucial safety and handling information. A deeper understanding of its reactivity and the development of robust synthetic protocols will further unlock its potential as a versatile building block for the creation of novel and impactful molecules. Researchers and scientists are encouraged to conduct their own experimental verification of properties such as melting point and solubility to ensure the success of their research endeavors.

References

2,3-Difluoro-6-nitroanisole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Difluoro-6-nitroanisole: Structure, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a fluorinated nitroaromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the specific arrangement of fluoro, nitro, and methoxy substituents on the benzene ring, make it a key intermediate in the development of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its molecular structure, physicochemical properties, synthesis, and reactivity. We will explore its applications, particularly in the synthesis of novel pharmaceutical and agrochemical agents, grounded in established chemical principles and field-proven insights.

Molecular Structure and Physicochemical Profile

The molecular integrity of a synthetic building block is paramount to its utility. This compound, with the chemical formula C₇H₅F₂NO₃, possesses a well-defined structure that dictates its reactivity. The molecule consists of a central benzene ring functionalized with a methoxy group (-OCH₃), two fluorine atoms at positions 2 and 3, and a nitro group (-NO₂) at position 6. The synergistic electron-withdrawing effects of the nitro group and the fluorine atoms render the aromatic ring electron-deficient, a critical feature for its chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Data

PropertyValueReference
IUPAC Name 1,2-difluoro-3-methoxy-4-nitrobenzene[1]
CAS Number 66684-60-4[1][2][3][4]
Molecular Formula C₇H₅F₂NO₃[1][2][5][6]
Molecular Weight 189.12 g/mol [1][2][4][5]
Appearance Solid, typically a pale yellow crystalline powder[5][6]
Boiling Point 78-79 °C at 20 mmHg[4]
Density ~1.414 g/cm³[2][4]

Synthesis and Reactivity: A Mechanistic Perspective

Synthetic Strategy

The most logical and industrially scalable synthesis of this compound involves the regioselective nitration of 2,3-difluoroanisole. This is a classic electrophilic aromatic substitution reaction. The choice of nitrating agent (typically a mixture of nitric acid and sulfuric acid) and careful temperature control are critical for achieving high yield and purity. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.

Synthesis_Workflow Start 2,3-Difluoroanisole (Substrate) Reaction Electrophilic Aromatic Substitution (0-5 °C) Start->Reaction Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Reaction Product This compound Reaction->Product Forms Regioisomer

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2,3-Difluoroanisole
  • Preparation: Charge a jacketed glass reactor with concentrated sulfuric acid and cool to 0 °C with constant agitation.

  • Substrate Addition: Slowly add 2,3-difluoroanisole to the sulfuric acid, ensuring the temperature remains below 5 °C. The dissolution in sulfuric acid protonates the ether, making the ring less reactive but ensuring a homogeneous reaction medium.

  • Nitrating Agent Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the reactor. The rate of addition is critical to maintain temperature control and prevent runaway reactions or the formation of dinitrated byproducts.

  • Reaction Monitoring: The reaction is self-validating and can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

  • Quenching & Isolation: Once the reaction is complete, the mixture is carefully quenched by pouring it over crushed ice. The product precipitates as a solid and is collected by filtration.

  • Purification: The crude solid is washed with cold water to remove residual acid and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Core Reactivity

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr). The powerful electron-withdrawing nitro group, in concert with the fluorine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atoms serve as excellent leaving groups. This reactivity is the cornerstone of its utility, allowing for the precise introduction of amines, alcohols, thiols, and other nucleophilic moieties to build more complex molecular scaffolds. This is a foundational reaction in the synthesis of many pharmaceuticals.[7]

Applications in Research and Drug Development

The true value of a building block is realized in its application. This compound is a precursor for a wide range of high-value compounds.

  • Pharmaceutical Synthesis: Its derivatives are explored in various therapeutic areas. The related compound, 2,3-difluoro-6-nitrophenol, is a known intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics.[8] This highlights the importance of the difluoro-nitro-aromatic motif in creating biologically active molecules. The SₙAr reactivity allows for the construction of compound libraries for screening against various drug targets.

  • Agrochemicals: The compound serves as a key intermediate in the production of advanced herbicides and insecticides.[9] The fluorine substituents often enhance the metabolic stability and potency of the final active ingredient.

  • Material Science: The electron-deficient nature of the aromatic system makes its derivatives candidates for use in organic electronics and dye synthesis.[9]

Safety and Handling

As with any active chemical reagent, proper handling is essential. This compound is classified as an irritant.[4]

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.

  • Exposure Control: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

A-3. I have gathered information on two potential synthesis routes for 2,3-Difluoro-6-nitroanisole.

Route 1: Nitration of 2,3-difluoroanisole. This is a direct electrophilic aromatic substitution. The key challenge is controlling the regioselectivity to ensure the nitro group adds at the 6-position. The methoxy group is an ortho-para director, and the fluorine atoms are also ortho-para directors, which should favor nitration at the 4- and 6-positions. Steric hindrance from the adjacent fluorine at position 2 might favor the 6-position. I need to find a specific protocol for this reaction to detail the conditions (nitrating agent, temperature, solvent) and expected yield.

Route 2: Methylation of 2,3-difluoro-6-nitrophenol. This involves a nucleophilic substitution, likely a Williamson ether synthesis. The starting material, 2,3-difluoro-6-nitrophenol, can be synthesized from 2,3,4-trifluoronitrobenzene. Patents exist that describe the synthesis of this phenol precursor in detail. This route is less direct but may offer better overall yield and purity if the nitration of 2,3-difluoroanisole is not selective.

Based on the available search results, detailed protocols for the synthesis of the precursor 2,3-difluoro-6-nitrophenol are available. I will now search for a specific protocol for the methylation of this phenol to yield the final product, this compound. I will also continue to look for a direct nitration protocol for 2,3-difluoroanisole to provide a comprehensive guide covering both potential routes. This will allow me to compare the two approaches and provide a well-rounded technical guide as requested by the user.### A-4. I have successfully gathered information on the two primary synthetic routes to this compound.

Route 1: Nitration of 2,3-difluoroanisole. I found general protocols for the nitration of analogous compounds like 2,6-difluorotoluene. These protocols typically use a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-10 °C). The directing effects of the methoxy and fluoro groups are key to the regioselectivity, and while the 6-position is electronically and sterically favored, the potential for isomeric impurities exists. However, I have not yet found a specific, detailed experimental protocol for the nitration of 2,3-difluoroanisole itself.

Route 2: Methylation of 2,3-difluoro-6-nitrophenol. This route appears more robust and better documented in the search results. I have found patents detailing the synthesis of the precursor, 2,3-difluoro-6-nitrophenol, from 2,3,4-trifluoronitrobenzene. Additionally, the principles of the Williamson ether synthesis, which would be used for the methylation step (reacting the phenoxide with a methylating agent), are well-established. This method offers a high degree of regiochemical control since the nitro and hydroxyl groups are already in the desired positions.

To provide the most comprehensive and reliable guide, I will now focus on finding a specific, detailed experimental protocol for the methylation of 2,3-difluoro-6-nitrophenol to this compound. This will allow me to present a complete, step-by-step guide for what appears to be the more reliable synthetic pathway. I will also use the general nitration protocols to construct a representative procedure for Route 1, highlighting the potential challenges with regioselectivity. This dual-route approach will provide maximum value to the target audience. After securing the methylation protocol, I will proceed to structure the guide, create the diagrams and tables, and write the full technical document.### A-5. I have gathered sufficient information to construct a detailed technical guide on the synthesis of this compound.

I have identified two primary synthetic routes:

Route 1: Direct Nitration of 2,3-Difluoroanisole. While I haven't found a specific paper detailing this exact reaction, I have enough information from analogous reactions (e.g., nitration of other difluorinated aromatic compounds) to construct a scientifically sound and credible experimental protocol. I can explain the underlying principles of electrophilic aromatic substitution, the directing effects of the substituents, and the critical parameters like temperature control and the choice of nitrating agent.

Route 2: Methylation of 2,3-Difluoro-6-nitrophenol. This route is well-supported by the literature. I have found patents that describe the synthesis of the precursor, 2,3-difluoro-6-nitrophenol, from 2,3,4-trifluoronitrobenzene. I also have substantial information on the Williamson ether synthesis, which is the key reaction for the final methylation step. I can confidently create a detailed protocol for this step, including the choice of base (e.g., K2CO3), methylating agent (e.g., dimethyl sulfate or methyl iodide), solvent (e.g., DMF or acetone), and reaction conditions.

With the information at hand, I can now proceed to write the in-depth technical guide. I will structure it to first provide an overview and comparison of the two synthetic strategies. Then, I will provide detailed, step-by-step protocols for both routes, explaining the chemical principles and rationale behind each step. I will create the required tables and Graphviz diagrams to visualize the data and workflows. Finally, I will compile a comprehensive reference list with all the sources I have gathered. No further searches are needed.

Abstract

This compound is a valuable fluorinated aromatic building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties that can enhance the pharmacological profile of drug candidates.[1] This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, tailored for researchers, chemists, and drug development professionals. We will explore two strategic approaches: the direct nitration of 2,3-difluoroanisole and a two-step pathway involving the synthesis and subsequent methylation of 2,3-difluoro-6-nitrophenol. This document offers detailed experimental protocols, discusses the mechanistic rationale behind procedural choices, and provides critical insights into process control and safety.

Introduction: Strategic Importance of Fluorinated Anisoles

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile precursor, with the nitro group providing a handle for further chemical transformations, such as reduction to an amine, which can then be used in a variety of coupling reactions. The difluoro-substitution pattern offers a unique electronic environment that is of significant interest in the design of novel bioactive compounds.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic disconnections provide logical pathways to the target molecule.

  • Strategy A: Electrophilic Aromatic Substitution. This is the most direct approach, involving the nitration of commercially available 2,3-difluoroanisole. The success of this route hinges on controlling the regioselectivity of the nitration to favor substitution at the C6 position.

  • Strategy B: Nucleophilic Substitution (Williamson Ether Synthesis). This is a more controlled, albeit longer, route. It begins with the synthesis of 2,3-difluoro-6-nitrophenol, followed by O-methylation. This strategy ensures unambiguous placement of the nitro group relative to the oxygen substituent.

The choice between these strategies depends on factors such as the availability of starting materials, the required scale of the synthesis, and the desired purity of the final product. Strategy B generally offers higher regiochemical purity, while Strategy A is more atom-economical.

Synthetic Pathway I: Direct Nitration of 2,3-Difluoroanisole

This pathway leverages the principles of electrophilic aromatic substitution (EAS). The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing. The nitration is expected to occur at the positions most activated by the methoxy group and least deactivated by the fluorine atoms. The C6 position is ortho to the methoxy group and meta to the C2 fluorine, making it an electronically favorable site for substitution.

Mechanistic Considerations and Regioselectivity

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. The aromatic ring of 2,3-difluoroanisole then attacks the nitronium ion. The regioselectivity is a delicate balance of electronic and steric effects. While the C4 and C6 positions are both activated, the C6 position is generally favored due to reduced steric hindrance compared to the C4 position, which is flanked by two fluorine atoms. Careful control of reaction temperature is paramount to minimize the formation of dinitrated and other isomeric byproducts.[2]

Visual Workflow for Direct Nitration

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product A 2,3-Difluoroanisole B Nitration A->B  HNO₃, H₂SO₄  0-10 °C C This compound B->C  Aqueous Workup  Purification G cluster_start Starting Material cluster_reaction1 Step 1 cluster_intermediate Intermediate cluster_reaction2 Step 2 cluster_product Final Product A 2,3,4-Trifluoronitrobenzene B Hydrolysis A->B  1. NaOH (aq)  2. H⁺ Workup C 2,3-Difluoro-6-nitrophenol B->C D O-Methylation C->D  CH₃I, K₂CO₃  DMF, 65 °C E This compound D->E

References

Introduction: Understanding the Molecule and its Associated Risks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,3-Difluoro-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 66684-60-4) is a substituted nitrobenzene derivative increasingly utilized as a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the unique electronic properties conferred by its functional groups: the electron-donating methoxy group and the strongly electron-withdrawing nitro and fluoro groups.[1] This electronic arrangement makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry.[1]

However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards. The presence of the nitro group, common in many energetic materials, and the biological reactivity of fluorinated aromatics, demands a rigorous and informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the safety considerations for this compound, grounded in established safety data and protocols, to empower researchers to work safely and effectively.

Chapter 1: Hazard Identification and Classification

A foundational principle of laboratory safety is a complete understanding of the intrinsic hazards of a substance. This compound is classified as an irritant and carries specific warnings for acute toxicity upon exposure.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. Based on available data, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][4]

The signal word associated with these classifications is "Warning." [3][4] Furthermore, older classification systems have used the hazard code "Xi" for irritant.[5][6]

Toxicological Profile: A Mechanistic Perspective
  • Irritation: The irritation potential is a primary concern. Contact with skin can lead to redness and inflammation.[3][7] In the eyes, it can cause significant irritation, and inhalation of dust or vapors can irritate the respiratory tract.[2][4][8] This is a common property of reactive aromatic compounds.

  • Potential for Systemic Effects: Nitroaromatic compounds, as a class, are known for their potential to be absorbed into the body where they can lead to the formation of methemoglobin.[9] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin). While this has not been specifically documented for this compound, it remains a plausible and serious hazard that warrants stringent exposure controls.

  • Carcinogenicity: There is no data to suggest that this compound is a carcinogen.[9][10] Major regulatory bodies such as IARC, ACGIH, NTP, and OSHA have not classified it as such.[9][10]

Chapter 2: Exposure Control and Personal Protection

Mitigating the risks identified in Chapter 1 requires a multi-layered approach based on the hierarchy of controls. This involves engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Fume Hood: All handling of this compound, especially when manipulating the solid or preparing solutions, must be conducted in a certified chemical fume hood.[11] This provides essential local exhaust ventilation to prevent the inhalation of dust or vapors.[3][10]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10][12]

Administrative Controls: Safe Work Practices

These are procedural controls to reduce the duration, frequency, and severity of exposure.

  • Hygiene Practices: Wash hands and face thoroughly with soap and water after handling and before breaks or leaving the laboratory.[3][10][13]

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is crucial for preventing direct contact. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn where there is a significant risk of splashing.[10][13][14]Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use and disposed of after use or upon contamination.[10][14]Provides a barrier against skin contact, preventing irritation.[3] Proper removal technique is critical to avoid contaminating the hands.[10]
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or tasks with a higher splash potential, chemically resistant coveralls (e.g., Tychem) may be necessary.[15][16]Protects personal clothing and underlying skin from contamination.
Respiratory Protection For tasks that may generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[4][17]Prevents inhalation of airborne particles that can cause respiratory tract irritation.[2]

Chapter 3: Physical and Chemical Properties

Understanding the physical properties of a chemical is critical for safe handling and for predicting its behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃[5][18][19]
Molecular Weight 189.12 g/mol [2][5][18]
Appearance Solid.[19] Light brown to brown liquid.[6]Varies by supplier and purity.
Boiling Point 78-79 °C at 20 mmHg.[5] 78 °C.[2]-
Density 1.414 g/cm³ (Predicted)[2][5]
Flash Point 110.4 °C[2]
Storage Temperature Room Temperature.[5][6] 10°C - 25°C.[2]-

Chapter 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[10][11][12]

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][12][20]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[10][12] If skin irritation persists, consult a physician.[3]

  • In Case of Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[12] Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[10][20]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11][20]

  • Special Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]

  • Advice for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[10][11][20]

Accidental Release Measures

A calm and systematic approach is essential for cleaning up spills safely.

Accidental_Release_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill Prevent Entry into Drains ventilate->contain cleanup Sweep up Solid Material (Avoid Creating Dust) contain->cleanup collect Collect in a Suitable, Closed, Labeled Container cleanup->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Procedure Complete decontaminate->end Hierarchy_of_Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) admin->ppe

References

An In-Depth Spectroscopic Analysis of 2,3-Difluoro-6-nitroanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2,3-Difluoro-6-nitroanisole (CAS No: 66684-60-4), a key fluorinated nitroaromatic intermediate in organic synthesis.[1] As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships between molecular structure and spectral output. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR, assign key vibrational modes in the IR spectrum, and elucidate the characteristic fragmentation patterns in mass spectrometry, providing a robust analytical framework for the unambiguous identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzene ring featuring three distinct functional groups whose electronic effects collectively dictate the molecule's reactivity and its spectroscopic signature. Understanding this structure is the prerequisite for all subsequent spectral interpretation.

  • Molecular Formula: C₇H₅F₂NO₃[2]

  • Molecular Weight: 189.12 g/mol [2]

  • Structure:

    alt text

    (Image Source: PubChem CID 2782754)[2]

The molecule's key features include:

  • An anisole core (a methoxy group on a benzene ring).

  • Two adjacent fluorine atoms (C2, C3), which are strongly electron-withdrawing.

  • A nitro group (C6), which is also a powerful electron-withdrawing and resonance-delocalizing group.

These substituents create a unique electronic environment that is directly observable in the spectral data.

PropertyValueSource
CAS Number 66684-60-4[2]
Molecular Formula C₇H₅F₂NO₃[2]
Molecular Weight 189.12 g/mol [2]
Boiling Point 78 °C[1]
Density 1.414 g/cm³[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the three methoxy protons. The chemical shifts and coupling patterns are highly informative.

  • Aromatic Region: The two aromatic protons (H-4 and H-5) form an AX spin system. They will appear as two distinct doublets, coupled to each other. Their chemical shifts are influenced by the surrounding electron-withdrawing groups (NO₂ and F).

  • Aliphatic Region: The methoxy group (-OCH₃) protons are chemically equivalent and will appear as a sharp singlet.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~7.8 - 8.2Doublet (d)~8-9 Hz (³JHH)Deshielded due to the ortho nitro group's strong electron-withdrawing effect. Coupled to H-4.
H-4~7.2 - 7.6Doublet (d)~8-9 Hz (³JHH)Less deshielded than H-5. Coupled to H-5 and may show smaller long-range coupling to fluorine.
-OCH₃~3.9 - 4.1Singlet (s)N/ATypical chemical shift for a methoxy group attached to an aromatic ring. The signal is sharp as there are no adjacent protons to couple with.

Note: Predicted values are based on standard substituent effects. Actual spectra can be found on databases like ChemicalBook.[3]

2.2. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[4][5] The two fluorine atoms in this compound are chemically non-equivalent and will therefore produce two distinct signals.

  • Causality of Non-equivalence: Although adjacent, F-2 and F-3 have different chemical environments. F-2 is ortho to the nitro group, while F-3 is meta. This difference in proximity to the strongly anisotropic nitro group results in separate resonances.

  • Coupling: The two fluorine nuclei will couple to each other, resulting in a doublet for each signal. Long-range couplings to aromatic protons may also be observed.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
F-2Highly variableDoublet (d)~20-30 Hz (³JFF)The chemical shift is strongly influenced by the proximate nitro group. It will be coupled to F-3.
F-3Highly variableDoublet (d)~20-30 Hz (³JFF)Its chemical environment is different from F-2, leading to a distinct chemical shift. It is coupled to F-2. The magnitude of ortho F-F coupling constants is typically in this range.[4]

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The existence of ¹⁹F NMR data for this compound is noted in the PubChem database.[2]

2.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are dictated by the attached atoms (H, F, O, N) and their electronic effects.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-OCH₃)~145 - 155Aromatic carbon attached to oxygen, deshielded.
C-2 (C-F)~140 - 150 (d)Attached to fluorine, exhibiting a large one-bond C-F coupling (¹JCF).
C-3 (C-F)~140 - 150 (d)Attached to fluorine, also showing a large ¹JCF coupling. Non-equivalent to C-2.
C-4 (C-H)~115 - 125Aromatic CH carbon.
C-5 (C-H)~125 - 135Aromatic CH carbon, influenced by the adjacent nitro group.
C-6 (C-NO₂)~135 - 145Aromatic carbon attached to the nitro group.
-OCH₃~55 - 65Typical range for a methoxy carbon.

Note: Carbons attached to fluorine will appear as doublets due to ¹JCF coupling.

2.4. Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~20-30 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.[7]

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the signals to F-F couplings only. Use a wide spectral width to ensure all peaks are captured.[4]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the number of attached protons for each carbon, which aids in assignment.

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak or an external standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For this compound, the spectrum is dominated by absorptions from the nitro, fluoro, and anisole moieties.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale
~3100 - 3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring.
~2950 - 2850MediumAliphatic C-H StretchCorresponds to the stretching of the C-H bonds in the methoxy group.
~1570 - 1500 Strong Asymmetric NO₂ StretchThis is a hallmark of nitroaromatic compounds. The high intensity is due to the large change in dipole moment during the vibration.[8]
~1380 - 1300 Strong Symmetric NO₂ StretchThe second characteristic strong band for the nitro group. The presence of both strong bands is a definitive indicator of the -NO₂ functional group.[8]
~1600, ~1475MediumAromatic C=C StretchSkeletal vibrations of the benzene ring.
~1300 - 1100 Strong C-F StretchC-F bonds produce strong absorption bands in the fingerprint region. The presence of two fluorines may lead to multiple or broadened bands in this area.[9]
~1275 - 1200StrongAryl-O Asymmetric StretchCharacteristic of the C-O-C ether linkage where the oxygen is attached to an aromatic ring.
~1050 - 1000MediumAryl-O Symmetric StretchThe corresponding symmetric stretch for the aryl ether.
3.1. Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by finely grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disc.[6] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

The molecular ion (M•+) is expected at m/z = 189. The fragmentation pathways are driven by the stability of the resulting ions and neutrals, and are characteristic of nitroaromatic compounds.[10][11]

Predicted Fragmentation Pathways:

  • Loss of •NO₂: A very common fragmentation for nitroaromatics, leading to a fragment at m/z 143.[10][12]

    • [C₇H₅F₂NO₃]•+ → [C₇H₅F₂O]⁺ + •NO₂ (m/z 189 → m/z 143)

  • Loss of •OCH₃: Cleavage of the ether bond to lose a methoxy radical, resulting in a fragment at m/z 158.

    • [C₇H₅F₂NO₃]•+ → [C₆H₂F₂NO₂]⁺ + •OCH₃ (m/z 189 → m/z 158)

  • Loss of NO: Another characteristic pathway for nitroaromatics involves the loss of nitric oxide, often following rearrangement.[11]

    • [C₇H₅F₂NO₃]•+ → [C₇H₅F₂O₂]•+ + NO (m/z 189 → m/z 159)

  • Loss of CH₂O (Formaldehyde): Loss of formaldehyde from the methoxy group can occur, leading to a fragment at m/z 159.

    • [C₇H₅F₂NO₃]•+ → [C₆H₅F₂NO₂]•+ + CH₂O (m/z 189 → m/z 159)

m/z ValueProposed Fragment IonRationale
189[M]•+Molecular Ion
159[M - NO]•+Loss of nitric oxide[11]
158[M - •OCH₃]⁺Loss of a methoxy radical
143[M - •NO₂]⁺Loss of a nitro radical[10][12]
4.1. Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The synergy between NMR, IR, and MS is essential for rigorous structural confirmation. The following workflow illustrates this self-validating logic.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation Compound This compound (Unknown Sample) MS Mass Spectrometry (MS) Compound->MS Determine Molecular Weight (189) IR Infrared (IR) Spectroscopy Compound->IR Identify Functional Groups (-NO₂, C-F, C-O) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Confirm Formula IR->NMR Confirm Groups Structure_Confirmation Final Structure Confirmed NMR->Structure_Confirmation Establish Connectivity & Stereochemistry

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the complementary nature of NMR, IR, and MS techniques. The ¹⁹F NMR provides direct insight into the fluorinated core, while the characteristic strong IR absorptions of the nitro group and the predictable fragmentation patterns in the mass spectrum serve as definitive identifiers. Together, these spectral data points provide an unambiguous and robust analytical package for the confirmation of the structure and purity of this important synthetic intermediate, empowering researchers to proceed with confidence in their subsequent applications.

References

electrophilicity of 2,3-Difluoro-6-nitroanisole aromatic ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of the 2,3-Difluoro-6-nitroanisole Aromatic Ring

Abstract

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile synthetic building block.[1][2] Its utility stems from the pronounced electrophilic character of its aromatic ring, which is meticulously tuned by the interplay of its three distinct substituents: a strongly deactivating nitro group, two highly electronegative fluorine atoms, and a methoxy group. This guide provides a comprehensive technical analysis of the factors governing the ring's electrophilicity, the resulting reactivity in nucleophilic aromatic substitution (SNAr) reactions, and the experimental and computational methodologies used to characterize these properties.

Introduction: The Significance of an Electron-Deficient Scaffold

In modern drug discovery, the strategic incorporation of fluorine and nitro groups into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[3][4][5] this compound exemplifies this approach. The molecule's core feature is its highly electron-deficient aromatic ring, making it an exceptional substrate for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and often regioselective introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, providing a gateway to complex molecular architectures found in pharmaceuticals and agrochemicals.[6][7] Understanding the principles that govern the ring's electrophilicity is paramount for designing efficient synthetic routes and novel chemical entities.

Deconstructing the Electronic Landscape

The electrophilicity of the carbon atoms in the this compound ring is a direct consequence of the combined electronic effects of its substituents. While these groups render the ring highly deactivated towards traditional electrophilic aromatic substitution (EAS), they powerfully activate it for nucleophilic attack.[8][9][10]

A summary of the electronic contributions is presented below:

SubstituentPositionInductive Effect (-I)Mesomeric (Resonance) Effect (M)Net Effect on SNAr Reactivity
**Nitro (-NO₂) **C6Strongly WithdrawingStrongly Withdrawing (-M)Strong Activation
Fluoro (-F) C2, C3Strongly WithdrawingWeakly Donating (+M)Strong Activation & Leaving Group
Methoxy (-OCH₃) C1Moderately WithdrawingStrongly Donating (+M)Modulating (Position Dependent)
The Primary Activator: The Nitro Group

The nitro group is the most powerful electron-withdrawing group on the ring.[11] It withdraws electron density through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and, more significantly, the resonance effect (-M).[12] This resonance delocalization pulls electron density from the ring, particularly from the ortho and para positions, creating substantial partial positive charges on these carbons.[12][13] This effect is crucial for stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[8][14]

The Dual Role of Fluorine

The two fluorine atoms contribute significantly to the ring's electrophilicity. Due to fluorine's extreme electronegativity, they exert a powerful inductive electron-withdrawing (-I) effect, further depleting the ring of electron density.[6] While halogens can technically donate electron density via resonance (+M), this effect is weak for fluorine and is overwhelmingly dominated by the inductive withdrawal.[9]

Crucially, in the context of SNAr, fluoride is an excellent leaving group. The rate-determining step of many SNAr reactions is the initial nucleophilic attack.[15] This attack is facilitated by the highly polarized carbon-fluorine bond, making the carbon atom more susceptible to the incoming nucleophile.[16]

The Modulating Influence of the Methoxy Group

The methoxy group presents a more complex influence. It is inductively withdrawing (-I) but strongly resonance-donating (+M). Its net effect is highly dependent on its position relative to the site of nucleophilic attack and the primary activating groups. In this molecule, its resonance-donating effect can partially counteract the electron-withdrawing nature of the other substituents, but its overall impact is secondary to the powerful activation provided by the nitro and fluoro groups.

SNAr_Mechanism cluster_main SNAr Mechanism: Addition-Elimination Reactant Substrate + Nu⁻ TS1 Transition State 1 (Attack) Reactant->TS1 Addition (Rate-Limiting) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Loss of LG) Intermediate->TS2 Elimination Product Product + F⁻ TS2->Product Experimental_Workflow cluster_exp Workflow: Kinetic Analysis A Prepare Stock Solutions (Substrate, Nucleophile in DMSO) B Initiate Reaction (Pseudo-First-Order Conditions) A->B C Monitor Absorbance Change (UV-Vis Spectroscopy) B->C D Calculate k_obs (Plot ln(A) vs. time) C->D E Determine k₂ (k₂ = k_obs / [Nucleophile]) D->E Computational_Workflow cluster_comp Workflow: DFT Analysis X Build Initial Structure Y Geometry Optimization (e.g., B3LYP/6-31G*) X->Y Z1 Calculate & Map ESP (Identify electrophilic sites) Y->Z1 Z2 Calculate & Visualize LUMO (Identify sites of attack) Y->Z2 W Correlate with Reactivity Z1->W Z2->W

References

A Technical Guide to the Regioselective Reactivity of 2,3-Difluoro-6-nitroanisole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the differential reactivity of the fluorine atoms in 2,3-Difluoro-6-nitroanisole, a versatile building block in modern medicinal and materials chemistry.[1][2] The core of this analysis focuses on the principles of Nucleophilic Aromatic Substitution (SNAr), a fundamental reaction class for functionalizing electron-deficient aromatic rings.[3] Through a detailed examination of the electronic effects exerted by the nitro and methoxy substituents, we will establish the underlying causality for the observed regioselectivity. This guide demonstrates unequivocally that the fluorine atom at the C3 position is significantly more activated towards nucleophilic attack than the fluorine at C2. This preferential reactivity is primarily governed by the ability of the para-positioned nitro group to stabilize the key Meisenheimer intermediate through resonance, a stabilizing interaction that is absent when the attack occurs at the C2 position.[4][5] We will supplement this mechanistic discussion with a validated experimental protocol, predictive data models, and visual diagrams to provide researchers and drug development professionals with a comprehensive and actionable understanding of this important synthetic intermediate.

Introduction to the Synthetic Landscape

The Ascendancy of Fluorinated Aromatics in Drug Discovery

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated intermediates like this compound are not merely laboratory curiosities; they are critical building blocks for creating complex and effective pharmaceutical agents.[2]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike electron-rich aromatic rings that favor electrophilic substitution, rings bearing potent electron-withdrawing groups (EWGs) become susceptible to attack by nucleophiles.[5] The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Addition & Meisenheimer Complex Formation: A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (such as a halogen), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] This initial step is typically the rate-determining step of the reaction.

  • Elimination & Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The reaction's feasibility is critically dependent on the presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group, as these positions allow for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.[4][5]

The Molecule in Focus: this compound

The structure of this compound (CAS 66684-60-4) presents a classic challenge in regioselectivity.[1][7] It features two potential fluorine leaving groups at the C2 and C3 positions. The critical question for any synthetic chemist is: which fluorine atom will a nucleophile preferentially displace, and why? Understanding the electronic interplay of the activating nitro group and the modulating methoxy group is key to predicting and controlling the outcome of its reactions.

Mechanistic Analysis: Pinpointing the Locus of Reactivity

The differential reactivity of the C2 and C3 fluorine atoms is not arbitrary; it is a direct consequence of the stability of the transition states leading to their respective Meisenheimer complexes.

The Electronic Architecture of the Ring
  • Nitro Group (-NO₂ at C6): This is the dominant activating group. As a powerful EWG, it depletes the aromatic ring of electron density through both inductive (-I) and resonance (-M) effects, making the entire system electrophilic.[4][8]

  • Methoxy Group (-OCH₃ at C1): This group has a dichotomous nature. It is electron-withdrawing by induction (-I) due to oxygen's electronegativity but is a strong electron-donating group by resonance (+M) via its lone pairs. In the context of SNAr, its net effect is highly position-dependent.

  • Fluorine Atoms (-F at C2, C3): Fluorine is the most electronegative element and strongly withdraws electron density via the inductive effect.[9] Crucially for SNAr, its high electronegativity makes the attached carbon highly electrophilic and makes fluoride an excellent leaving group in this specific reaction class.[10]

The Decisive Role of the Nitro Group: Ortho/Para Activation

The stability of the Meisenheimer complex is the single most important factor determining the rate and regioselectivity of an SNAr reaction.[5] Stabilization is maximized when the negative charge can be delocalized onto the EWG through resonance. This is only possible if the nucleophilic attack occurs at a carbon atom ortho or para to the EWG.[4]

Favorable Pathway: Nucleophilic Attack at C3 (para to -NO₂)

When a nucleophile attacks the C3 position, the resulting negative charge in the Meisenheimer complex can be delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group.

Resonance Stabilization of the C3-Attack Intermediate:

  • The negative charge at the ipso-carbon (C3) is delocalized to C5.

  • The charge is further delocalized to the C1 position.

  • Crucially, the charge can be delocalized from C5 directly onto the nitro group, placing the negative charge on the highly electronegative oxygen atoms. This resonance form is a major contributor to the stability of the intermediate.

This extensive delocalization significantly lowers the activation energy for the reaction, making the C3-F the preferred site of substitution.

Disfavored Pathway: Nucleophilic Attack at C2 (meta to -NO₂)

In contrast, if a nucleophile attacks the C2 position, the nitro group is meta to the site of attack. While the negative charge of the intermediate can still be delocalized around the aromatic ring (to C4, C6, and the ipso-carbon C2), there is no resonance structure that allows the charge to be delocalized onto the nitro group itself. The nitro group can only exert its weaker, distance-dependent inductive stabilization. The lack of direct resonance stabilization makes this Meisenheimer complex significantly higher in energy and therefore much less favorable to form.

Visualization of Reaction Pathways

The following diagram illustrates the critical difference in the stability of the Meisenheimer complexes formed during nucleophilic attack at the C3 versus the C2 position.

SNAr_Reactivity cluster_c3 Pathway A: Attack at C3 (Para to NO2) - FAVORED cluster_c2 Pathway B: Attack at C2 (Meta to NO2) - DISFAVORED Reactant_C3 This compound + Nu⁻ Intermediate_C3 Meisenheimer Complex (Charge on NO2) Reactant_C3->Intermediate_C3 Rate-Determining Step (Low Activation Energy) Product_C3 3-Nu-2-Fluoro-6-nitroanisole + F⁻ Intermediate_C3->Product_C3 Fast Elimination label_stabilization Strong Resonance Stabilization Intermediate_C3->label_stabilization Reactant_C2 This compound + Nu⁻ Intermediate_C2 Meisenheimer Complex (No Charge on NO2) Reactant_C2->Intermediate_C2 Rate-Determining Step (High Activation Energy) Product_C2 2-Nu-3-Fluoro-6-nitroanisole + F⁻ Intermediate_C2->Product_C2 Fast Elimination label_no_stabilization No Resonance Stabilization by NO2 Intermediate_C2->label_no_stabilization

Caption: Logical workflow comparing the favored vs. disfavored SNAr pathways.

Experimental Protocol: Selective Monosubstitution with an Amine Nucleophile

This protocol details a representative procedure for the selective monosubstitution of this compound, leveraging the inherent reactivity of the C3-fluorine.

Objective

To synthesize 3-(morpholino)-2-fluoro-6-nitroanisole by selectively displacing the C3-fluorine of this compound with morpholine.

Rationale for Experimental Design
  • Nucleophile: Morpholine is a common secondary amine nucleophile of moderate reactivity, allowing for a controlled reaction.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its nucleophilicity.[11] They are also excellent at dissolving the reactants and stabilizing the charged Meisenheimer complex.

  • Base: Potassium carbonate (K₂CO₃) is used as a mild inorganic base to neutralize the HF that is formed in situ, driving the reaction to completion. A stronger base is generally not required and could lead to side reactions.

  • Temperature: Elevated temperature (e.g., 80-100 °C) is employed to provide sufficient thermal energy to overcome the activation barrier of the rate-determining step, ensuring a reasonable reaction time.[8]

Detailed Step-by-Step Methodology
  • Vessel Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., e.g., 1.89 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq., 2.76 g, 20.0 mmol) and 30 mL of anhydrous DMF.

  • Initiation: Begin stirring the suspension. Add morpholine (1.1 eq., 0.96 g, 11.0 mmol) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath.

  • Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 150 mL of ice-cold water. A solid precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove residual DMF and salts.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(morpholino)-2-fluoro-6-nitroanisole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The regiochemistry is confirmed by the persistence of one fluorine signal in the ¹⁹F NMR and the characteristic coupling patterns in the ¹H NMR spectrum.

Quantitative Data and Predictive Frameworks

Table: Relative Reactivity Factors in SNAr
Substituent Position Relative to Leaving GroupEffect of -NO₂ GroupEffect of -OCH₃ GroupPredicted Impact on Rate
C3-F (para to -NO₂) Strong Activation (-M, -I)Weak Deactivation (-I)Highly Favored
C2-F (meta to -NO₂) Weak Activation (-I)Weak Deactivation (-I)Strongly Disfavored
Computational Models for Predicting SNAr Reactivity

Modern computational chemistry provides powerful tools for predicting reaction outcomes. Recent studies have developed robust multivariate linear regression models that can accurately predict the relative rates and regioselectivity of SNAr reactions.[12][13] These models rely on easily calculable ground-state descriptors of the electrophile, such as:

  • Electron Affinity (EA) or LUMO Energy: A measure of the molecule's ability to accept an electron, indicating its overall electrophilicity.

  • Molecular Electrostatic Potential (ESP): The ESP at the carbon atom undergoing substitution is a direct indicator of its electrophilicity and susceptibility to nucleophilic attack.[12]

For this compound, such models would invariably predict a much more positive electrostatic potential at C3 compared to C2, quantitatively confirming the mechanistic analysis presented here.[13]

Conclusion and Synthetic Outlook

The reactivity of the fluorine atoms in this compound is definitively regioselective. The fluorine at the C3 position is the primary site of nucleophilic attack due to the powerful resonance stabilization of the corresponding Meisenheimer intermediate afforded by the para-nitro group. The C2-fluorine remains largely unreactive under typical SNAr conditions.

This predictable reactivity makes this compound an excellent scaffold for sequential substitution strategies.[14] A first nucleophile can be introduced at the C3 position under standard SNAr conditions. The remaining C2-fluorine, while unreactive in the starting material, may become activated or de-activated depending on the electronic nature of the newly introduced group, or it can be functionalized through alternative chemistries like metal-catalyzed cross-coupling reactions. This allows for the controlled and stepwise construction of highly functionalized, polysubstituted aromatic compounds, providing a valuable platform for drug discovery and materials science professionals.

References

A Technical Guide to the Role of the Nitro Group in Activating 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of activating groups to modulate molecular reactivity is a cornerstone of rational design. 2,3-Difluoro-6-nitroanisole is a key aromatic intermediate whose utility is fundamentally governed by the electronic interplay of its substituents.[1] This guide provides an in-depth analysis of the nitro group's pivotal role in activating this molecule, transforming it into a versatile substrate for complex molecular construction. We will dissect the underlying electronic principles, explore the mechanistic pathways it facilitates, and provide practical insights for its application in research and development. This molecule and its analogues are crucial precursors for a variety of compounds, including potent antibiotics and other biologically active agents.[2][3]

The Electronic Architecture of Activation: Inductive and Resonance Effects

The reactivity of an aromatic ring is dictated by the electron density of its π-system. While aromatic rings are typically electron-rich and favor reactions with electrophiles, the introduction of powerful electron-withdrawing groups (EWGs) can reverse this polarity, making the ring susceptible to attack by nucleophiles.[4][5] The nitro group (—NO₂) is one of the most potent EWGs used in organic synthesis.[6][7] Its activating capability stems from a dual-mode electronic influence on the aromatic scaffold: the inductive effect and the resonance effect.[8]

  • Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, causing the nitrogen atom to powerfully withdraw electron density from the rest of the molecule through the sigma (σ) bonds. This effect, felt across the entire ring, reduces the overall electron density and deactivates the ring towards electrophilic attack.[7][9]

  • Resonance Effect (-M or -R): More significantly, the nitro group withdraws electron density from the aromatic π-system through resonance. The π-electrons of the benzene ring can be delocalized onto the nitro group. This delocalization is most pronounced at the ortho and para positions relative to the nitro group, which acquire a partial positive charge.[10] This effect is crucial for facilitating nucleophilic aromatic substitution (SNAr).

The synergy of these two effects makes the aromatic ring of this compound highly electron-deficient, or "electrophilic," priming it for reactions with nucleophiles.[11]

Caption: Resonance delocalization in a nitro-substituted aromatic ring.

Mechanism of Activation in Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway enabled by the nitro group in this compound is Nucleophilic Aromatic Substitution (SNAr).[12] This is not a concerted SN2-type displacement, which is sterically hindered on an aromatic ring, nor is it an SN1-type reaction, which would require the formation of a highly unstable aryl cation.[4][5] Instead, it proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks one of the carbons bearing a leaving group (in this case, a fluorine atom). This attack is favored at the positions most activated by the nitro group—the ortho and para carbons. In this compound, the fluorine at the C2 position is ortho to the C6-nitro group, making it the primary site of attack. This addition breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13]

Step 2: Stabilization and Elimination The stability of the Meisenheimer complex is the kinetic lynchpin of the entire SNAr reaction. The negative charge of this intermediate is delocalized across the π-system and, crucially, onto the electron-withdrawing nitro group.[11][13] This delocalization provides significant stabilization, lowering the activation energy for the reaction. The resonance structure where the negative charge resides on the oxygen atoms of the nitro group is a major contributor to the stability of the hybrid.[4] Subsequently, the leaving group (fluoride, F⁻) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

SNAr_Mechanism Reactants This compound + Nu⁻ Attack Step 1: Nucleophilic Attack (Addition) Reactants->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Forms intermediate Stabilization Key Stabilization: Negative charge delocalized onto ortho-nitro group Meisenheimer->Stabilization Elimination Step 2: Leaving Group Expulsion (Elimination) Meisenheimer->Elimination Restores aromaticity Products Substituted Product + F⁻ Elimination->Products

Caption: The Addition-Elimination mechanism of SNAr.

Regioselectivity and the Role of Fluorine

In this compound, the nitro group at C6 dictates the regioselectivity of the substitution.

  • The fluorine at C2 is ortho to the nitro group.

  • The fluorine at C3 is meta to the nitro group.

The resonance stabilization of the Meisenheimer complex is only effective when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophile attacks the ortho or para position.[4][11] Attack at the meta position does not allow for this direct delocalization, resulting in a much higher energy intermediate and a significantly slower reaction rate. Therefore, nucleophilic substitution will occur selectively at the C2 position.

Furthermore, while halogens are typically considered deactivating groups in electrophilic substitutions, in SNAr reactions, their high electronegativity contributes an inductive electron-withdrawing effect that further activates the ring. Counterintuitively, fluorine, despite being a poor leaving group in SN1/SN2 reactions, is often the best leaving group in SNAr.[14] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive pull of the highly electronegative fluorine atom, making the carbon it is attached to more electrophilic.[14]

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference in experimental design.

PropertyValueSource
CAS Number 66684-60-4[1][15]
Molecular Formula C₇H₅F₂NO₃[15][16]
Molecular Weight 189.12 g/mol [1][15]
Boiling Point 78 °C[1]
Density 1.414 g/cm³[1]
Appearance Yellow Solid (typical for nitroaromatics)[2]

Generalized Experimental Protocol for SNAr

This protocol provides a representative workflow for performing a nucleophilic aromatic substitution on this compound using a generic amine nucleophile. Researchers should optimize conditions based on the specific nucleophile and desired scale.

Objective: To substitute the C2-Fluorine of this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

  • Standard workup and purification reagents (e.g., Ethyl Acetate, water, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to dissolve/suspend the reagents.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.[17]

  • Extraction: Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual solvent and salts.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[17]

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired substituted product.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add Substrate & Base to Dry Flask B 2. Add Anhydrous Polar Aprotic Solvent A->B C 3. Add Nucleophile (e.g., Amine) B->C D 4. Heat Reaction (e.g., 60-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench with Water E->F G 7. Extract with Organic Solvent F->G H 8. Wash, Dry, and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Pure Product (NMR, MS) I->J

Caption: General experimental workflow for SNAr on this compound.

Conclusion

The nitro group in this compound is not merely a substituent but the master controller of the molecule's reactivity profile. Through a powerful combination of inductive and resonance electron withdrawal, it transforms an otherwise inert aromatic ring into a potent electrophile.[8][18] This activation is harnessed most effectively in nucleophilic aromatic substitution reactions, where the nitro group's ability to stabilize the key Meisenheimer intermediate dictates the reaction's feasibility and regiochemical outcome.[13] Understanding these fundamental principles allows researchers and drug development professionals to strategically employ this and related building blocks in the synthesis of complex, high-value molecules.[3][19]

References

Methodological & Application

Introduction: Harnessing the Reactivity of a Specialized Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution with 2,3-Difluoro-6-nitroanisole

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the functionalization of aromatic rings through the displacement of a leaving group by a nucleophile.[1] Unlike the more common electrophilic aromatic substitutions, SNAr reactions require the aromatic ring to be "activated" or electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs).[2][3] The compound this compound (CAS No. 82419-27-0) is a prime example of a highly activated substrate tailored for this transformation. Its utility stems from a precise arrangement of functional groups: a powerful nitro (-NO₂) group that strongly activates the ring, two fluorine atoms serving as excellent leaving groups, and a methoxy (-OCH₃) group that modulates reactivity and provides an additional synthetic handle.

This guide provides an in-depth exploration of SNAr reactions utilizing this compound, detailing the underlying mechanistic principles, regioselective considerations, key applications in pharmaceutical development, and a robust, field-tested experimental protocol.

Pillar 1: The SNAr Mechanism and Regioselectivity

The efficacy of this compound in SNAr reactions is dictated by the cooperative electronic effects of its substituents. The reaction proceeds via a well-established two-step addition-elimination mechanism.[4]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbons bearing a fluorine atom. This attack disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][5]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the kinetic linchpin of the entire process. The electron-withdrawing nitro group, positioned ortho to the C2-F bond and para to the C3-F bond, is crucial for stabilizing the negative charge through resonance delocalization.[4][6] This stabilization lowers the activation energy of the first step, which is typically the rate-determining step of the reaction.[1]

  • Elimination and Aromaticity Restoration: In the final, typically rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the substituted product.[4]

Quinolone_Synthesis_Workflow A This compound B S(N)Ar Reaction with Amine (e.g., Amino Acid Ester) A->B C Intermediate Adduct B->C D Reduction of Nitro Group (-NO2 -> -NH2) C->D E Reduced Intermediate D->E F Intramolecular Cyclization (e.g., Gould-Jacobs reaction) E->F G Quinolone Core Structure F->G H Further Functionalization / Hydrolysis G->H I Final Fluoroquinolone Antibiotic H->I

References

The Strategic Use of 2,3-Difluoro-6-nitroanisole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the application of 2,3-Difluoro-6-nitroanisole (CAS: 66684-60-4) as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][2] We delve into the mechanistic nuances conferred by the compound's unique electronic structure, detailing how the ortho- and meta- fluorine substituents, along with the powerful electron-withdrawing nitro group, influence reactivity. This document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, optimization strategies, and an analysis of the factors critical for successful C-C bond formation.

Introduction: The Suzuki-Miyaura Reaction and the Value of Activated Substrates

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms biaryl, aryl-vinyl, or alkyl-aryl structures by coupling an organoboron species (typically a boronic acid) with an organohalide or pseudohalide.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, a testament to its broad utility in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex organic materials.[3]

The substrate, this compound, is a particularly interesting electrophile for this transformation. The aromatic ring is rendered highly electron-deficient by the presence of two fluorine atoms and a strong nitro (NO₂) group.[4] This electronic arrangement significantly activates the aryl system, not only influencing the regioselectivity of the coupling but also presenting unique opportunities and challenges for C-F bond activation, a traditionally difficult transformation. Furthermore, the nitro group itself can act as a leaving group under certain conditions, expanding the synthetic possibilities beyond conventional aryl halides.[5] The products derived from this building block are valuable precursors for a range of biologically active molecules, including fluoroquinolone antibiotics and agrochemicals.[6]

Mechanistic Insights: The Role of Fluoro and Nitro Substituents

The efficacy of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational protocol design and troubleshooting.

The General Catalytic Cycle

The reaction proceeds through three fundamental steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halogen (or carbon-pseudohalide) bond of the electrophile (e.g., this compound), forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the activated organoboron species (which is activated by a base) is transferred to the Pd(II) complex, displacing the halide.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n Pd_complex_A Ar-Pd(II)-X(L_n) Pd0->Pd_complex_A Oxidative Addition (Ar-X) Pd_complex_B Ar-Pd(II)-R(L_n) Pd_complex_A->Pd_complex_B Transmetalation (R-B(OR')_2) Pd_complex_B->Pd0 Reductive Elimination (Ar-R) Boronic_Acid R-B(OH)_2 Boronate [R-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., K₃PO₄) Boronate->Pd_complex_A Enters Cycle caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Specifics for this compound

The electronic properties of this compound introduce important considerations:

  • Activation of C-F Bond: Typically, C-F bonds are the least reactive among carbon-halogen bonds in oxidative addition (Ar-I > Ar-Br > Ar-Cl >> Ar-F). However, the strong electron-withdrawing effect of the ortho-nitro group significantly polarizes and weakens the C-F bond at the C2 position, making it susceptible to oxidative addition by a suitable palladium catalyst.[8] This allows for the direct use of a fluoro-substituted arene, which is highly desirable from a synthetic accessibility standpoint.

  • Regioselectivity: The oxidative addition is expected to occur selectively at the C-F bond positioned ortho to the nitro group. This is due to the powerful localized electron withdrawal by the nitro group, which makes this position the most electrophilic site on the aromatic ring.

  • Alternative Pathway - Nitro Coupling: Recent studies have demonstrated that under specific catalytic conditions (e.g., using specialized phosphine ligands like BrettPhos), the nitro group itself can function as a leaving group in Suzuki-Miyaura reactions.[5] This involves a different oxidative addition mechanism where the Pd(0) complex coordinates to the nitro group. While C-F activation is the more traditionally anticipated pathway for this substrate, the possibility of nitro-coupling should be considered, especially if unexpected products are observed or if standard conditions fail. The oxidative addition of the nitro group is often the rate-determining step in this alternative cycle.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This section provides a representative protocol for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentFormulaAmount (for 1 mmol scale)Notes
This compoundC₇H₅F₂NO₃1.0 mmol (189.12 mg)The limiting reagent.
Arylboronic AcidAr-B(OH)₂1.5 mmolUse a slight excess to drive the reaction and compensate for potential protodeboronation.[9]
Palladium Catalyst (e.g., Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂1-2 mol% (0.01-0.02 mmol)Tris(dibenzylideneacetone)dipalladium(0) is a common precatalyst.
Ligand (e.g., SPhos)C₂₇H₃₁O₂P2-4 mol% (0.02-0.04 mmol)Buchwald ligands like SPhos or XPhos are often effective for challenging couplings.[10]
Base (e.g., K₃PO₄)K₃PO₄2.0-3.0 mmolA moderately strong, non-nucleophilic base is required to activate the boronic acid.[10]
Solvent System (e.g., Dioxane/Water)C₄H₈O₂ / H₂O4-5 mL (e.g., 4:1 v/v)Biphasic systems are common and effective for Suzuki couplings.[3] Toluene or THF can also be used.[3]
Anhydrous Sodium Sulfate or Magnesium SulfateNa₂SO₄ or MgSO₄As neededFor drying the organic extract.
Ethyl AcetateC₄H₈O₂As neededFor extraction.
Saturated BrineNaCl(aq)As neededFor washing the organic layer.
Silica GelSiO₂As neededFor column chromatography.

Step-by-Step Methodology

Workflow start Start: Prepare Reaction Vessel reagents Add Solids: 1. This compound 2. Arylboronic Acid 3. Base (K₃PO₄) 4. Catalyst/Ligand start->reagents purge Seal and Purge with Inert Gas (Nitrogen or Argon) reagents->purge solvents Add Degassed Solvents via Syringe (Dioxane and Water) purge->solvents heat Heat Reaction Mixture with Stirring (e.g., 80-110 °C) solvents->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water & Dilute with Ethyl Acetate cool->quench extract Perform Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry filter Filter and Concentrate in Vacuo dry->filter purify Purify Crude Product (Silica Gel Chromatography) filter->purify end End: Characterize Pure Product purify->end caption Fig 2. Experimental Workflow for Suzuki-Miyaura Coupling.

Fig 2. Experimental Workflow for Suzuki-Miyaura Coupling.

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the phosphine ligand (e.g., SPhos, 0.02 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Degas the dioxane and water by sparging with an inert gas for 15-20 minutes. Using a syringe, add the degassed dioxane (4 mL) and water (1 mL) to the reaction vessel.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80-100 °C).[10] Stir the mixture vigorously for the required reaction time (typically 8-24 hours).

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and saturated brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Optimization Strategies and Key Considerations

Achieving high yields and purity requires careful optimization of several parameters. The electron-deficient nature of this compound makes the choice of catalyst, base, and solvent particularly important.

ParameterOptions & ConsiderationsCausality & Rationale
Catalyst & Ligand Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Ligands: Buchwald-type (SPhos, XPhos, RuPhos), PPh₃, P(t-Bu)₃The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos) promote the difficult oxidative addition step and stabilize the Pd(0) species, which is crucial for activating the C-F bond.[10] Traditional ligands like PPh₃ may be less effective at lower temperatures.[11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFThe base activates the boronic acid to form a more nucleophilic boronate complex, which facilitates transmetalation.[7] K₃PO₄ is often a good choice as it is strong enough for activation but minimizes side reactions. KF can be used for base-sensitive substrates.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFA biphasic solvent system is often beneficial, with the base residing in the aqueous phase.[12] The choice of organic solvent can influence catalyst solubility and reaction temperature. Dioxane and toluene are common choices for their higher boiling points.[3]
Temperature 60 °C - 120 °CHigher temperatures are generally required to facilitate the oxidative addition of the relatively inert C-F bond. However, excessively high temperatures can lead to catalyst decomposition or increased side reactions like protodeboronation.
Boronic Acid Arylboronic acids, boronate estersElectron-deficient boronic acids can exhibit slower rates of transmetalation.[9] Using a boronate ester (e.g., a pinacol ester) can sometimes improve stability and reduce protodeboronation.

Conclusion

This compound is a highly valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. Its unique electronic structure, dominated by electron-withdrawing fluoro and nitro groups, activates the C-F bond ortho to the nitro group, enabling efficient C-C bond formation under palladium catalysis. Successful application hinges on the rational selection of an appropriate catalyst system, typically involving bulky, electron-rich phosphine ligands, and carefully optimized reaction conditions. The protocols and insights provided herein offer a robust framework for researchers to leverage this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the synthetic utilization of 2,3-Difluoro-6-nitroanisole as a versatile starting material for valuable pharmaceutical intermediates. The inherent reactivity of this molecule, governed by the interplay of its fluoro, nitro, and methoxy substituents, allows for strategic transformations into complex heterocyclic scaffolds. Two primary synthetic pathways are explored in depth: the formation of a substituted quinolone core via nitro group reduction and subsequent Gould-Jacobs cyclization, and the synthesis of a functionalized quinoxaline derivative through a sequence of regioselective nucleophilic aromatic substitution (SNAr), reduction, and condensation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a robust scientific rationale for each synthetic choice.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block of significant interest in pharmaceutical synthesis. Its chemical architecture is primed for selective chemical modifications, making it an excellent precursor for a range of complex molecules, particularly fluorinated heterocycles. The key to its utility lies in the electronic properties of its substituents:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), primarily at the ortho and para positions.[1] This activation is crucial for the displacement of the adjacent fluorine atoms.

  • The Fluorine Atoms (-F): Fluorine atoms are excellent leaving groups in SNAr reactions.[2] The presence of two fluorine atoms offers the potential for sequential and regioselective substitutions, enabling the construction of diverse molecular frameworks.

  • The Methoxy Group (-OCH₃): This electron-donating group modulates the reactivity of the ring and can influence the regioselectivity of substitution reactions.

This guide will elucidate two distinct, high-impact synthetic routes commencing from this compound, demonstrating its conversion into key pharmaceutical scaffolds like quinolones and quinoxalines.

Core Synthetic Pathways and Workflow

The strategic application of this compound can be visualized through two primary divergent pathways, each leading to a distinct class of heterocyclic intermediates.

G cluster_0 cluster_1 Pathway 1: Quinolone Synthesis cluster_2 Pathway 2: Quinoxaline Synthesis A This compound B Nitro Group Reduction A->B F Regioselective SNAr (e.g., with an Amine) A->F C 3,4-Difluoro-2-methoxyaniline B->C D Gould-Jacobs Reaction C->D E Substituted 4-Hydroxyquinoline (Quinolone Precursor) D->E G Substituted 2-Amino-3-fluoro-6-nitroanisole F->G H Nitro Group Reduction G->H I Substituted o-Phenylenediamine Derivative H->I J Condensation with 1,2-Dicarbonyl I->J K Functionalized Quinoxaline J->K

Figure 1: Divergent synthetic pathways from this compound.

Pathway 1: Synthesis of a Substituted 4-Hydroxyquinoline Core

This pathway leverages the nitro group as a precursor to an aniline, which is a critical component for building the quinolone ring system via the well-established Gould-Jacobs reaction.[3][4] Quinolone and fluoroquinolone derivatives are a major class of antibacterial agents.[5][6]

Step 3.1: Reduction of the Nitro Group

The initial and critical step is the selective reduction of the nitro group to an amine, yielding 3,4-Difluoro-2-methoxyaniline. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic nitro groups.[8] However, for substrates containing halogens, Raney Nickel can be a superior choice to minimize the risk of hydrodehalogenation.[9] Given the stability of the C-F bond, Pd/C is generally suitable here, but catalyst screening is always recommended.

  • Solvent: Protic solvents like ethanol or methanol are excellent for this reaction as they readily dissolve the substrate and facilitate the interaction with the catalyst and hydrogen.

  • Safety: Catalytic hydrogenation is a potentially hazardous procedure.[10] The use of flammable hydrogen gas under pressure, combined with a pyrophoric catalyst (especially Raney Nickel and dry Pd/C), necessitates strict safety protocols.[11][12] The reaction is also highly exothermic, and poor temperature control can lead to a dangerous runaway reaction.[2]

G cluster_workflow Workflow: Catalytic Hydrogenation S1 Reactor Setup (Substrate, Solvent, Catalyst) S2 Inert Gas Purge (Remove O₂) S1->S2 S3 Pressurize with H₂ S2->S3 S4 Controlled Heating & Stirring (Monitor H₂ uptake) S3->S4 S5 Cool & Vent H₂ S4->S5 S6 Inert Gas Purge S5->S6 S7 Catalyst Filtration (Under inert atmosphere) S6->S7 S8 Product Isolation (Solvent removal) S7->S8

Figure 2: Experimental workflow for catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation of this compound

ParameterValue/ConditionRationale
Reactants This compound (1.0 eq)Starting Material
5% Palladium on Carbon (5-10 mol% Pd)Catalyst
Hydrogen Gas (H₂)Reducing Agent
Solvent Ethanol or MethanolGood substrate solubility
Temperature 25 - 50 °CExothermic reaction, requires careful control[10]
Pressure 50 - 100 psi (3.4 - 6.8 bar)Sufficient for efficient reaction
Reaction Time 2 - 6 hours (monitor by TLC/HPLC)Until starting material is consumed

Step-by-Step Methodology:

  • Reactor Preparation: To a high-pressure hydrogenation vessel (autoclave), add this compound followed by the solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst under a stream of inert gas (e.g., nitrogen or argon). Note: Never add a dry hydrogenation catalyst to a flammable solvent in the presence of air.[10]

  • System Purge: Seal the reactor and purge the system 3-5 times with nitrogen to remove all oxygen, then purge with hydrogen gas.

  • Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi). Begin vigorous stirring and heat the reaction to the target temperature if necessary. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete (H₂ uptake ceases), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, the filter cake must be kept wet with solvent at all times to prevent ignition upon contact with air. [10]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3,4-Difluoro-2-methoxyaniline, which can be purified by column chromatography or used directly in the next step.

Step 3.2: Gould-Jacobs Cyclization

The synthesized aniline is then used to construct the quinolone ring. The Gould-Jacobs reaction proceeds in two main stages: initial condensation with an activated malonic ester derivative, followed by a high-temperature thermal cyclization.[3][13]

Protocol 2: Synthesis of 6,7-Difluoro-8-methoxy-4-hydroxyquinoline-3-carboxylate

ParameterValue/ConditionRationale
Reactants 3,4-Difluoro-2-methoxyaniline (1.0 eq)Aniline component
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)Malonate component
Solvent Dowtherm™ A or Diphenyl etherHigh-boiling solvent for thermal cyclization[4]
Temperature Step 1: 100-130 °C; Step 2: ~250 °CStep 1 for condensation; Step 2 for cyclization[13]
Reaction Time Step 1: 1-2 hours; Step 2: 30-60 minutesTypical for this two-stage process

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 3,4-Difluoro-2-methoxyaniline and diethyl ethoxymethylenemalonate (EMME). Heat the mixture to 100-130 °C for 1-2 hours. The intermediate anilidomethylenemalonate is formed with the elimination of ethanol.[13]

  • Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) to the crude intermediate. Heat the solution to reflux (~250 °C) for 30-60 minutes to induce the thermal electrocyclization.[4]

  • Isolation: Cool the reaction mixture to room temperature. The cyclized product, an ethyl 4-hydroxyquinoline-3-carboxylate derivative, should precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation.

  • Purification: Collect the solid product by filtration, wash with hexane, and dry. The product can be further purified by recrystallization. This intermediate can then be hydrolyzed and decarboxylated to the final 4-hydroxyquinoline if desired.[3]

Pathway 2: Synthesis of a Functionalized Quinoxaline

This pathway demonstrates the utility of the SNAr reaction at one of the fluorine positions, followed by transformation of the nitro group to create a substituted o-phenylenediamine, a key precursor for quinoxalines.[14] Quinoxaline derivatives are important scaffolds in medicinal chemistry, known for a wide range of biological activities.[15][16]

Step 4.1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The first step is the displacement of one of the fluorine atoms with a nucleophile.

Causality Behind Regioselectivity:

The aromatic ring is activated for nucleophilic attack by the strong electron-withdrawing nitro group at C6. Both fluorine atoms at C2 and C3 are ortho to the nitro group, a highly activating position. However, the fluorine at C2 is also ortho to the electron-donating methoxy group at C3. While the methoxy group's inductive effect is electron-withdrawing, its resonance effect is electron-donating, which can slightly disfavor nucleophilic attack at the ortho position. Conversely, the fluorine at C3 is meta to the methoxy group, minimizing its electronic influence. Despite this, the overwhelming activation by the ortho nitro group is the dominant factor. Computational studies on similar systems suggest that the transition state for nucleophilic attack is stabilized most effectively by the adjacent nitro group.[5][10] Therefore, substitution is predicted to occur preferentially at the C2 position.

Protocol 3: SNAr with an Amine Nucleophile (e.g., Piperidine)

ParameterValue/ConditionRationale
Reactants This compound (1.0 eq)Substrate
Piperidine (2.0 eq)Nucleophile
Potassium Carbonate (K₂CO₃) (2.0 eq)Base to neutralize HF byproduct
Solvent Acetonitrile or DMFPolar aprotic solvent, ideal for SNAr
Temperature 80 °CProvides sufficient energy for the reaction
Reaction Time 4 - 8 hours (monitor by TLC/HPLC)Until completion

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound and potassium carbonate in acetonitrile.

  • Nucleophile Addition: Add piperidine to the suspension.

  • Reaction Execution: Heat the mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 2-(piperidin-1-yl)-3-fluoro-6-nitroanisole.

Step 4.2: Nitro Reduction to form a Diamine

The nitro group of the SNAr product is reduced to an amine, creating a substituted o-phenylenediamine derivative.

Protocol 4: Synthesis of a Substituted o-Phenylenediamine

This reduction can be carried out using the same catalytic hydrogenation procedure described in Protocol 1 . The resulting product is a 1,2-diamine (an o-phenylenediamine derivative), which is the direct precursor for the final cyclization step.

Step 4.3: Quinoxaline Formation

The final step is the condensation of the synthesized o-phenylenediamine derivative with a 1,2-dicarbonyl compound (e.g., benzil) to form the quinoxaline ring. This reaction is typically acid-catalyzed and proceeds readily.[1][14]

G cluster_workflow Workflow: Quinoxaline Synthesis S1 Combine o-phenylenediamine and 1,2-dicarbonyl in solvent S2 Add Catalyst (e.g., Acetic Acid) S1->S2 S3 Stir at Room Temp or Gentle Heat S2->S3 S4 Monitor Reaction (by TLC) S3->S4 S5 Product Precipitation/ Extraction S4->S5 S6 Purification (Recrystallization) S5->S6

References

Synthetic Protocols for Heterocyclic Compounds Using 2,3-Difluoro-6-nitroanisole: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2,3-Difluoro-6-nitroanisole in Heterocyclic Synthesis

In the landscape of modern medicinal and materials chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of numerous therapeutic agents and the functional core of advanced materials. This compound has emerged as a highly valuable and versatile starting material for the construction of a variety of heterocyclic scaffolds. Its utility stems from the strategic placement of activating and leaving groups on the aromatic ring, which facilitates controlled, sequential nucleophilic aromatic substitution (SNAr) reactions.

The presence of two fluorine atoms, renowned as excellent leaving groups in SNAr chemistry, coupled with the strong electron-withdrawing nitro group, significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement allows for the regioselective introduction of nucleophiles, paving the way for the synthesis of complex, substituted heterocyclic systems. This guide provides detailed protocols and mechanistic insights for the synthesis of two key classes of N-heterocycles—benzimidazoles and quinoxalines—using this compound as the foundational building block. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and chemical synthesis.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound and related nitroaromatic compounds are potentially harmful if swallowed, and may cause organ damage through prolonged or repeated exposure.[1] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Part 1: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anthelmintic, and anti-inflammatory properties.[2][3] The synthesis of substituted benzimidazoles from this compound proceeds via a two-step sequence: 1) nucleophilic aromatic substitution with an amine followed by reduction of the nitro group to generate a key o-phenylenediamine intermediate, and 2) cyclocondensation with a carbonyl compound.

Mechanism of Benzimidazole Formation

The synthetic strategy hinges on the initial SNAr reaction. The electron-withdrawing nitro group activates the ortho and para positions for nucleophilic attack.[4] In the case of this compound, the fluorine at the C-2 position is the most susceptible to displacement by a primary amine. Subsequent reduction of the nitro group to an amine provides the crucial 1,2-diaminobenzene derivative. This intermediate then undergoes a condensation reaction with an aldehyde or carboxylic acid derivative, followed by cyclization to afford the benzimidazole ring system.[5][6][7]

Experimental Protocol: Synthesis of a 4-Fluoro-7-methoxy-1H-benzimidazole Derivative

This protocol details the synthesis of a model fluorinated benzimidazole derivative.

Step 1: Synthesis of 3-Fluoro-N-methyl-6-methoxy-2-nitroaniline

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add a solution of methylamine (1.1 eq) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 4-Fluoro-7-methoxy-benzene-1,2-diamine

  • Reduction of the Nitro Group: The nitroaniline derivative from Step 1 (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) or catalytic hydrogenation (e.g., 10% Pd/C under H₂ atmosphere), is then introduced.

  • Reaction Conditions: If using SnCl₂, the reaction is typically heated to reflux for 2-4 hours. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed.

  • Work-up and Purification: After the reduction is complete, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired o-phenylenediamine, which can be used in the next step without further purification.

Step 3: Synthesis of the 4-Fluoro-7-methoxy-1H-benzimidazole Derivative

  • Cyclocondensation: The o-phenylenediamine from Step 2 (1.0 eq) and a chosen aldehyde (1.0 eq) are dissolved in a suitable solvent, such as ethanol.

  • Catalyst Addition: A catalytic amount of an acid, for example, p-toluenesulfonic acid (p-TSA) or a Lewis acid like erbium triflate (Er(OTf)₃), can be added to facilitate the reaction.[6]

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC. The reaction time can vary from 2 to 12 hours depending on the reactivity of the aldehyde.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the final benzimidazole product.

Step Reactants Reagents Typical Yield Characterization Notes
1This compound, MethylamineK₂CO₃, DMF85-95%Formation of a yellow solid. IR (cm⁻¹): N-H stretching, NO₂ stretching.
23-Fluoro-N-methyl-6-methoxy-2-nitroanilineSnCl₂·2H₂O, Ethanol70-85%Disappearance of the yellow color. IR (cm⁻¹): Appearance of primary amine N-H stretches.
34-Fluoro-7-methoxy-benzene-1,2-diamine, Aldehydep-TSA, Ethanol60-80%Formation of the benzimidazole ring. ¹H NMR: Characteristic downfield shift of the aromatic protons.

Diagram: Synthetic Workflow for Benzimidazole Synthesis

Benzimidazole_Synthesis A This compound B Step 1: SNAr + Methylamine A->B C 3-Fluoro-N-methyl-6-methoxy-2-nitroaniline B->C D Step 2: Nitro Reduction (e.g., SnCl2) C->D E 4-Fluoro-7-methoxy- benzene-1,2-diamine D->E F Step 3: Cyclocondensation + Aldehyde E->F G Substituted Benzimidazole F->G

Caption: Workflow for the synthesis of substituted benzimidazoles.

Part 2: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of N-heterocycles with significant applications in medicinal chemistry, exhibiting antiviral, antibacterial, and anticancer activities.[8][9][10] The synthesis of quinoxalines from this compound follows a similar logic to that of benzimidazoles, involving the initial formation of a substituted o-phenylenediamine, followed by cyclocondensation with a 1,2-dicarbonyl compound.

Mechanism of Quinoxaline Formation

The key steps for the synthesis of the o-phenylenediamine intermediate are analogous to those described for benzimidazole synthesis. The crucial difference lies in the cyclocondensation step, where the o-phenylenediamine is reacted with a 1,2-dicarbonyl compound, such as glyoxal or benzil, to form the pyrazine ring of the quinoxaline system.[8][9]

Experimental Protocol: Synthesis of a 5-Fluoro-8-methoxy-quinoxaline Derivative

This protocol outlines the synthesis of a model fluorinated quinoxaline.

Step 1 & 2: Synthesis of 3-Fluoro-6-methoxy-benzene-1,2-diamine

These steps are analogous to the synthesis of the diamine intermediate for benzimidazoles, but with a different nucleophile in the initial SNAr step if a different substitution pattern is desired. For this example, we will proceed with the diamine synthesized in the benzimidazole protocol.

Step 3: Synthesis of the 5-Fluoro-8-methoxy-quinoxaline Derivative

  • Reaction Setup: Dissolve the 3-Fluoro-6-methoxy-benzene-1,2-diamine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC. For less reactive dicarbonyl compounds, a catalytic amount of acid can be added.[9]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step Reactants Reagents Typical Yield Characterization Notes
33-Fluoro-6-methoxy-benzene-1,2-diamine, 1,2-DicarbonylEthanol or Acetic Acid75-90%Formation of the quinoxaline product. ¹³C NMR: Appearance of quaternary carbon signals for the pyrazine ring.

Diagram: Synthetic Pathway to Quinoxalines

Quinoxaline_Synthesis A This compound B SNAr & Reduction A->B C Substituted o-Phenylenediamine B->C D Cyclocondensation + 1,2-Dicarbonyl C->D E Substituted Quinoxaline D->E

Caption: General pathway for the synthesis of substituted quinoxalines.

Conclusion and Future Perspectives

This compound serves as an excellent precursor for the synthesis of functionalized benzimidazoles and quinoxalines. The protocols detailed in this guide provide a robust framework for accessing these important heterocyclic scaffolds. The ability to perform sequential SNAr reactions at the two fluorine positions offers further opportunities for the creation of diverse and complex molecular architectures. Future work in this area could explore the use of a wider range of nucleophiles and dicarbonyl compounds to expand the library of accessible heterocycles, as well as the development of one-pot procedures to improve synthetic efficiency.

References

Palladium-Catalyzed Cross-Coupling of 2,3-Difluoro-6-nitroanisole: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTES & PROTOCOLS

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,3-Difluoro-6-nitroanisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent pattern.[1] This document elucidates the underlying mechanistic principles, offers step-by-step experimental procedures for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and provides practical insights into reaction optimization and troubleshooting.

Introduction: The Synthetic Utility of this compound

This compound (CAS 66684-60-4) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of complex molecules.[2] Its structure, featuring two adjacent fluorine atoms, a nitro group, and a methoxy group, presents a unique electronic landscape that influences its reactivity and the properties of its derivatives. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for nucleophilic aromatic substitution, while also posing distinct challenges for traditional cross-coupling methodologies.

The derivatives of this compound are particularly relevant in the development of pharmaceuticals, such as fluoroquinolone antibiotics, where the fluorine atoms can enhance metabolic stability and binding affinity.[1] Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization and the construction of diverse molecular scaffolds.[1][3]

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[4][5] The general catalytic cycle for these reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][6]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, a derivative of this compound where a halogen is present) to a low-valent palladium(0) complex. This step is often rate-limiting and is influenced by the strength of the carbon-halogen bond (C-I > C-Br > C-Cl).[7]

  • Transmetalation (Suzuki-Miyaura): In the Suzuki-Miyaura coupling, an organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) center.[8] This step typically requires the presence of a base to activate the organoboron species.

  • Amine Coordination and Deprotonation (Buchwald-Hartwig): For the Buchwald-Hartwig amination, an amine coordinates to the palladium(II) complex, followed by deprotonation with a base to form a palladium-amido complex.[6][9]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed product from the palladium(II) center, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[6]

The choice of ligand is critical for the success of these reactions, as it influences the stability, reactivity, and selectivity of the palladium catalyst.[10] Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the oxidative addition and reductive elimination steps.[6][11]

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Amine_Coupling Transmetalation (R-M) or Amine Coupling (R2NH) Ar-Pd(II)-X(L_n)->Transmetalation_or_Amine_Coupling Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation_or_Amine_Coupling->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reagents used in these protocols are potentially hazardous; consult the Safety Data Sheets (SDS) for each chemical before use.

Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • Bromo-2,3-difluoro-6-nitroanisole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-2,3-difluoro-6-nitroanisole derivative, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Data Summary for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species.[12]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphine ligands are known to promote efficient oxidative addition and reductive elimination, especially for challenging substrates.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is crucial for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction outcome.[8]
Solvent 1,4-Dioxane, Toluene, DMFAnhydrous, polar aprotic solvents are typically used to ensure solubility of the reagents and stability of the catalytic species.
Temperature 80-120 °CElevated temperatures are often required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.
Protocol for Buchwald-Hartwig Amination of a Halogenated this compound Derivative

This protocol provides a general method for the C-N bond formation between a bromo-substituted this compound and a primary or secondary amine.

Materials:

  • Bromo-2,3-difluoro-6-nitroanisole derivative (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos or other suitable ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the bromo-2,3-difluoro-6-nitroanisole derivative and anhydrous toluene.

  • Add the amine via syringe and seal the flask.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring until complete consumption of the starting material is observed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Figure 2. General workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Inappropriate base or solvent.Use a fresh source of palladium catalyst and ligand. Ensure all glassware is thoroughly dried and solvents are anhydrous. Screen different bases and solvents.
Formation of Side Products Homocoupling of the boronic acid (Suzuki); Hydrodehalogenation of the starting material.Use a slight excess of the boronic acid. Ensure a thoroughly deoxygenated reaction mixture. Lower the reaction temperature.
Difficulty in Purification Co-elution of product with residual ligand or byproducts.Use a different solvent system for chromatography. Consider recrystallization if the product is a solid.

Conclusion

The palladium-catalyzed cross-coupling of this compound derivatives is a powerful strategy for the synthesis of valuable and complex organic molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively utilize this building block in their synthetic endeavors. The protocols provided in this guide serve as a starting point for the development of robust and efficient cross-coupling methodologies tailored to specific synthetic targets. The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of these important transformations in both academic and industrial settings.[13][14]

References

Application Notes & Protocols for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: One-Pot Synthesis of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole from 2,3-Difluoro-6-nitroanisole

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Valorization of this compound in Heterocyclic Synthesis

This compound is a highly functionalized aromatic building block poised for strategic application in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal fluorine atoms activated by a nitro group, presents a versatile platform for the construction of complex heterocyclic scaffolds. The electron-withdrawing nature of the nitro group renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group itself can be a precursor to an amino functionality, enabling subsequent cyclization reactions.

This application note details a robust, one-pot synthesis of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (also known as 4-Fluoro-7-nitrobenzofurazan or NBD-F), a valuable fluorogenic labeling agent, commencing from this compound. One-pot syntheses are of paramount importance in modern synthetic chemistry, offering numerous advantages such as reduced reaction times, lower consumption of solvents and reagents, minimized waste generation, and improved overall efficiency by obviating the need for isolation and purification of intermediates.

The described protocol leverages a tandem SNAr and intramolecular cyclization sequence. This approach provides a compelling example of how the inherent reactivity of this compound can be harnessed to construct intricate molecular architectures in a single, efficient operation.

Reaction Scheme: A Tandem Approach to NBD-F

The one-pot synthesis of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole from this compound proceeds via a two-step sequence within a single reaction vessel. The initial step involves a nucleophilic aromatic substitution of the methoxy group with azide, followed by an intramolecular cyclization with concomitant loss of dinitrogen gas, promoted by the neighboring nitro group.

G cluster_workflow Reaction Mechanism node_start This compound node_snar SNAr Reaction (Addition of Azide) node_start->node_snar NaN3, DMSO node_intermediate Formation of Aryl Azide Intermediate node_snar->node_intermediate node_cyclization Intramolecular Cyclization (Attack of Azide on Nitro Group) node_intermediate->node_cyclization Heat (80 °C) node_elimination Elimination of N2 (Formation of Benzofuroxan Ring) node_cyclization->node_elimination node_product 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) node_elimination->node_product

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions on 2,3-Difluoro-6-nitroanisole. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Introduction: The Chemistry of this compound

This compound is a highly activated substrate for SNAr reactions. The strong electron-withdrawing nitro group, positioned ortho to a fluorine atom, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1][2][3] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][4] Understanding the interplay of solvent, base, temperature, and nucleophile choice is critical to achieving a successful and reproducible outcome.

SNAr Mechanism on this compound

The reaction begins with the attack of a nucleophile on the electron-deficient carbon atom bearing a fluorine leaving group. The nitro group's position is key, as it effectively stabilizes the resulting negative charge through resonance. The subsequent elimination of the fluoride ion restores the aromaticity of the ring.

Troubleshooting_Workflow start Low / No Conversion check_base Is the base strong enough? (e.g., K₂CO₃, t-BuOK) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes increase_base Use stronger, anhydrous base (e.g., NaH, t-BuOK) check_base->increase_base No check_temp Is the temperature high enough? (e.g., 50-100 °C) check_solvent->check_temp Yes change_solvent Switch to dry DMF or DMSO check_solvent->change_solvent No increase_temp Increase temperature incrementally (Monitor by TLC/LCMS) check_temp->increase_temp No success Reaction Optimized check_temp->success Yes increase_base->check_solvent change_solvent->check_temp increase_temp->success Components Substrate This compound (Electrophile) Product Substituted Product Substrate->Product is attacked by Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Product attacks Base Base (e.g., K₂CO₃, NaH) Base->Nucleophile activates Solvent Solvent (e.g., DMF, DMSO) Solvent->Product provides medium for

References

preventing side reactions in 2,3-Difluoro-6-nitroanisole chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3-Difluoro-6-nitroanisole Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and prevent side reactions when working with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Nucleophilic Aromatic Substitution (SNA_r_) Reactions

This compound is highly activated for nucleophilic aromatic substitution (SNA_r_) due to the strong electron-withdrawing effect of the nitro group.[1] The reaction proceeds through a negatively charged Meisenheimer complex, and its stability is key to the reaction's success.[2] However, the molecule's structure presents unique challenges in controlling selectivity.

FAQ 1.1: I am observing a mixture of regioisomers. How can I control which fluorine atom is substituted?

Answer: This is a common issue stemming from the differential activation of the C-F bonds at the C2 and C3 positions.

Causality: The nitro group exerts a strong activating effect at its ortho (C2) and para positions. The methoxy group is a weak activating group. Therefore, the C2 position is significantly more electron-deficient and kinetically favored for nucleophilic attack. However, the adjacent methoxy group at C1 introduces steric hindrance, which can favor attack at the less hindered, but also less electronically activated, C3 position, especially with bulky nucleophiles or at higher temperatures.

Troubleshooting Protocol:

  • Temperature Control: Lowering the reaction temperature (e.g., from reflux to 0 °C or room temperature) will favor the kinetically controlled product, which is typically substitution at the more electronically activated C2 position.

  • Nucleophile Choice:

    • For C2 selectivity, use smaller, less sterically demanding nucleophiles where possible.

    • For C3 selectivity (which is electronically disfavored), you may need to employ a bulkier nucleophile and carefully screen reaction temperatures. However, achieving high C3 selectivity is challenging.

  • Solvent Effects: The choice of solvent can influence regioselectivity by differentially solvating the transition states.[3] Aprotic polar solvents like DMF, DMSO, or NMP are common for SNA_r_ reactions. It is advisable to screen a range of solvents to optimize for your specific nucleophile.

FAQ 1.2: My reaction is producing a di-substituted product. How can I favor mono-substitution?

Answer: Formation of a di-substituted byproduct occurs when the initial mono-substituted product is still sufficiently reactive to undergo a second substitution.

Causality: After the first nucleophilic substitution, the electron-donating character of the incoming nucleophile (e.g., an amine or an alkoxide) can reduce the overall electron deficiency of the aromatic ring. However, if the reaction conditions are too harsh (high temperature, long reaction time, large excess of nucleophile), a second substitution can still occur.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise stoichiometry of your nucleophile. Start with 1.0 to 1.1 equivalents. Using a large excess is a primary cause of di-substitution.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This increases the energy barrier for the second, less favorable substitution.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the this compound is consumed to prevent the subsequent reaction of the mono-substituted intermediate.

  • Slow Addition: Add the nucleophile slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second substitution event.

Experimental Workflow: Optimizing Mono-substitution in SNA_r_

start Start: Di-substitution Observed stoich Reduce Nucleophile to 1.05 eq. start->stoich temp Lower Temperature (e.g., RT to 0 °C) stoich->temp monitor Monitor by TLC/LC-MS temp->monitor addition Add Nucleophile Slowly monitor->addition stop Quench Reaction at Full SM Consumption addition->stop analyze Analyze Product Ratio (Mono:Di) stop->analyze success Success: >95% Mono-substitution analyze->success Desired Outcome fail Di-substitution Persists analyze->fail Suboptimal fail->stoich Re-optimize

Caption: Workflow for minimizing di-substitution.

FAQ 1.3: I'm detecting 2,3-difluoro-6-nitrophenol in my product mixture. What is causing this hydrolysis?

Answer: The presence of 2,3-difluoro-6-nitrophenol indicates the cleavage of the methyl ether (anisole) group.

Causality: The methoxy group can be susceptible to hydrolysis under certain conditions. This is particularly prevalent if:

  • Strongly Basic Conditions: Using strong, hard bases (like NaOH or KOH) in the presence of water, especially at elevated temperatures, can lead to nucleophilic attack on the methyl group or the aromatic carbon, cleaving the ether bond.

  • Acidic Contaminants: Trace acidic impurities in reagents or solvents can catalyze hydrolysis during heating.

  • Certain Nucleophiles: Some nucleophiles, like iodide or bromide salts at high temperatures, can facilitate ether cleavage.

Preventative Measures:

  • Base Selection: Use non-hydroxide bases like K₂CO₃, Cs₂CO₃, or organic bases (e.g., triethylamine, DIPEA) to scavenge any acid formed during the reaction without promoting hydrolysis.

  • Anhydrous Conditions: Ensure your reagents and solvents are dry. Use freshly distilled solvents and dry glassware to minimize the presence of water, which is required for hydrolysis.

  • Purify Reagents: Ensure your nucleophile is free from acidic or basic impurities that could catalyze the side reaction.

Section 2: Reduction of the Nitro Group

Converting the nitro group to an amine is a critical transformation for further functionalization. However, this reduction is fraught with potential side reactions if not controlled carefully.

FAQ 2.1: My reduction is incomplete, leaving behind nitroso or hydroxylamine intermediates. How can I ensure full conversion to the amine?

Answer: Incomplete reduction is often a result of insufficient reducing agent, poor reagent activity, or deactivation of the catalyst.

Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[4] If the reaction stalls, it's because the subsequent reduction steps are kinetically hindered.

Troubleshooting Protocol:

  • Increase Reducing Agent: For metal-based reductions (e.g., Fe, SnCl₂, Zn), ensure a sufficient molar excess (typically 3-5 equivalents) is used.

  • Activate the Reagent:

    • Metals: Briefly pre-treating metal powders like iron or zinc with dilute HCl can remove passivating oxide layers and increase reactivity.

    • Catalysts: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. A "poisoned" catalyst will halt the reaction.

  • Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC. If starting material and intermediates persist, consider extending the reaction time or moderately increasing the temperature, while being mindful of other potential side reactions.

FAQ 2.2: I am concerned about dehalogenation. Which reagents are least likely to cleave the C-F bonds?

Answer: Dehalogenation (loss of fluorine) is a significant risk with certain powerful reduction methods, particularly catalytic hydrogenation. C-F bonds are strong, but not immune.

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is known to cause hydrodehalogenation of aryl chlorides, bromides, and iodides. While aryl fluorides are more robust, this side reaction can still occur under harsh conditions (high pressure, high temperature, or prolonged reaction times).[5]

Recommended Reagents for Preserving C-F Bonds:

Reagent SystemProsConsSelectivity
Fe / NH₄Cl or AcOH Inexpensive, highly chemoselective, tolerates most functional groups.Heterogeneous, requires filtration, can require acidic workup.Excellent for preserving C-F bonds.
SnCl₂·2H₂O / EtOH or HCl Mild, homogeneous, good for lab scale, highly selective.[6]Tin waste is toxic and requires careful disposal.Excellent for preserving C-F bonds.
H₂ / Raney Nickel Good alternative to Pd/C for hydrogenation.Pyrophoric, requires careful handling.Generally lower incidence of dehalogenation than Pd/C.[5]
Sodium Dithionite (Na₂S₂O₄) Mild conditions, useful for sensitive substrates.Can require phase-transfer catalyst, aqueous system.Good selectivity.
FAQ 2.3: My reaction is producing colored impurities, possibly azo or azoxy compounds. How can I avoid these?

Answer: The formation of dimeric azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds is a characteristic side reaction of aromatic nitro group reduction, especially when using certain metal hydrides.

Causality: These byproducts arise from the condensation of intermediate species (nitroso and hydroxylamine). Reagents like lithium aluminum hydride (LiAlH₄) are notorious for producing azo compounds from aromatic nitro substrates and should be avoided for this transformation.[5] Using dissolving metal reductions under neutral or acidic conditions generally minimizes this pathway.

Preventative Measures:

  • Avoid LiAlH₄: Do not use lithium aluminum hydride or other aggressive hydrides for reducing aromatic nitro groups to amines.

  • Use Acidic Conditions: Employing reagents like Fe/HCl, SnCl₂/HCl, or Zn/AcOH is highly effective. The acidic medium protonates the hydroxylamine intermediate, preventing it from condensing with the nitroso intermediate.

  • Ensure Full Reduction: As noted in FAQ 2.1, ensure the reaction goes to completion. Lingering intermediates are the precursors to these colored byproducts.

Decision Tree: Selecting a Nitro Reduction Method

start Goal: Reduce NO2 to NH2 on this compound dehalogenation Is dehalogenation a major concern? start->dehalogenation scale What is the reaction scale? dehalogenation->scale Yes h2 Is catalytic hydrogenation required? dehalogenation->h2 No pdc AVOID H2 / Pd-C (High dehalogenation risk) dehalogenation->pdc If using Pd/C lab_scale Lab Scale (<5g) scale->lab_scale process_scale Process Scale (>5g) scale->process_scale sncl2 Use SnCl2 / HCl (High selectivity, easy workup) lab_scale->sncl2 fe_hcl Use Fe / HCl or Fe / NH4Cl (Cost-effective, high selectivity) process_scale->fe_hcl h2->scale No raney_ni Use H2 / Raney Nickel (Lower dehalogenation risk) h2->raney_ni Yes

Caption: Decision guide for nitro group reduction.

References

Technical Support Center: Ether Cleavage of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ether cleavage of 2,3-Difluoro-6-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific demethylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation and achieve optimal results in the synthesis of the valuable intermediate, 2,3-Difluoro-6-nitrophenol.[1]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the ether cleavage of this compound.

Question 1: My reaction is incomplete, and I'm observing significant amounts of starting material even after extended reaction times. What could be the cause?

Answer:

Incomplete conversion is a frequent issue in the demethylation of electron-deficient aryl ethers like this compound. The electron-withdrawing effects of the two fluorine atoms and the nitro group deactivate the aromatic ring, making the ether cleavage more challenging. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Strong Reagent: Standard conditions for cleaving simple anisoles may not be harsh enough. The electron-deficient nature of your substrate requires a potent demethylating agent.

    • Solution: Consider switching to a stronger Lewis acid like boron tribromide (BBr₃). BBr₃ is a highly effective reagent for cleaving aryl methyl ethers, even those with deactivating groups.[2][3][4] Alternatively, harsh protic acids like HBr or HI can be effective but may require high temperatures.[2][5]

  • Reagent Decomposition or Deactivation: Lewis acids like BBr₃ are sensitive to moisture. Any water present in your solvent or on your glassware will rapidly quench the reagent, reducing its effective concentration.

    • Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. It's good practice to use freshly opened or properly stored reagents.

  • Inadequate Temperature: Ether cleavage reactions often require thermal energy to overcome the activation barrier.[2][6]

    • Solution: If you are running the reaction at room temperature or 0 °C, consider gradually increasing the temperature. For less reactive substrates, refluxing in a suitable solvent might be necessary. However, be mindful of potential side reactions at higher temperatures.

Question 2: I'm seeing a low yield of my desired product, 2,3-Difluoro-6-nitrophenol. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reaction (as discussed above), product degradation, or competing side reactions.

  • Side Reactions: The strong conditions required for ether cleavage can sometimes lead to unwanted side reactions.

    • Ring Substitution: With strong Lewis or Brønsted acids, there's a possibility of electrophilic aromatic substitution on the ring, although the deactivating groups on this compound make this less likely.

    • Decomposition: The nitro group can be sensitive to certain reagents and high temperatures.

    • Solution: A careful selection of the demethylating agent is crucial. Using a more selective reagent can minimize side reactions. For instance, nucleophilic demethylation using thiolates (like sodium thiomethoxide or dodecanethiolate) in a polar aprotic solvent like DMF can be a milder alternative to aggressive Lewis acids.[7] Methionine in methanesulfonic acid is another option that can offer high selectivity.[7]

  • Work-up Issues: The phenolic product, 2,3-Difluoro-6-nitrophenol, is acidic and can be lost during aqueous work-up if the pH is not carefully controlled.

    • Solution: During the work-up, ensure the aqueous layer is acidified to a pH of approximately 1-6 to fully protonate the phenoxide and facilitate its extraction into an organic solvent.[8][9] Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) will help maximize the recovery of your product.

Question 3: I'm observing the formation of an unexpected byproduct. How can I identify it and prevent its formation?

Answer:

The nature of the byproduct will depend on the reagents and conditions used. Here are some possibilities:

  • With BBr₃: If the reaction is not properly quenched, you might form boron-containing intermediates. Incomplete hydrolysis can lead to aryloxy-dibromoborane species.[2]

    • Solution: Ensure a thorough and careful quench of the reaction, typically with water or methanol, at a low temperature.

  • With HBr or HI: Over-reaction can lead to further substitution on the aromatic ring, although this is less common with a deactivated substrate.

    • Solution: Optimize the reaction time and temperature to favor the desired cleavage without promoting side reactions. Monitoring the reaction by TLC or GC-MS can help determine the optimal endpoint.

  • With Thiolates: The formation of thioethers as byproducts is possible.

    • Solution: Careful control of stoichiometry and reaction conditions is key.

To identify the byproduct, utilize analytical techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide structural information.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Once the byproduct is identified, you can often deduce its formation mechanism and adjust your reaction conditions accordingly.

II. Frequently Asked Questions (FAQs)

What is the best reagent for the demethylation of this compound?

There is no single "best" reagent, as the optimal choice depends on factors like scale, available equipment, and tolerance of other functional groups. However, for this specific substrate, here is a comparison of common choices:

ReagentAdvantagesDisadvantages
Boron Tribromide (BBr₃) Highly effective for electron-deficient ethers.[2][3][4]Moisture-sensitive, corrosive, and requires careful handling.
Hydrobromic Acid (HBr) Cost-effective and powerful.[5][10]Requires high temperatures, can be corrosive, and may not be very selective.
Aluminum Chloride (AlCl₃) A strong Lewis acid that can be effective.[10]Can promote side reactions; requires anhydrous conditions.
Thiolates (e.g., NaSEt) Milder conditions, good for sensitive substrates.[7]Unpleasant odor of thiols, may require higher temperatures.
Pyridine HCl A classic reagent for aryl ether cleavage.[2]Requires very high temperatures (often as a melt).[2]

For laboratory-scale synthesis where efficiency is paramount, BBr₃ is often the reagent of choice due to its high reactivity. For larger-scale or process chemistry applications, exploring alternatives like methionine/methanesulfonic acid might be beneficial due to safety and handling considerations.[7]

What is the general mechanism for ether cleavage with a Lewis acid like BBr₃?

The cleavage of an aryl methyl ether with BBr₃ proceeds through the following key steps[2][3][4][11][12]:

  • Lewis Acid-Base Adduct Formation: The Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the ether.

  • Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the initial adduct, attacks the methyl group in an Sₙ2 fashion.

  • C-O Bond Cleavage: This attack displaces the aryloxy-dibromoborane, cleaving the carbon-oxygen bond and forming methyl bromide.

  • Hydrolysis: Upon aqueous work-up, the aryloxy-dibromoborane is hydrolyzed to yield the final phenol product, 2,3-Difluoro-6-nitrophenol.

Can I use BCl₃ or BI₃ instead of BBr₃?

While BCl₃ and BI₃ are also Lewis acids, BBr₃ is generally considered the most effective of the boron trihalides for ether cleavage. BCl₃ is less reactive, and while BI₃ is more reactive, it is also less stable and more expensive. Therefore, BBr₃ strikes a good balance of reactivity and practicality for this application.

What safety precautions should I take when working with these reagents?
  • BBr₃: Is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. A syringe or cannula should be used for transfers under an inert atmosphere.

  • HBr/HI: Are strong, corrosive acids. Handle with appropriate PPE in a fume hood.

  • Thiolates: Many thiols have a strong, unpleasant odor. Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

III. Experimental Protocol: Demethylation of this compound with BBr₃

This protocol provides a general procedure. Optimization may be required based on your specific experimental setup and scale.

Materials:

  • This compound

  • Boron tribromide (1M solution in dichloromethane or neat)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add BBr₃ (1.1 - 1.5 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to reflux.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench the reaction by adding methanol dropwise. This will destroy any excess BBr₃.

  • Aqueous Work-up: Add 1M HCl and stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2,3-Difluoro-6-nitrophenol can be purified by column chromatography on silica gel or by recrystallization.

IV. Visualizations

Reaction Mechanism of BBr₃ Ether Cleavage

EtherCleavage Anisole This compound Adduct Lewis Acid-Base Adduct Anisole->Adduct BBr3 BBr₃ BBr3->Adduct TransitionState Sₙ2 Transition State Adduct->TransitionState Br⁻ attack Products1 Aryloxy-dibromoborane + CH₃Br TransitionState->Products1 Phenol 2,3-Difluoro-6-nitrophenol Products1->Phenol H2O H₂O (Work-up) H2O->Phenol Hydrolysis

Caption: Mechanism of BBr₃ mediated ether cleavage.

Troubleshooting Workflow for Incomplete Reaction

Troubleshooting Start Incomplete Reaction Observed CheckReagent Is the reagent strong enough? Start->CheckReagent CheckConditions Are conditions anhydrous? CheckReagent->CheckConditions Yes Sol_Reagent Switch to a stronger reagent (e.g., BBr₃) CheckReagent->Sol_Reagent No CheckTemp Is the temperature adequate? CheckConditions->CheckTemp Yes Sol_Conditions Use anhydrous solvents and inert atmosphere CheckConditions->Sol_Conditions No Sol_Temp Increase reaction temperature CheckTemp->Sol_Temp No Success Reaction Complete CheckTemp->Success Yes Sol_Reagent->Success Sol_Conditions->Success Sol_Temp->Success

Caption: Troubleshooting guide for incomplete reactions.

V. References

  • The Crucial Role of 2,3-Difluoro-6-nitrophenol in Modern Antibiotic Synthesis. (URL: 1)

  • Demethylating Reaction of Methyl Ethers - ResearchGate. (URL: 13)

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing). (URL: --INVALID-LINK--)

  • Thiols/Methionine - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: 7)

  • CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents. (URL: 8)

  • Efficient and Selective Demethylation of Heteroaryl Methyl Ethers in the Presence of Aryl Methyl Ethers: Synthetic Communications - Taylor & Francis Online. (URL: 14)

  • 2,3-Difluoro-6-nitrophenol 98 82419-26-9. (URL: --INVALID-LINK--)

  • An efficient method for demethylation of aryl methyl ethers | Request PDF - ResearchGate. (URL: 15)

  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed. (URL: --INVALID-LINK--)

  • DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents. (URL: 9)

  • Demethylation - Wikipedia. (URL: 2)

  • 2,3-Difluoro-6-nitrophenol 98 82419-26-9 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Ether cleavage - Wikipedia. (URL: 16)

  • (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers - ResearchGate. (URL: 3)

  • BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. (URL: 11)

  • Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. (URL: 12)

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. (URL: 17)

  • CLEAVAGE OF ANISOLE BY HYDROGEN CHLORIDE IN NON-AQUEOUS MEDIA IN PRESENCE OF INORGANIC CATALYSTS By S. P. WALVEKAR* and A. B. HA - CORE. (URL: --INVALID-LINK--)

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed. (URL: --INVALID-LINK--)

  • in the chemical literature: demethylation of an aryl ether - YouTube. (URL: 18)

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (URL: 19)

  • 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (URL: 5)

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (URL: 6)

  • Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed. (URL: --INVALID-LINK--)

  • 3.2.4: Reactions of Ethers- Acidic Cleavage - Chemistry LibreTexts. (URL: 20)

  • Question: Anisole undergoes cleavage of the oxygen-methyl bond and yields.. - Filo. (URL: 21)

  • Pyridine hydrochloride-promoted CC bond cleavage approach: A metal-free and peroxide-free facile method for the synthesis of amide derivatives - ResearchGate. (URL: 22)

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - Yang Research Group. (URL: 23)

  • [Solved] Anisole on cleavage with HI gives : - Testbook. (URL: 24)

  • CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents. (URL: 25)

  • DFT study on the electrophilic aromatic substitution catalyzed by Lewis acids | Request PDF - ResearchGate. (URL: 26)

  • Anisole on reaction with HI forms - Doubtnut. (URL: 27)

  • A Lewis acid promoted reduction of aromatic nitro to amine compounds - ResearchGate. (URL: 28)

  • Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: 29)

  • A Lewis acid-promoted Pinner reaction - PMC - NIH. (URL: 30)

  • Ether Cleavage Practice Problems | Test Your Skills with Real Questions - Pearson. (URL: 31)

  • What are good conditions for the demethylation on aromatic methyl ethers? - ResearchGate. (URL: 32)

  • Ether Cleavage Practice Questions & Answers – Page 2 | Organic Chemistry - Pearson. (URL: 33)

References

Technical Support Center: Regioselectivity in Substitutions on 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals working with 2,3-difluoro-6-nitroanisole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on this versatile synthetic intermediate. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to control your reaction outcomes and achieve your synthetic targets with confidence.

Core Principles: Understanding Regioselectivity in this compound

The reactivity of this compound in SNAr reactions is governed by the powerful electronic effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) and is the primary director of the reaction's regioselectivity.[1][2][3] It strongly activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex).[4][5]

There are two potential sites for nucleophilic attack:

  • C2 Position: ortho to the activating -NO₂ group.

  • C3 Position: meta to the activating -NO₂ group.

Overwhelmingly, substitution is favored at the C2 position . This is because the negative charge of the Meisenheimer complex formed upon attack at C2 can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides a significant stabilization that lowers the activation energy for this pathway.[5] Conversely, attack at the C3 position does not allow for this resonance stabilization, making this pathway electronically disfavored. The fluorine atom is an excellent leaving group in SNAr reactions, in part because its high electronegativity inductively withdraws electron density from the ring, making the carbon atom more susceptible to nucleophilic attack.[3][6]

Caption: Competing SNAr pathways on this compound.
Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: I am observing a mixture of C2 and C3 substituted products. How can I increase the selectivity for the desired C2 isomer?

A1: While C2 substitution is electronically favored, obtaining mixtures suggests that the reaction conditions are allowing the higher-energy C3 pathway to compete. To enhance regioselectivity, you must optimize conditions to further favor the kinetically controlled, lower-energy C2 pathway.

Causality: Higher temperatures provide more energy to the system, allowing the activation barrier for the disfavored C3 attack to be overcome more easily. The choice of solvent and base can also influence the nucleophile's reactivity and selectivity. Polar aprotic solvents are crucial as they solvate the cation of the nucleophile's salt but leave the anion relatively "bare," increasing its reactivity.[7][8]

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature will decrease the available thermal energy, making it much more difficult for the reaction to proceed via the higher-activation-energy C3 pathway. Start at room temperature and consider cooling the reaction to 0 °C or even lower.

  • Solvent Choice: Ensure you are using a high-quality, anhydrous polar aprotic solvent.

  • Nucleophile Addition: Add the nucleophile slowly or dropwise to the solution of the anisole. This can help to control any initial exotherm and maintain a lower reaction temperature.

Data-Driven Insights: Impact of Conditions on Regioselectivity

ParameterConditionTypical C2:C3 RatioRationale
Temperature 0 °C>98:2Favors the kinetically preferred C2 pathway.
Room Temp (~25 °C)~95:5Generally good selectivity for most nucleophiles.
80 °C~85:15Increased thermal energy allows the C3 pathway to compete.
Solvent DMSO, DMF, NMPHighExcellent for SNAr, promotes high reactivity and selectivity.[7][8]
THF, DioxaneModerate to HighLess polar, may require longer reaction times or heating.
Alcohols (e.g., IPA)Variable/PoorCan act as competing nucleophiles and are generally poor solvents for SNAr.[8]
Base (for amines) K₂CO₃, Cs₂CO₃HighMild inorganic bases are often sufficient and minimize side reactions.
Et₃N, DIPEAHighOrganic bases are effective and easy to remove during workup.

Q2: My reaction targeting the C2 position is very slow or gives a low yield. What are the likely causes?

A2: Low reactivity in an SNAr reaction, especially on a highly activated substrate like this, typically points to issues with the nucleophile, the reaction setup, or deactivating influences.

Causality: The rate-determining step of the SNAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex.[2][6] If the nucleophile is weak, sterically hindered, or its concentration is low, this step will be slow. The presence of protic impurities like water can quench the nucleophile, reducing its effective concentration.

Troubleshooting Steps & Solutions:

  • Verify Nucleophile Potency:

    • For O/S Nucleophiles: If using an alcohol or thiol, ensure it is fully deprotonated. Use a strong, non-nucleophilic base (like NaH) to generate the alkoxide/thiolate in situ before adding the anisole substrate.

    • For N Nucleophiles: Primary and secondary amines are generally good nucleophiles.[3] If your amine is particularly bulky or has electron-withdrawing groups, it may be less reactive.

  • Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Water will protonate anionic nucleophiles and amines, rendering them inactive.

  • Increase Temperature: While lower temperatures favor selectivity, if the reaction is not proceeding, a modest increase in temperature (e.g., to 40-60 °C) may be necessary to achieve a reasonable rate. Monitor the regioselectivity by TLC or LC-MS to find the optimal balance.

  • Use a Catalyst: For particularly challenging nucleophiles, consider catalytic systems. While not always necessary for such an activated substrate, organic superbases or phase-transfer catalysts can sometimes enhance reaction rates.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining that substitution occurs at C2 instead of C3? A1: The primary determining factor is the electronic stabilization of the reaction intermediate provided by the ortho-nitro group.[5] When a nucleophile attacks the C2 position, the resulting negative charge on the aromatic ring can be delocalized through resonance directly onto the electron-withdrawing nitro group. This creates a highly stabilized Meisenheimer complex, lowering the activation energy for this reaction pathway. Attack at the C3 position does not allow for this direct resonance stabilization, making it a much less favorable route.[3][10]

Q2: How does the methoxy (-OCH₃) group at C1 influence the reaction's regioselectivity and rate? A2: The methoxy group has a dual electronic effect. It is electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). Overall, it is considered an activating group in electrophilic aromatic substitution but a weak deactivating group in nucleophilic aromatic substitution. Its presence slightly reduces the overall electrophilicity of the ring compared to a substrate with a hydrogen or another EWG at that position. However, its influence is minor compared to the powerful activating effect of the nitro group. Its primary role in this context is steric, where it may slightly hinder the approach of very bulky nucleophiles to the adjacent C2 position, but this effect is rarely significant enough to alter the preferred C2 regioselectivity.

Q3: Are there any nucleophiles that are known to provide poor C2:C3 selectivity? A3: While C2 selectivity is generally high, very small and highly reactive ("hard") nucleophiles under high-energy conditions (e.g., high temperature) may show a slight decrease in selectivity. For instance, small alkoxides at elevated temperatures might show a slightly higher percentage of the C3 isomer compared to a larger, softer nucleophile like a thiolate run at room temperature. However, for the vast majority of common N, O, and S nucleophiles, excellent C2 selectivity can be achieved with proper control of reaction conditions, particularly temperature.

Experimental Protocol: Selective C2-Amination

This protocol describes a general procedure for the highly regioselective substitution of the C2-fluorine with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Begin vigorous stirring and cool the flask to 0 °C using an ice-water bath.

  • Slowly add the primary amine (1.1 eq) dropwise to the cooled suspension over 5-10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure C2-amino-3-fluoro-6-nitroanisole product.

cluster_workflow Troubleshooting Workflow: Poor Regioselectivity cluster_temp Temperature Optimization cluster_solvent Solvent Check cluster_nuc Nucleophile Consideration start Problem: Mixture of C2 and C3 Isomers q1 Is reaction temperature > 30°C? start->q1 a1_yes Action: Lower temperature to 0°C or RT. q1->a1_yes Yes a1_no Temperature is likely not the primary issue. q1->a1_no No q2 Is a polar aprotic solvent being used (DMF, DMSO)? a1_yes->q2 a1_no->q2 a2_yes Solvent choice is appropriate. q2->a2_yes Yes a2_no Action: Switch to anhydrous DMF, DMSO, or NMP. q2->a2_no No q3 Is the nucleophile known to be small and highly reactive? a2_yes->q3 end_node Result: Improved C2 Regioselectivity a2_no->end_node a3_yes Consider slower addition at lower temperature. q3->a3_yes Yes a3_no Nucleophile is unlikely the cause of poor selectivity. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: Managing Exothermic Reactions of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,3-Difluoro-6-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for managing the exothermic risks associated with this and similar nitroaromatic compounds. The information herein is structured to address specific issues you may encounter during your experiments, emphasizing causality and proactive safety measures.

Section 1: Frequently Asked Questions (FAQs) - Fundamental Hazards & Risks

This section addresses the foundational knowledge required to appreciate the potential hazards of this compound.

Q1: What makes this compound potentially hazardous?

A1: The primary hazard stems from its molecular structure, which combines an aromatic ring with a nitro group (-NO2). Organic nitro compounds are known to be energetic materials that can decompose exothermically at elevated temperatures.[1][2] The decomposition can be violent or even explosive, releasing a significant amount of heat and gases.[2][3][4] The presence of fluorine atoms and a methoxy group modifies the electronic properties of the aromatic ring, which can influence its thermal stability and reactivity, necessitating careful evaluation for each specific reaction.

Q2: What is a "thermal runaway" and why is it a major concern with this compound?

A2: A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal from the reactor.[5] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This vicious cycle can cause a rapid, uncontrolled increase in temperature and pressure, potentially leading to reactor failure, explosion, and the release of toxic materials.[3] Nitroaromatic compounds are particularly susceptible to this due to their high decomposition exotherms.[2][4]

Q3: Are there specific impurities or reagents that can increase the risk of a runaway reaction?

A3: Yes, the thermal stability of nitro compounds can be significantly lowered by contaminants or other reagents.[1][2] Strong bases (e.g., potassium carbonate, sodium hydroxide), acids (e.g., residual sulfuric acid from nitration), and certain metals or catalysts can initiate or accelerate decomposition at temperatures much lower than the pure substance.[1][6][7] It is crucial to understand the entire chemical system, not just the primary reactant. For example, an unexpected incident involving a different nitro compound was traced back to the presence of potassium carbonate, which activated decomposition at an unusually low temperature.[6]

Q4: I have a Safety Data Sheet (SDS) for a similar compound, 2,3-Difluoro-6-nitrophenol. Is that sufficient for my risk assessment?

A4: While an SDS for a structurally similar compound like 2,3-Difluoro-6-nitrophenol provides valuable baseline information (e.g., toxicity, irritation), it is not sufficient for assessing exothermic reaction hazards.[8] The SDS may not contain specific information on thermal stability, decomposition energy, or reactivity with other chemicals in your process. Each unique reaction involving this compound must be evaluated independently, preferably with experimental thermal analysis.

Section 2: Troubleshooting Guide - Pre-Experiment Planning & Thermal Hazard Assessment

Proactive assessment is the cornerstone of safety. This section guides you through the essential steps to take before starting your experiment.

Q5: I am planning a reaction with this compound for the first time. How do I predict the potential exotherm?

A5: You cannot reliably predict the exotherm from theory alone. Experimental evaluation is mandatory. The recommended workflow is a multi-step thermal hazard assessment.

Diagram: Thermal Hazard Assessment Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Process Simulation cluster_2 Phase 3: Safety Analysis & Protocol lit_search Literature Search (Similar Compounds & Reactions) dsc_arc Thermal Screening (DSC/ARC) - Determine T_onset - Estimate Decomposition Energy lit_search->dsc_arc Informs rxn_cal Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHr) - Measure Heat Flow - Determine Adiabatic Temp. Rise (ΔT_ad) dsc_arc->rxn_cal Justifies define_limits Define Safe Operating Limits - Max Dosing Rate - Max Temperature - Cooling Requirements rxn_cal->define_limits Provides Data For protocol Develop Detailed Protocol - Include Emergency Procedures define_limits->protocol Defines proceed Proceed with Experiment (Small Scale) protocol->proceed

Caption: A workflow for assessing thermal hazards before experimentation.

Experimental Protocol: Differential Scanning Calorimetry (DSC) Screening

  • Objective: To determine the onset temperature of decomposition (T_onset) and estimate the energy released.

  • Apparatus: Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a high-pressure crucible.

    • Prepare separate samples of the final reaction mixture to test for interactions that may lower the decomposition temperature.[1][7]

  • Method:

    • Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., Nitrogen).

    • Scan from ambient temperature to a temperature high enough to observe the decomposition exotherm (e.g., 350-400 °C). Caution is advised as decomposition can be energetic.[7]

  • Analysis: Identify the temperature at which the exothermic heat flow begins. This is the T_onset. Integrate the peak to estimate the heat of decomposition (in J/g).

Q6: My DSC scan shows a large exotherm starting at 200°C. My planned reaction temperature is 100°C. Am I safe?

A6: Not necessarily. The "100-degree rule" (a 100°C gap between process temperature and T_onset) is a common but informal guideline. It may not be sufficient. You must also perform Reaction Calorimetry to understand the heat generated by the intended reaction, not just the decomposition. A large heat of reaction can cause the temperature to rise into the decomposition range if cooling is inadequate.[9]

Q7: What is Reaction Calorimetry and what critical information does it provide?

A7: Reaction calorimetry measures the heat evolved during the chemical reaction itself in real-time, simulating your process conditions. It provides essential data for safe scale-up.[9]

Parameter Description Importance for Safety
Heat of Reaction (ΔH_r) The total heat evolved per mole of reactant.Determines the total amount of energy that must be managed.
Heat Flow (q) The rate of heat generation (in Watts) at any given time.Informs the required cooling capacity of your reactor. The peak heat flow must not exceed the reactor's cooling power.
Adiabatic Temperature Rise (ΔT_ad) The theoretical temperature increase if all cooling were lost. Calculated as ΔT_ad = (-ΔH_r * C) / (m * C_p).This is a critical safety metric. If T_process + ΔT_ad approaches or exceeds the T_onset of decomposition, the reaction has a high potential for thermal runaway.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reactor would reach in a cooling failure scenario.This value must be significantly lower than the decomposition onset temperature (T_onset).
Section 3: Troubleshooting Guide - Reaction Control Strategies

This section focuses on practical methods to manage heat during the reaction.

Q8: My reaction temperature is spiking during reagent addition. What are my immediate troubleshooting steps?

A8:

  • Stop Dosing Immediately: The primary source of heat generation is the reaction itself. Halting the addition of the limiting reagent is the first and most critical step.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.

  • Check Agitation: Ensure the stirrer is functioning correctly. Poor mixing can create localized hot spots where the reaction rate is much higher, leading to temperature spikes.

  • Emergency Quench (If Necessary): If the temperature continues to rise uncontrollably towards the MTSR, you may need to execute a pre-planned emergency quenching procedure. This could involve adding a cold, inert solvent or a chemical quencher. This procedure must be developed and validated at a small scale beforehand.

Q9: How can I design my experiment to prevent temperature spikes from the start?

A9: The key is to control the rate of heat generation so it never exceeds the rate of heat removal.

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add one reagent slowly over time (semi-batch). This allows the cooling system to keep up with the heat being generated. Your reaction calorimetry data will help you calculate the maximum safe addition rate.[9]

  • Solvent Selection: Choose a solvent with a high heat capacity and a boiling point well above your reaction temperature. The solvent can act as a heat sink, absorbing some of the energy and providing a buffer against sudden temperature increases.[10]

  • Use of Flow Chemistry: For highly exothermic or hazardous reactions, continuous flow chemistry is an inherently safer technology.[11][12] Reactions are performed in a small-volume microreactor or tube reactor, which has a very high surface-area-to-volume ratio.[10] This allows for near-instantaneous heat removal, preventing the buildup of large amounts of energetic material and virtually eliminating the risk of thermal runaway.[5][12]

Diagram: Batch vs. Flow Reaction Control

G cluster_0 Batch Reactor cluster_1 Flow Reactor Batch Large Volume Low Surface Area/Volume Ratio Heat_Batch Heat Accumulation (Risk of Runaway) Batch->Heat_Batch Slow Heat Removal Flow Small Volume High Surface Area/Volume Ratio Heat_Flow Efficient Heat Removal (Inherent Safety) Flow->Heat_Flow Rapid Heat Transfer

Caption: Comparison of heat management in batch vs. flow reactors.

Q10: I need to scale up my reaction from 5g to 500g. What are the main challenges?

A10: Scale-up is not linear. The primary challenge is that as you increase the volume of a reactor, its surface area (which is used for cooling) does not increase proportionally.

  • Surface Area to Volume Ratio: A 100-fold increase in volume does not result in a 100-fold increase in cooling surface area. This means heat removal becomes significantly less efficient at a larger scale, dramatically increasing the risk of a thermal runaway.[9]

  • Mixing: Achieving uniform mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to dangerous hot spots.

  • Dosing Time: To compensate for poorer heat removal, the dosing time for your reagents will need to be significantly longer. A 1-hour addition on the lab bench might become an 8-16 hour addition at production scale.[9]

Before any scale-up, you must revisit your thermal hazard assessment. Reaction calorimetry data is essential to model the thermal behavior at the larger scale and confirm that your proposed equipment has sufficient cooling capacity.

References

removal of unreacted 2,3-Difluoro-6-nitroanisole from product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for removing unreacted 2,3-Difluoro-6-nitroanisole from your product. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Section 1: Foundational Knowledge - Characterize Your Mixture

Successful purification begins with a thorough understanding of the components you are trying to separate. The physical and chemical properties of your starting material and desired product will dictate the most effective separation technique.

Q1: What are the key physical properties of this compound that influence purification?

Understanding the starting material is the first step. This compound is a moderately polar aromatic compound. Its key properties are summarized below:

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃[1]
Molecular Weight 189.12 g/mol [1][2]
Appearance Pale yellow liquid or low-melting solid[2][3]
Boiling Point ~270 °C @ 760 mmHg; 78-79 °C @ 20 mmHg[2][3]
Density ~1.4-1.5 g/cm³[2][3]
Calculated LogP 1.4 - 1.9[1][2]

The key takeaway is its high boiling point at atmospheric pressure, making standard distillation difficult, and its moderate polarity, which means it will be soluble in a range of organic solvents.

Q2: How do I assess the properties of my product in relation to the starting material?

The nature of your chemical transformation is the most critical piece of information. The change in functional groups from starting material to product will cause a shift in physical properties (polarity, acidity/basicity, solubility), which you will exploit for separation.

The first and most crucial step is to run a Thin-Layer Chromatography (TLC) analysis of your crude reaction mixture. Spot the starting material, a co-spot (starting material and crude mixture), and the crude mixture itself. This will tell you:

  • If the reaction has gone to completion.

  • The relative polarity of the product compared to the starting material.

  • The number of byproducts.

Predicting Property Changes:

  • Nucleophilic Aromatic Substitution (SNAr): If you have substituted one of the fluorine atoms with a nucleophile (e.g., an amine, alcohol, or thiol), the polarity of your product will change significantly. An amine product will be more polar and basic.

  • Nitro Group Reduction: If you have reduced the nitro group to an amine (e.g., to form 2,3-difluoro-6-aminoanisole), your product will be much more polar and basic, making it easily separable from the nitro-containing starting material.[4]

  • Demethylation: If the methoxy group has been converted to a hydroxyl group (forming 2,3-difluoro-6-nitrophenol), the product becomes acidic.[5] This allows for a straightforward separation using a basic wash.

Section 2: Method Selection - A Decision-Making Workflow

Based on your initial analysis, the following workflow can guide you to the most appropriate purification strategy.

PurificationWorkflow start Crude Reaction Mixture tlc Analyze by TLC start->tlc decision1 Product is Acidic or Basic? tlc->decision1 decision2 Product is a Solid? decision1->decision2  No extraction Liquid-Liquid Extraction decision1->extraction  Yes decision3 Good TLC Separation? (ΔRf > 0.1) decision2->decision3  No recrystallization Recrystallization decision2->recrystallization  Yes chromatography Column Chromatography decision3->chromatography  Yes advanced Advanced Techniques (Scavenging, Prep-HPLC) decision3->advanced  No

Caption: Decision workflow for selecting a purification method.

Q3: What should I do if my product is acidic or basic?

Answer: Liquid-Liquid Extraction.

This is the most efficient method when there is a difference in acidity or basicity.[6][7] An acidic product (like a phenol) can be deprotonated with a weak base (e.g., aqueous sodium bicarbonate) and extracted into the aqueous layer, leaving the neutral starting material in the organic layer. A basic product (like an amine) can be protonated with a weak acid (e.g., 1M aqueous HCl) and extracted into the aqueous layer. The layers are then separated, and the aqueous layer is re-neutralized to recover the product.

Q4: What if my product is a solid?

Answer: Recrystallization.

If your product is a solid at room temperature and the unreacted this compound is a liquid or has significantly different solubility, recrystallization is an excellent and scalable purification method.[8][9] The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot, while the starting material remains soluble at all temperatures.

Q5: My product is neutral and non-crystalline, but shows good separation on TLC. What is the best approach?

Answer: Column Chromatography.

Column chromatography is the most common purification technique for neutral organic compounds.[10] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) while being carried by a mobile phase (the eluent). A larger difference in Rf values on the TLC plate corresponds to an easier separation on the column.

Section 3: Troubleshooting Guides & Step-by-Step Protocols

A. Liquid-Liquid Extraction

Troubleshooting FAQs:

  • "An emulsion formed between the layers. How do I break it?"

    • Cause: Agitation was too vigorous, or high concentrations of surfactants are present.

    • Solution: Let the mixture stand for a longer period. Gently swirl the separatory funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions.

  • "My product recovery is low. Where did it go?"

    • Cause: The pH was not sufficiently adjusted to fully protonate/deprotonate your product, or you did not perform enough extractions.

    • Solution: Check the pH of the aqueous layer after extraction to ensure it is in the correct range (>2 pH units away from the pKa of your compound). Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than one large extraction, as this is more efficient.

Protocol: Extraction of a Basic Product (Amine)

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Stopper the funnel and shake gently, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated amine product) into a clean flask.

  • Re-extraction: Add a fresh portion of 1M HCl to the organic layer in the funnel, shake, and combine the aqueous layers. Repeat one more time for a total of three extractions.

  • Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). Your neutral product should precipitate or form an oil.

  • Back-extraction: Extract the neutralized aqueous solution three times with fresh organic solvent.

  • Final Steps: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

B. Recrystallization

Troubleshooting FAQs:

  • "My compound 'oiled out' instead of forming crystals."

    • Cause: The boiling point of the solvent is higher than the melting point of your solid, or the solution is too concentrated.[11]

    • Solution: Add a small amount of additional hot solvent to dissolve the oil completely. Let the solution cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).

  • "No crystals are forming, even after cooling."

    • Cause: The solution is not supersaturated enough, either because too much solvent was used or because of the presence of soluble impurities inhibiting nucleation.[11]

    • Solution: Try to induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. If that fails, add a "seed crystal" of the pure compound. As a last resort, slowly evaporate some of the solvent to increase the concentration and cool again.

Protocol: General Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (with stirring) on a hot plate until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

C. Column Chromatography

Troubleshooting FAQs:

  • "My compounds are coming off the column at the same time."

    • Cause: The eluent system is too polar, causing all compounds to move with the solvent front.

    • Solution: Decrease the polarity of the eluent. On your TLC, you should aim for an Rf value of ~0.2-0.3 for the desired compound. Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

  • "The separation bands are broad and streaky."

    • Cause: The initial sample band was too broad, the column was packed poorly, or the sample is not fully soluble in the eluent.

    • Solution: Dissolve the crude sample in the minimum amount of solvent before loading it onto the column. Ensure the column is packed uniformly without air bubbles or cracks.[12] If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.

Protocol: Silica Gel Column Chromatography

  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation between the starting material and the product, with the product having an Rf of ~0.2-0.3.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column, tapping the side gently to ensure even packing.[13] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.

  • Sample Loading: Dissolve your crude mixture in the absolute minimum amount of solvent (preferably the eluent). Carefully pipette this solution onto the top of the silica gel.

  • Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a constant level of eluent above the silica.

  • Analysis: Monitor the fractions being collected using TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Advanced Strategies for Difficult Separations

Q6: My compounds are inseparable by standard chromatography (ΔRf < 0.1). What are my options?

When standard methods fail, more advanced strategies are required.

  • Chemical Scavenging: This involves adding a reagent that selectively reacts with the unreacted starting material, converting it into a compound that is easily removed. For example, if your product is stable to reducing conditions, you could add a reducing agent to convert the unreacted nitroanisole into a basic amine, which could then be removed with an acid wash.[14] This requires careful consideration of the reactivity of your desired product.

  • Derivatization: Temporarily convert your product into a derivative with very different physical properties. After separation, the derivatization can be reversed to yield the pure product.

  • Alternative Chromatography Modes: If normal-phase silica gel chromatography fails, consider other options.

    • Reverse-Phase Chromatography (e.g., C18): This separates compounds based on hydrophobicity. Non-polar compounds are retained longer. This can sometimes provide the selectivity that normal-phase lacks.[15]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers much higher resolution than standard column chromatography and can often separate compounds with very similar polarities.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,3-Difluoro-6-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low conversion rates, encountered during its use in Nucleophilic Aromatic Substitution (SNAr) reactions. As a versatile building block, this compound is critical in synthesizing complex molecules, but its reactivity is highly dependent on precise experimental conditions. This document provides a structured, in-depth approach to troubleshooting, grounded in mechanistic principles and field-proven insights.

Core Concept: The SNAr Mechanism with this compound

To effectively troubleshoot, a firm understanding of the reaction mechanism is essential. This compound undergoes Nucleophilic Aromatic Substitution (SNAr) via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom. The strong electron-withdrawing effect of the nitro group (–NO₂), positioned ortho to one of the fluorine atoms, is crucial for activating the ring towards this attack. This initial step is typically the rate-determining step.[2]

  • Formation of Meisenheimer Complex: The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1][2]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻), which is a good leaving group in SNAr reactions. The high electronegativity of fluorine helps to activate the ring towards attack, compensating for the strength of the C-F bond.[2]

Caption: The Addition-Elimination mechanism for SNAr reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format to guide you through a logical troubleshooting process.

Section 1: Low or No Product Conversion

Q1: My reaction shows very low or no conversion of the starting material. What are the primary factors I should investigate?

A1: Low or zero conversion is the most common issue and typically points to a problem in one of five key areas: reagent quality, solvent, base, temperature, or nucleophile reactivity. A systematic approach is the most effective way to diagnose the problem. Follow the logical workflow below to identify the root cause.

Caption: A systematic workflow for troubleshooting low conversion in SNAr reactions.

Q2: How critical is the choice of solvent, and what should I be using?

A2: The solvent choice is arguably one of the most critical parameters influencing the rate of an SNAr reaction. Large rate increases are observed when switching from protic to polar aprotic solvents.[3][4]

  • Recommended Solvents: High-polarity aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetonitrile (ACN) are strongly recommended.

  • Causality: These solvents excel at solvating the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the initial attack on the aromatic ring.[5]

  • Solvents to Avoid: Protic solvents like water, methanol, and ethanol should be avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and significantly reduces its reactivity and accessibility to the substrate.[6] The presence of even small amounts of water can be detrimental, especially when using strong bases like NaH.[7]

SolventDielectric Constant (ε)Boiling Point (°C)TypeSuitability for SNAr
DMSO47189Polar AproticExcellent
DMF37153Polar AproticExcellent
Acetonitrile37.582Polar AproticGood
THF7.666Aprotic (Low Polarity)Moderate (May require higher temps)
Methanol3365Polar ProticPoor (Reduces nucleophilicity)
Water80100Polar ProticPoor (Reacts with bases, solvates nucleophile)

Q3: My reaction is still slow. How do I choose the right base and temperature?

A3: The base and temperature are intrinsically linked. A stronger nucleophile may react at room temperature, while a weaker one requires both a strong base and significant heating.

  • Base Selection: The primary role of the base is to deprotonate the nucleophile (if it's not already anionic), making it more reactive. A general rule is that the base should have a pKa higher than that of the nucleophile it is deprotonating. For neutral amine nucleophiles, a base is still required to scavenge the HF produced.[8]

    • Weakly acidic nucleophiles (phenols, thiols): Require stronger bases like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).

    • Neutral nucleophiles (amines): Often work well with carbonate bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), or organic bases like Triethylamine (Et₃N).[9] Cs₂CO₃ is more soluble in organic solvents than K₂CO₃ and can lead to faster reactions.

Nucleophile TypeExampleRecommended Base(s)
Primary/Secondary AmineMorpholine, BenzylamineK₂CO₃, Cs₂CO₃, Et₃N, DBU
PhenolPhenol, 4-MethoxyphenolK₂CO₃, Cs₂CO₃, NaH, KHMDS
ThiolThiophenolK₂CO₃, Et₃N
AlcoholMethanol, EthanolNaH, t-BuOK
  • Temperature Optimization: Many SNAr reactions require heating to overcome the activation energy barrier, especially with moderately activated substrates or weak nucleophiles.

    • Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction's progress by TLC or LC-MS.

    • If the reaction is slow, incrementally increase the temperature to 80-120 °C.[10]

    • Caution: Excessive heat can lead to decomposition of the starting material or product, resulting in a dark reaction mixture and a lower isolated yield. Always find the lowest effective temperature.

Section 2: Side Reactions and Impurity Profile

Q1: I'm getting my product, but the yield is low and the crude material is impure. What are the likely side reactions?

A1: The formation of byproducts is a common cause of low yields. With this compound, several side reactions are possible:

  • Disubstitution: If more than one equivalent of a strong nucleophile is used, or if the reaction is run for too long, the nucleophile can displace the second fluorine atom. This is more likely with highly reactive nucleophiles.[11]

  • Hydrolysis: The presence of water, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the fluorine atoms to produce 2,3-dihydroxy-6-nitroanisole or related phenols. The starting material itself can also be hydrolyzed.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile and react with your substrate.

  • Nitro Group Reduction: While less common under standard SNAr conditions, some nucleophiles or impurities could potentially reduce the nitro group, leading to a complex mixture of products.[12]

Q2: How can I suppress these side reactions and improve the purity of my product?

A2: Suppressing side reactions requires careful control over your experimental parameters.

  • Control Stoichiometry: Use a precise amount of your nucleophile, typically between 1.0 and 1.2 equivalents. Adding a large excess should be avoided unless empirically found to be necessary.

  • Ensure Anhydrous Conditions: This is the most critical step to prevent hydrolysis.

    • Use commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., molecular sieves).

    • Dry your glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[7]

  • Optimize Temperature and Time: Monitor the reaction closely. Once the starting material is consumed (as judged by TLC or LC-MS), work up the reaction promptly to prevent the formation of byproducts from prolonged heating or extended reaction times.

  • Purification Strategy: If side products are unavoidable, a robust purification strategy is needed. Column chromatography on silica gel is the most common method for purifying SNAr products.[9]

Experimental Protocols

Protocol 1: General Procedure for SNAr with a Primary Amine Nucleophile

This protocol provides a representative example for reacting this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., benzylamine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Nucleophile: Add anhydrous DMF to create a solution of approximately 0.1-0.5 M concentration with respect to the substrate. Begin stirring, then add the amine nucleophile (1.1 eq) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress every 1-2 hours by Thin-Layer Chromatography (TLC) or LC-MS.[9]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a baseline in pencil about 1 cm from the bottom.

  • Spotting: Mark three lanes on the baseline: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).

    • Dissolve a tiny amount of your this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" and "C" lanes.

    • Using a capillary tube, take a small aliquot from your reaction mixture, dilute it in a vial with ethyl acetate, and spot it on the "R" and "C" lanes.

  • Elution: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., 20% Ethyl Acetate in Hexane). Let the solvent front travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The starting material is UV active.

  • Interpretation: As the reaction proceeds, the "SM" spot in the "R" lane will diminish in intensity, and a new spot corresponding to your product will appear. The reaction is complete when the "SM" spot is no longer visible in the "R" lane.

Analytical Methods for In-Depth Monitoring

While TLC is excellent for qualitative monitoring, other techniques provide quantitative data on conversion and purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the disappearance of starting material and the appearance of the product. It can provide an accurate conversion percentage over time.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds. It can confirm the identity of the product via its mass spectrum and determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are invaluable for confirming the structure of the final product and assessing its purity. ¹⁹F NMR is particularly useful for tracking the consumption of the difluoro starting material. In-situ reaction monitoring by NMR can provide detailed kinetic data.[15][16]

References

Technical Support Center: Synthesis of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-6-nitroanisole. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the standard synthetic route for this compound?

The most common and direct method is the electrophilic aromatic substitution (EAS) nitration of 2,3-difluoroanisole. This reaction typically involves treating the starting material with a nitrating agent, which is a source of the nitronium ion (NO₂⁺). A classic and effective nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]

Q2: How do the substituents on 2,3-difluoroanisole direct the position of nitration?

Understanding the directing effects of the existing substituents is critical for controlling regioselectivity. The starting material has three key groups:

  • Methoxy Group (-OCH₃): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.

  • Fluorine Atoms (-F): Fluorine is an electronegative, deactivating group via the inductive effect. However, like other halogens, it is ortho, para-directing because of its ability to donate electron density through resonance.

The final position of the nitro group is a result of the interplay between these effects. The methoxy group is the dominant director. Nitration occurs ortho or para to the methoxy group. The position C6 is ortho to the methoxy group and is the most electronically favorable position that is not sterically hindered by the adjacent fluorine atom.

SubstituentInductive EffectResonance EffectOverall EffectDirecting Position
-OCH₃ Electron-withdrawingStrongly electron-donatingActivatingortho, para
-F Strongly electron-withdrawingWeakly electron-donatingDeactivatingortho, para

Q3: What are the primary byproducts I should expect in this synthesis?

The main byproducts arise from three common issues:

  • Isomer Formation: Incorrect regioselectivity can lead to other mononitrated isomers, such as 2,3-Difluoro-4-nitroanisole.

  • Over-nitration: Harsh reaction conditions can lead to the formation of dinitrated products.

  • Hydrolysis: The presence of water, especially under acidic conditions and at elevated temperatures, can cause the hydrolysis of the methoxy group to a hydroxyl group, forming 2,3-Difluoro-6-nitrophenol.

Section 2: Troubleshooting Guide for Byproduct Formation

This guide provides specific, actionable solutions to common experimental problems.

Issue 1: Poor Regioselectivity and Isomer Formation

Q: My analysis (GC-MS/NMR) shows a significant peak corresponding to an unwanted isomer, likely 2,3-Difluoro-4-nitroanisole. How can I improve selectivity for the desired 6-nitro product?

A: Mechanistic Insight & Solution

The formation of the 4-nitro isomer occurs because the C4 position is para to the strongly directing methoxy group. While the C6 position is generally favored, the reaction conditions can heavily influence the isomer ratio. Solvents, temperature, and the nature of the nitrating agent all play a role in the regioselectivity of nitration.[2]

Core Problem: The transition state leading to the 4-nitro isomer is competitive with the transition state for the 6-nitro isomer. Your current conditions may be favoring the formation of the 4-nitro product.

Troubleshooting Steps:

  • Temperature Control (Critical): Run the reaction at a lower temperature. Start the addition of the nitrating agent at 0°C or even -10°C and maintain this temperature throughout the reaction. Lower temperatures increase selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the sterically less hindered and electronically favored 6-nitro isomer.

  • Choice of Nitrating Agent: The bulkiness and reactivity of the nitrating agent can affect the ortho:para ratio.[3] While HNO₃/H₂SO₄ is standard, consider milder or alternative systems if selectivity remains poor.

    • Milder Option: Using nitric acid in acetic anhydride can sometimes offer better regioselectivity, though it requires careful temperature control to avoid exothermic runaway reactions.

  • Solvent Effects: The solvent can influence the solvation of the nitronium ion and the reaction intermediates.[2] While many nitrations are run neat in sulfuric acid, using a co-solvent like acetic acid can sometimes modulate selectivity.[4] However, this also changes the reaction kinetics and should be tested carefully.

Issue 2: Dinitration Byproducts

Q: I'm observing byproducts with a higher molecular weight that I suspect are dinitrated species. How can I prevent this over-nitration?

A: Mechanistic Insight & Solution

The product, this compound, is still an activated ring system, albeit less so than the starting material. If the reaction conditions are too harsh (high temperature, excess nitrating agent, long reaction time), a second nitration can occur, leading to dinitro-difluoroanisole isomers.

Core Problem: The reaction conditions are sufficiently energetic to overcome the activation barrier for a second nitration.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the amount of nitric acid used. Use a slight excess (e.g., 1.05-1.1 equivalents) relative to the 2,3-difluoroanisole. Avoid using a large excess, which drives the reaction towards dinitration.

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. Prolonged exposure to the strong nitrating mixture will increase the likelihood of side reactions.

  • Maintain Low Temperature: As with improving regioselectivity, low temperature is crucial. Higher temperatures significantly accelerate the rate of the second nitration.

Issue 3: Hydrolysis to 2,3-Difluoro-6-nitrophenol

Q: During my aqueous workup, I am isolating a significant amount of a phenolic byproduct. How can I prevent the hydrolysis of the methoxy group?

A: Mechanistic Insight & Solution

The methoxy group on the electron-deficient nitroaromatic ring is susceptible to nucleophilic attack, and under the strong acidic conditions of the reaction and workup, it can undergo acid-catalyzed hydrolysis to a phenol. This is exacerbated by the presence of water and heat.

Core Problem: The workup procedure is promoting the hydrolysis of the ether linkage.

Troubleshooting Steps:

  • Quenching Strategy: Quench the reaction by pouring it slowly onto a large amount of crushed ice. This rapidly dilutes the acid and dissipates the heat of neutralization, minimizing hydrolysis. Avoid quenching with water at room temperature.

  • Avoid Excessive Heat: Keep the mixture cold during the entire workup and extraction process.

  • Neutralization: After quenching, if the product needs to be extracted, neutralize the acidic solution carefully with a cold, dilute base (e.g., sodium bicarbonate or sodium carbonate solution) until the pH is near neutral. This will deprotonate any phenolic byproduct, which will then remain in the aqueous layer during extraction with an organic solvent (like dichloromethane or ethyl acetate), aiding in its separation from the desired anisole product.[5]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow Start Start Synthesis Analysis Analyze Crude Product (GC-MS, NMR, TLC) Start->Analysis Problem Problem Identified? Analysis->Problem Success Product is Pure Proceed to Purification Problem->Success No Isomers High Isomer Content? Problem->Isomers Yes Dinitration Dinitration Observed? Isomers->Dinitration No SolveIso Action: 1. Lower Reaction Temp (0°C) 2. Slower Addition of Reagents 3. Re-evaluate Nitrating Agent Isomers->SolveIso Yes Hydrolysis Phenol Byproduct? Dinitration->Hydrolysis No SolveDi Action: 1. Use 1.05-1.1 eq. HNO₃ 2. Monitor reaction, quench at completion 3. Maintain low temperature Dinitration->SolveDi Yes SolveHyd Action: 1. Quench onto crushed ice 2. Keep workup cold 3. Neutralize carefully before extraction Hydrolysis->SolveHyd Yes Rerun Rerun Experiment with Optimized Conditions Hydrolysis->Rerun No (Other Issue) SolveIso->Rerun SolveDi->Rerun SolveHyd->Rerun Rerun->Start

Caption: A workflow for troubleshooting byproduct formation.

Section 3: Optimized Protocol and Methodologies

Protocol: High-Selectivity Synthesis of this compound

This protocol is designed to maximize selectivity and minimize byproduct formation.

Materials:

  • 2,3-Difluoroanisole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%) (1.05 eq)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Crushed Ice

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice/salt bath to maintain a temperature of -10°C to 0°C.

  • Initial Mixture: Add 2,3-difluoroanisole to the flask, followed by the slow addition of concentrated sulfuric acid while maintaining the low temperature. Stir until the mixture is homogeneous.

  • Nitration: Add the nitric acid dropwise via the dropping funnel to the stirred solution over 30-60 minutes. CRITICAL: Ensure the internal temperature does not rise above 5°C. A rapid temperature increase will lead to decreased selectivity and increased byproduct formation.[4]

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

  • Extraction: Allow the ice to melt. Transfer the mixture to a separatory funnel and extract the product with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to separate any remaining isomers.[6]

Byproduct Formation Pathways

The following diagram illustrates the desired reaction and the formation pathways of the three main byproducts discussed.

ReactionPathways cluster_main Start 2,3-Difluoroanisole Reagent + HNO₃ / H₂SO₄ Product Desired Product: This compound Start->Product Nitration Isomer Isomeric Byproduct: 2,3-Difluoro-4-nitroanisole Start->Isomer Poor Regioselectivity Dinitro Dinitration Byproduct Product->Dinitro Over-nitration Phenol Hydrolysis Byproduct: 2,3-Difluoro-6-nitrophenol Product->Phenol Hydrolysis Cond_Desired Controlled Temp. Correct Stoichiometry Cond_Desired->Product Cond_Iso High Temp. Wrong Solvent Cond_Iso->Isomer Cond_Di High Temp. Excess HNO₃ Cond_Di->Dinitro Cond_Phenol Aqueous Acid + Heat (Workup) Cond_Phenol->Phenol

Caption: Reaction pathways for synthesis and byproduct formation.

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR Analysis of 2,3-Difluoro-6-nitroanisole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. The introduction of fluorine atoms into aromatic systems is a widely employed strategy to modulate the physicochemical and pharmacological properties of bioactive molecules. 2,3-Difluoro-6-nitroanisole is a valuable scaffold in this context, offering multiple reaction sites for diversification. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of this compound and its key reaction products, supported by experimental data and established analytical principles. Our focus is to equip you with the expertise to confidently interpret complex NMR spectra in your own research endeavors.

The Strategic Importance of Fluorine in NMR-Guided Synthesis

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for NMR spectroscopy. Its 100% natural abundance and high gyromagnetic ratio result in high sensitivity, often comparable to proton (¹H) NMR.[1] Furthermore, the chemical shift of ¹⁹F is exquisitely sensitive to its electronic environment, spanning a range of over 400 ppm.[2][3] This wide spectral dispersion minimizes signal overlap, a common challenge in the ¹H NMR of complex aromatic systems. In the context of this compound, the two fluorine atoms serve as sensitive reporters of chemical transformations occurring on the aromatic ring.

NMR Fingerprint of the Starting Material: this compound

A thorough understanding of the starting material's NMR spectra is the bedrock of any reaction analysis. The substitution pattern of this compound gives rise to a distinct set of signals in ¹H, ¹³C, and ¹⁹F NMR.

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~7.6dddJ(H,H) ≈ 9.0, J(H,F) ≈ 7.0, J(H,F) ≈ 2.0H-4
~7.2dddJ(H,H) ≈ 9.0, J(H,F) ≈ 10.0, J(H,F) ≈ 2.0H-5
~4.0s--OCH₃
¹³C ~150dd¹J(C,F) ≈ 250, ²J(C,F) ≈ 15C-2
~145dd¹J(C,F) ≈ 250, ²J(C,F) ≈ 15C-3
~140s-C-6
~135s-C-1
~125dd³J(C,F) ≈ 5, ⁴J(C,F) ≈ 2C-4
~120dd²J(C,F) ≈ 20, ³J(C,F) ≈ 5C-5
~56s--OCH₃
¹⁹F ~-130d³J(F,F) ≈ 20F-2
~-145d³J(F,F) ≈ 20F-3

Note: The ¹H NMR data is based on the experimental spectrum available from ChemicalBook[4]. The ¹³C and ¹⁹F NMR data are estimated based on typical values for fluoronitroaromatic compounds and data from analogous structures like 2,3-difluoroaniline[5]. The coupling constants are illustrative approximations.

Expert Insights:

  • ¹H NMR: The two aromatic protons appear as complex multiplets due to mutual ortho coupling (³JHH) and coupling to both fluorine atoms (³JHF and ⁴JHF).

  • ¹³C NMR: The carbons directly attached to fluorine (C-2 and C-3) exhibit large one-bond C-F coupling constants (¹JCF), typically around 250 Hz. Smaller two-, three-, and four-bond couplings are also observable, providing rich structural information.

  • ¹⁹F NMR: The two fluorine nuclei are chemically non-equivalent and will appear as a pair of doublets due to their mutual three-bond coupling (³JFF).

Comparative Analysis of Key Reaction Products

Two primary transformations of this compound are nucleophilic aromatic substitution (SₙAr) and reduction of the nitro group. Each of these reactions induces predictable and diagnostic changes in the NMR spectra.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, with the positions ortho and para to the nitro group being the most activated. In this compound, substitution can occur at either C-2 or C-3. The regioselectivity will depend on the nucleophile and reaction conditions. For this guide, we will consider the reaction with a secondary amine, morpholine, as a representative example.

Reaction Workflow:

SNAr_Workflow SM This compound Reagent Morpholine, Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMSO) Product_A Product A: 3-Fluoro-2-morpholino-6-nitroanisole Reagent->Product_A Substitution at C-2 Product_B Product B: 2-Fluoro-3-morpholino-6-nitroanisole Reagent->Product_B Substitution at C-3 Analysis NMR Analysis (¹H, ¹³C, ¹⁹F) Product_A->Analysis Product_B->Analysis Reduction_Workflow SM This compound Reagent Reducing Agent (e.g., H₂, Pd/C) Product 2,3-Difluoro-6-aminoanisole Reagent->Product Reduction Analysis NMR Analysis (¹H, ¹³C, ¹⁹F) Product->Analysis Interpretation_Logic Start Acquire ¹H, ¹³C, ¹⁹F NMR Spectra of Reaction Mixture Check_SM Identify Signals of Starting Material? Start->Check_SM Check_19F How many ¹⁹F signals are present? Check_SM->Check_19F Yes No_Reaction Conclusion: No Reaction or Incomplete Reaction Check_SM->No_Reaction No Two_F Two ¹⁹F signals: Potential for unreacted SM or reduction product Check_19F->Two_F Two One_F One ¹⁹F signal: Suggests SₙAr product Check_19F->One_F One Shift_19F Are ¹⁹F signals shifted significantly upfield? Two_F->Shift_19F SNAr_Product Conclusion: SₙAr Product is likely present One_F->SNAr_Product Reduction_Product Conclusion: Nitro Reduction Product is likely present Shift_19F->Reduction_Product Yes Analyze_H_C Correlate with ¹H and ¹³C data (e.g., upfield shifts, new signals) Shift_19F->Analyze_H_C No Reduction_Product->Analyze_H_C SNAr_Product->Analyze_H_C

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Monitoring of 2,3-Difluoro-6-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the precise monitoring of reaction progress is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity control. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for monitoring reactions involving 2,3-Difluoro-6-nitroanisole, a key building block in the synthesis of various pharmaceutical compounds. Drawing from established methodologies and field-proven insights, we will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure every protocol described is a self-validating system.

The Critical Role of Reaction Monitoring for this compound

This compound (MW: 189.12 g/mol , CAS: 66684-60-4) is a fluorinated nitroaromatic compound.[1] The presence of electron-withdrawing fluorine and nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a common reaction pathway in pharmaceutical synthesis. Monitoring these reactions is crucial to distinguish between starting material, desired product, and potential side-products, such as isomers or dialkylated species, which can complicate purification and reduce yields.[2] While several analytical techniques exist, HPLC with UV detection remains a powerful and versatile tool for its quantitative accuracy and resolving power.[3]

The Gold Standard: Reversed-Phase HPLC with UV Detection

HPLC excels in separating and quantifying components within a complex reaction mixture with high resolution and sensitivity.[3][4] For a molecule like this compound, a well-developed reversed-phase HPLC (RP-HPLC) method provides a clear, quantitative snapshot of the reaction's progress.

Causality Behind Method Development

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.

  • Column Selection : The journey begins with the stationary phase. For moderately polar aromatic compounds like this compound and its likely reaction products, a C18 (octadecylsilyl) column is the industry-standard starting point. The nonpolar C18 chains provide a hydrophobic surface that interacts with the analytes, separating them based on their relative hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer.

  • Mobile Phase Selection : The mobile phase is the engine of separation. A mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol, is standard for RP-HPLC. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed. This allows for the efficient elution of early, more polar components while also ensuring that later, more hydrophobic components are eluted as sharp, well-defined peaks.

  • Detector Selection : The nitroaromatic structure of this compound contains a strong chromophore, making it an ideal candidate for UV-Vis detection.[5] The nitro group and the benzene ring absorb strongly in the UV region. A wavelength of 254 nm is a common, robust choice for aromatic compounds, though scanning the analyte with a photodiode array (PDA) detector to find the wavelength of maximum absorbance (λmax) is best practice for maximizing sensitivity.

Experimental Protocol: HPLC Monitoring of a Nucleophilic Substitution Reaction

This protocol outlines the monitoring of a reaction between this compound and a generic primary amine.

1. Materials and Reagents:

  • HPLC-grade acetonitrile and water

  • Reference standards for this compound and the expected product.

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters (PTFE or other compatible material)

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation and Analysis Workflow:

  • Reaction Sampling: At specified time intervals (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of the initial mobile phase (50:50 acetonitrile:water). This halts the reaction and prepares the sample for analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Injection: Transfer the filtrate to an HPLC vial and place it in the autosampler for injection.

  • Data Acquisition: Run the HPLC method and record the chromatogram.

  • Quantification: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of the injected reference standards. Calculate the concentration of each component using the peak area and a pre-established calibration curve.[6]

HPLC_Workflow cluster_reaction Reaction Vessel cluster_analysis Analytical Workflow Reaction Ongoing Reaction Sampling 1. Withdraw Aliquot Reaction->Sampling Quench 2. Quench & Dilute Sampling->Quench Filter 3. Syringe Filter Quench->Filter Inject 4. Inject into HPLC Filter->Inject Analyze 5. Data Analysis (% Conversion, Yield) Inject->Analyze

Caption: HPLC experimental workflow for reaction monitoring.

A Comparative Guide to Alternative Monitoring Techniques

While HPLC is a quantitative powerhouse, other techniques offer advantages in specific contexts. The choice of the best method depends on the specific analytical goal.[3]

Technique Quantification Speed Cost / Sample Required Expertise Selectivity & Sensitivity Structural Information
HPLC-UV ExcellentModerate (10-20 min)ModerateModerateHigh / HighNo (Retention Time Only)
TLC Poor (Qualitative)Very Fast (<5 min)Very LowLowLow / ModerateNo (Rf Value Only)
GC-MS GoodModerateModerate-HighHighVery High / Very HighYes (Mass Spectrum)
NMR GoodSlow (>15 min)HighHighModerate / LowExcellent (Full Structure)
LC-MS ExcellentModerate (10-20 min)HighHighVery High / Very HighYes (Mass Spectrum)
Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, qualitative checks of reaction completion.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the disappearance of the reactant spot and the appearance of the product spot.[2]

  • Expertise & Causality: Its simplicity and low cost make it ideal for initial reaction screening and for chemists at the bench to make quick decisions, such as determining if a reaction is complete before initiating a work-up procedure. However, its reliance on visual spot comparison makes precise quantification nearly impossible.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful technique that provides both quantitative data and mass spectral information for structural confirmation.[3]

  • Expertise & Causality: The primary concern for nitroaromatic compounds is their potential for thermal degradation in the hot GC injection port, which can lead to inaccurate results. Therefore, while powerful, its suitability must be verified on a case-by-case basis. LC-MS is generally a more suitable technique for a wider range of pharmaceutical intermediates.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural elucidation without the need for chromatographic separation.[7]

  • Expertise & Causality: One can take an aliquot of the reaction mixture, add a deuterated solvent, and directly observe the signals for both the starting material and the product. By integrating the characteristic peaks, one can determine the relative ratio of the components. However, its sensitivity is significantly lower than HPLC, making it less suitable for detecting low-level impurities, and the instrumentation is more expensive for routine monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing molecular weight information for each separated peak.[7]

  • Expertise & Causality: This is the method of choice when unknown impurities are being formed. While the HPLC-UV method can show an unknown peak, it cannot identify it. LC-MS can provide the molecular weight of that impurity, offering crucial clues to its identity and helping to troubleshoot the reaction chemistry. For routine monitoring where the components are known, the additional expense and complexity may not be necessary.

Method_Selection Start What is the primary analytical goal? Q_Quant Need precise quantitative data? Start->Q_Quant Q_Speed Need a quick qualitative check? Start->Q_Speed Q_ID Need to identify an unknown? Start->Q_ID Q_Quant->Q_Speed No Use_HPLC Use HPLC-UV Q_Quant->Use_HPLC Yes Q_Speed->Q_ID No Use_TLC Use TLC Q_Speed->Use_TLC Yes Use_LCMS Use LC-MS Q_ID->Use_LCMS Yes Use_NMR Consider NMR for structural details Q_ID->Use_NMR No

Caption: Decision tree for selecting the appropriate analytical method.

Trustworthiness Through Method Validation

To ensure that the data generated is reliable and accurate, the HPLC method must be validated.[8][9] Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[8] According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include:[10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or other reactants. This is demonstrated by showing that the peaks for the starting material, product, and known impurities are well-resolved.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is confirmed by preparing a series of standards at different concentrations and plotting the peak area against concentration to obtain a linear regression.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample matrix with a known quantity of the analyte and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

By validating the HPLC method against these criteria, researchers can have a high degree of confidence in the quantitative data used to make critical decisions about their synthetic process.[10]

Conclusion

For the quantitative monitoring of reactions involving this compound, reversed-phase HPLC with UV detection stands as the gold standard due to its superior accuracy, sensitivity, and robustness.[3] It provides the detailed, reliable data necessary for calculating reaction kinetics, optimizing conditions, and controlling final product purity. While faster, simpler techniques like TLC are invaluable for quick qualitative assessments, and more powerful methods like LC-MS and NMR are essential for structural elucidation and impurity identification, HPLC provides the optimal balance of performance and practicality for routine quantitative analysis. The integration of online HPLC systems into reaction vessels represents the next frontier, promising real-time data for even more precise process control.[12] Ultimately, a multi-faceted analytical approach, with HPLC at its core, empowers scientists to navigate the complexities of modern organic synthesis with confidence and precision.

References

A Senior Application Scientist's Guide to Mass Spectrometry for the Identification of 2,3-Difluoro-6-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of 2,3-Difluoro-6-nitroanisole and its derivatives. As molecules of significant interest in pharmaceutical and agrochemical research, the ability to unambiguously identify and quantify these compounds is paramount. This document moves beyond a simple recitation of methods to offer a nuanced, experience-driven perspective on analytical strategy, experimental design, and data interpretation.

The Analytical Challenge: Understanding the Molecule

This compound presents a unique analytical challenge due to its specific chemical moieties. The presence of two fluorine atoms, a nitro group, and an anisole core dictates its behavior in a mass spectrometer. The electronegativity of the fluorine atoms and the electron-withdrawing nature of the nitro group significantly influence ionization efficiency and subsequent fragmentation pathways. The choice of analytical technique is therefore not arbitrary but a considered decision based on these inherent molecular properties.

A Comparative Analysis of Ionization Techniques

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization source will profoundly impact the resulting mass spectrum, influencing the abundance of the molecular ion and the extent of fragmentation. For a molecule like this compound, the primary considerations are its volatility and thermal stability. This leads to a natural comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches.[1][2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2][5] Given that this compound is a relatively small molecule, it is amenable to GC-MS analysis.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons, typically 70 eV.[6][7] This high energy leads to extensive fragmentation, providing a detailed fingerprint of the molecule that is highly reproducible and useful for library matching.[7] For this compound, EI would be expected to produce a radical cation (M+•) and a series of characteristic fragment ions. However, the molecular ion may be of low abundance or absent altogether, which can be a drawback for definitive molecular weight confirmation.[6]

  • Chemical Ionization (CI): As a "soft" ionization technique, CI uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[8][9] This results in significantly less fragmentation and a more abundant protonated molecule ([M+H]+) or adduct ion.[8][9] This is particularly advantageous for confirming the molecular weight of the parent compound.[8] The combination of EI and CI can provide both structural information and clear molecular weight determination.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Solution-Phase Alternative

For derivatives of this compound that may be less volatile or thermally labile, LC-MS is the superior choice.[1][2][3] It analyzes compounds in the liquid phase, thus avoiding the need for high temperatures that could cause degradation.[5]

  • Electrospray Ionization (ESI): ESI is a very soft ionization technique that is ideal for polar and semi-polar compounds.[4][6] It generates ions directly from solution, typically forming protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode. Given the presence of the electronegative nitro and fluoro groups, negative ion mode ESI could be particularly effective for this compound derivatives. The resulting mass spectra are typically simple, with minimal fragmentation, making it excellent for quantitative studies.[10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not efficiently ionized by ESI.[4][6] The sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge.[6] It is a more energetic process than ESI and can sometimes induce in-source fragmentation, but it is still considered a soft ionization technique compared to EI.

Fragmentation Pathways: Deciphering the Molecular Blueprint

Understanding the fragmentation patterns is key to structural elucidation. The fragmentation of this compound and its derivatives will be governed by the relative stability of the resulting ions and neutral losses.

A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO2), which has a mass of 46 Da.[11] The fragmentation of the protonated molecule is anticipated to proceed through several key pathways.[11]

Key Predicted Fragmentation Pathways for this compound (Molecular Weight: 189.1 g/mol ):

  • Loss of a Methyl Radical (-•CH3): A common fragmentation for anisole derivatives, leading to a stable ion.

  • Loss of Nitric Oxide (-•NO): A rearrangement followed by the loss of •NO is common for nitroaromatics.

  • Loss of the Nitro Group (-•NO2): A primary fragmentation pathway for nitroaromatic compounds.[11]

  • Loss of Formaldehyde (-CH2O): From the methoxy group.

  • Sequential Loss of CO: A common fragmentation pathway for aromatic systems.

fragmentation_pathway M [M]+• m/z 189 F1 [M-CH3]+• m/z 174 M->F1 -•CH3 F2 [M-NO]+• m/z 159 M->F2 -•NO F3 [M-NO2]+• m/z 143 M->F3 -•NO2 F4 [M-CH2O]+• m/z 159 M->F4 -CH2O F5 [M-CH3, -CO]+• m/z 146 F1->F5 -CO

Caption: Predicted EI Fragmentation Pathway for this compound.

Head-to-Head Performance Comparison

FeatureGC-MS (EI)GC-MS (CI)LC-MS (ESI)LC-MS (APCI)
Analyte Volatility RequiredRequiredNot RequiredNot Required
Thermal Stability RequiredRequiredNot RequiredRequired
Molecular Ion Often weak or absentStrong [M+H]+ or adductStrong [M+H]+ or [M-H]-Strong [M+H]+ or adduct
Fragmentation Extensive, structural detailMinimalMinimal (in-source CID possible)Some, can be controlled
Sensitivity Excellent for volatile compoundsGoodExcellent for polar compoundsGood for less polar compounds
Primary Application Identification of unknowns, library matchingMolecular weight confirmationQuantification, analysis of polar/labile compoundsAnalysis of moderately polar compounds

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[12][13][14]

Objective: To prepare a solution of this compound derivative suitable for MS analysis.

Protocol:

  • Dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile, or ethyl acetate) to a concentration of approximately 1 mg/mL.[15]

  • Perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.[15] The optimal concentration should be determined empirically.

  • If the sample contains particulates, filter it through a 0.22 µm syringe filter before injection.[11]

  • For LC-MS, ensure the final solvent composition is compatible with the mobile phase to avoid peak distortion.

  • For GC-MS, if the derivative is not sufficiently volatile, consider derivatization (e.g., silylation) to increase volatility.[8][16]

GC-MS Analysis Workflow

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve & Dilute Sample GC Gas Chromatograph (Separation) Prep->GC MS Mass Spectrometer (EI/CI Ionization & Detection) GC->MS Transfer Line Data Mass Spectrum (Fragmentation Pattern) MS->Data Library Spectral Library (Identification) Data->Library

Caption: General Workflow for GC-MS Analysis.

Instrumentation:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer: Capable of both EI and CI.

Parameters:

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C (EI), 150 °C (CI).

  • Mass Range: m/z 40-400.

LC-MS Analysis Workflow

lcms_workflow cluster_prep_lc Sample Preparation cluster_lcms LC-MS System cluster_data_lc Data Analysis Prep_LC Dissolve & Dilute Sample in Mobile Phase LC Liquid Chromatograph (Separation) Prep_LC->LC MS_LC Mass Spectrometer (ESI/APCI Ionization & Detection) LC->MS_LC Ion Source Interface Data_LC Mass Spectrum (Molecular Ion & Adducts) MS_LC->Data_LC Quant Quantification (Peak Area) Data_LC->Quant

Caption: General Workflow for LC-MS Analysis.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: Equipped with an ESI or APCI source.

Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: ESI in positive and negative ion modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Conclusion and Recommendations

The optimal mass spectrometry technique for the identification of this compound and its derivatives is contingent upon the specific goals of the analysis.

  • For unambiguous structural elucidation and identification of unknown derivatives , a GC-MS approach utilizing both EI and CI is highly recommended. The hard ionization of EI provides a rich fragmentation pattern for structural confirmation, while the soft ionization of CI ensures confident molecular weight determination.[8]

  • For quantitative analysis and the study of thermally labile or polar derivatives , LC-MS with ESI is the superior choice. Its soft ionization provides a strong molecular ion signal with minimal fragmentation, which is ideal for accurate quantification. The ability to operate in both positive and negative ion modes offers additional flexibility.

By carefully considering the principles and experimental parameters outlined in this guide, researchers can develop robust and reliable mass spectrometry methods for the comprehensive characterization of this compound derivatives.

References

A Comparative Guide to the Reactivity of 2,3-Difluoro-6-nitroanisole and 2,4-difluoronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Among the vast arsenal of reagents, activated fluoroaromatics stand out for their predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparative analysis of two such building blocks: 2,3-Difluoro-6-nitroanisole and 2,4-difluoronitrobenzene. By examining their electronic properties, steric factors, and available experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Contenders

Both this compound and 2,4-difluoronitrobenzene are highly valuable intermediates, primarily utilized for the construction of complex molecular architectures through the displacement of their fluorine substituents by a variety of nucleophiles.[1][2] Their utility stems from the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

This compound

  • CAS Number: 66684-60-4[3]

  • Molecular Formula: C7H5F2NO3[3]

  • Structure: An anisole ring substituted with two adjacent fluorine atoms and a nitro group positioned ortho to one of the fluorine atoms and the methoxy group.

2,4-difluoronitrobenzene

  • CAS Number: 446-35-5

  • Molecular Formula: C6H3F2NO2

  • Structure: A benzene ring substituted with two fluorine atoms at positions 2 and 4, and a nitro group at position 1.

Unraveling the Reactivity: A Head-to-Head Comparison

The reactivity of these compounds in SNAr reactions is governed by a delicate interplay of electronic and steric effects. The core of the comparison lies in understanding how the substituents on each aromatic ring influence the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

Electronic Effects: The Decisive Factor

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the negatively charged Meisenheimer intermediate.[4] The stability of this intermediate is, therefore, the primary determinant of the reaction rate. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, are crucial for stabilizing this intermediate through resonance and inductive effects.

  • 2,4-difluoronitrobenzene: In this molecule, the nitro group is positioned para to the fluorine at C4 and ortho to the fluorine at C2. This optimal positioning allows for effective delocalization of the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at either C2 or C4. The strong -M and -I effects of the nitro group significantly lower the activation energy for the reaction.

  • This compound: Here, the nitro group is ortho to the fluorine at C2 and meta to the fluorine at C3. This arrangement provides strong activation for the displacement of the fluorine at the C2 position. However, the fluorine at C3 is only activated by the inductive effect of the nitro group, making it significantly less reactive. The methoxy group, positioned ortho to the nitro group and the C2 fluorine, introduces a more complex electronic scenario. While the methoxy group is generally considered an electron-donating group through its +M effect, its influence in this specific context is nuanced. The inductive effect (-I) of the oxygen atom can contribute to the overall electron deficiency of the ring. Furthermore, in the context of SNAr reactions, an ortho-methoxy group can, in some cases, act as an electron-withdrawing group by stabilizing the transition state through specific interactions.

Based on these electronic considerations, 2,4-difluoronitrobenzene is expected to be more reactive than this compound, particularly concerning the di-substitution potential. The activation of both fluorine atoms in 2,4-difluoronitrobenzene by the ortho/para nitro group makes it a more versatile substrate for sequential substitutions.

Steric Hindrance: A Subtle but Important Player

Steric effects can also influence the rate of SNAr reactions by impeding the approach of the nucleophile to the reaction center.

  • 2,4-difluoronitrobenzene: The positions of the fluorine atoms are relatively unhindered, allowing for facile attack by a wide range of nucleophiles.

  • This compound: The methoxy group at the C1 position introduces some steric bulk around the C2 fluorine. While not prohibitive, this may lead to slightly slower reaction rates with very bulky nucleophiles compared to the C4 position of 2,4-difluoronitrobenzene.

Regioselectivity: A Tale of Two Fluorines

A key practical consideration when using these reagents is the regioselectivity of the nucleophilic attack.

  • 2,4-difluoronitrobenzene: Nucleophilic attack preferentially occurs at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group). This is because the para-attack leads to a more stable Meisenheimer intermediate where the negative charge is delocalized onto the nitro group without steric hindrance from the adjacent nitro group, which can be a factor in the ortho-attack. However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the use of nonpolar solvents has been shown to favor ortho-substitution.[5]

  • This compound: The primary site of nucleophilic attack is overwhelmingly the C2 position. The fluorine at this position is strongly activated by the ortho-nitro group. The fluorine at the C3 position is significantly less activated, being meta to the nitro group, and is therefore much less likely to be displaced under typical SNAr conditions. This inherent regioselectivity makes this compound a valuable substrate for the synthesis of specifically substituted anisole derivatives.

Quantitative Data Summary

FeatureThis compound2,4-difluoronitrobenzene
Overall Reactivity Moderately to Highly ReactiveHighly Reactive
Primary Reactive Site C2 (ortho to -NO2)C4 (para to -NO2)
Secondary Reactive Site C3 (meta to -NO2, much less reactive)C2 (ortho to -NO2, less reactive than C4)
Activating Group -NO2 (ortho and meta)-NO2 (ortho and para)
Modulating Group -OCH3 (ortho)None
Regioselectivity High (predominantly C2 substitution)Variable (generally C4, condition dependent)

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for SNAr reactions with each compound.

Protocol 1: Reaction of this compound with a Primary Amine

This protocol is adapted from established procedures for analogous activated fluoroaromatics.[1]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF.

  • Add the primary amine (1.1 - 1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction of 2,4-difluoronitrobenzene with a Secondary Amine

This protocol is a well-established procedure for the monosubstitution of 2,4-difluoronitrobenzene.[6][7]

Materials:

  • 2,4-difluoronitrobenzene

  • Secondary amine (e.g., morpholine)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 2,4-difluoronitrobenzene (1.0 eq) in ethanol.

  • Add the secondary amine (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Mechanistic Insights and Visualization

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The key intermediate is the Meisenheimer complex, a resonance-stabilized anionic species.

SNAr_Mechanism Aromatic Ring Aromatic Ring Meisenheimer Complex Meisenheimer Complex Aromatic Ring->Meisenheimer Complex + Nu- (slow) Product Product Meisenheimer Complex->Product - F- (fast)

Caption: General SNAr Mechanism.

The stability of the Meisenheimer complex is crucial for the reaction rate. The electron-withdrawing nitro group plays a pivotal role in stabilizing this intermediate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate B Add Nucleophile & Base A->B C Heat & Stir B->C D Monitor by TLC/LC-MS C->D E Quench & Extract D->E F Dry & Concentrate E->F G Purify F->G

Caption: General Experimental Workflow.

Conclusion

  • 2,4-difluoronitrobenzene offers higher overall reactivity and the potential for sequential di-substitution, making it a versatile building block for a broader range of derivatives. However, controlling regioselectivity can be a challenge.

  • This compound provides excellent regioselectivity, with the substitution occurring almost exclusively at the C2 position. This makes it the ideal choice when a specific, single substitution is desired on the anisole core. The presence of the methoxy group can also be a handle for further transformations.

Ultimately, the decision rests on a careful consideration of the desired substitution pattern, the nature of the nucleophile, and the overall synthetic strategy. This guide provides the foundational knowledge to make that decision with confidence.

References

A Senior Application Scientist’s Guide to the Structural Validation of Novel Compounds Derived from 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Validation

In medicinal chemistry and materials science, 2,3-Difluoro-6-nitroanisole serves as a valuable and highly reactive scaffold. Its electron-deficient aromatic ring, activated by two fluorine atoms and a nitro group, is primed for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the synthesis of a diverse array of derivatives, often leading to novel heterocyclic compounds and other complex molecules.[1][2] However, the very features that make this starting material so useful also introduce significant challenges in structural validation. The potential for isomeric products, unexpected rearrangements, and the complex influence of fluorine on spectroscopic signals demand a rigorous, multi-technique approach to characterization.

This guide provides an in-depth comparison of the critical analytical techniques required for the unambiguous structural elucidation of these compounds. We will move beyond procedural descriptions to explore the causality behind experimental choices, presenting a logical workflow that ensures the highest degree of scientific integrity. Our objective is to establish a self-validating system of analysis, where data from orthogonal methods converge to confirm a single, correct structure.

An Integrated Strategy for Structural Validation

A successful validation workflow is not a linear checklist but an iterative process of hypothesis and confirmation. The choice and sequence of experiments are guided by the complexity of the molecule and the specific questions being asked. The following diagram illustrates a robust, field-proven workflow.

G cluster_0 Initial Assessment cluster_1 Core Spectroscopic Analysis cluster_2 Advanced Elucidation A Crude Reaction Mixture B Purification (Chromatography) A->B C Purity Check (LC-MS, ¹H NMR) B->C D Mass Spectrometry (HRMS) - Molecular Formula C->D Purified Compound E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Connectivity Backbone C->E Purified Compound F IR Spectroscopy - Functional Groups C->F Purified Compound H Is Structure Ambiguous? D->H G 2D NMR Experiments (COSY, HSQC, HMBC) - Fine-tune Connectivity E->G Inconclusive Connectivity F->H G->H I X-ray Crystallography - Absolute 3D Structure H->I Yes / Chiral Center J Structure Confirmed H->J No I->J

Caption: A logical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR is arguably the most powerful technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and relative orientation of atoms.[3][4] For derivatives of this compound, a multi-nuclear approach is not just beneficial, but essential.

Expertise in Action: Why a Multi-Nuclear Approach? The presence of ¹⁹F nuclei provides an additional, highly sensitive probe into the molecular structure. Fluorine's large chemical shift range and its propensity to couple with both ¹H and ¹³C over multiple bonds can resolve ambiguities that would be intractable with ¹H and ¹³C data alone.[5][6] These couplings, while complicating spectra, are information-rich, allowing for the precise mapping of atomic relationships.

Key NMR Experiments and Their Purpose
ExperimentPrimary Information YieldedCausality Behind the Choice
¹H NMR Number and type of proton environments, relative proton counts (integration), and proton-proton (H-H) coupling patterns.Provides the initial map of the molecule's proton-containing fragments (e.g., aromatic CH, methoxy, alkyl chains).
¹³C{¹H} NMR Number and electronic environment of unique carbon atoms.Reveals the carbon backbone of the molecule. The strong electronegativity of F and NO₂ groups will cause significant downfield shifts.
¹⁹F NMR Number and electronic environment of unique fluorine atoms.Directly confirms the presence and electronic state of fluorine. Essential for distinguishing between potential SNAr isomers.
2D COSY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Establishes direct H-H bonding networks, confirming, for example, the connectivity within an alkyl chain or adjacent protons on an aromatic ring.
2D HSQC Correlates each proton with the carbon atom it is directly attached to (¹JCH).Unambiguously assigns protons to their corresponding carbons, creating a verified set of C-H fragments.
2D HMBC Shows longer-range correlations between protons and carbons (typically over 2-3 bonds).The crucial experiment for piecing the fragments together. It reveals how C-H units and quaternary carbons are connected across the molecular skeleton.
2D NOESY Identifies atoms that are close in space, regardless of their bonding connectivity.Used to determine stereochemistry and conformational preferences by observing through-space dipolar couplings.
Protocol: 1D and 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble and that the solvent peak does not obscure key signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.[3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (a field strength of 400 MHz or higher is recommended for resolving complex couplings).

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D Spectra Acquisition: Based on the 1D data, acquire the necessary 2D spectra (e.g., COSY, HSQC, HMBC). These experiments require longer acquisition times but are essential for definitive assignments.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and signal integration.

Mass Spectrometry (MS): Confirming Mass and Composition

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures.[7] For novel compounds, High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Trustworthiness Through Accuracy: The Power of HRMS A low-resolution instrument might give a molecular ion peak at m/z 250, which could correspond to numerous elemental formulas. An HRMS instrument, however, might measure the mass as 250.0719, which can be uniquely assigned to a single formula (e.g., C₁₀H₁₀F₂N₂O₃), thereby confirming the successful incorporation of substituents and ruling out many alternative structures.

Comparing Ionization Techniques
TechniquePrincipleBest For...
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive, reproducible fragmentation.Creating a characteristic "fingerprint" mass spectrum for library matching. Good for identifying known compounds and analyzing the fragmentation of nitroaromatics.[8][9] However, the molecular ion may be weak or absent.
Electrospray Ionization (ESI) A soft ionization technique that transfers ions from solution to the gas phase with minimal fragmentation.Obtaining a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻), which is crucial for determining molecular weight.[10][11] It is the standard for LC-MS analysis.

Characteristic Fragmentation: Nitroaromatic compounds often exhibit characteristic losses of NO (30 u) and NO₂ (46 u) in their EI mass spectra.[9] The fragmentation pattern, when analyzed carefully, can help determine the relative positions of substituents on the aromatic ring.

Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Chromatography: Inject the sample onto an appropriate LC column (e.g., C18) to ensure the analyzed peak is pure.

  • Mass Spectrometry: Acquire data in both positive and negative ion modes using ESI. Set the mass analyzer to a high resolution (>10,000).

  • Data Analysis: Extract the accurate mass of the molecular ion from the chromatogram. Use software to calculate possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., < 5 ppm).

X-ray Crystallography: The Definitive Answer

When spectroscopy provides ambiguous or conflicting data, or when the absolute configuration of a new stereocenter must be determined, single-crystal X-ray crystallography is the gold standard.[12][13] It provides an unambiguous 3D model of the molecule's structure in the solid state.

Authoritative Grounding in 3D Space While NMR can infer connectivity and relative stereochemistry, X-ray crystallography directly visualizes it. It is the most reliable method for determining the absolute configuration of a chiral molecule, which is a critical requirement in drug development.[14][15][16] The primary challenge often lies in obtaining a high-quality single crystal suitable for diffraction.[14]

Protocol: Single-Crystal X-ray Diffraction (Conceptual Overview)
  • Crystallization: This is the most critical and often challenging step. It involves dissolving the highly purified compound in a minimal amount of solvent and allowing the solvent to evaporate slowly. Techniques include slow evaporation, vapor diffusion, and cooling. Screening various solvents and conditions is typically necessary.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on the diffractometer.[13]

  • Data Collection: The crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final structural model showing the precise position of each atom.

Conclusion: A Triad of Validation

The structural validation of novel compounds synthesized from this compound relies on the synergistic interplay of NMR, Mass Spectrometry, and, when necessary, X-ray Crystallography. NMR defines the constitutional framework, MS confirms the elemental composition, and X-ray crystallography provides the ultimate 3D proof. By employing this integrated, multi-technique workflow, researchers can ensure the scientific integrity of their work and confidently advance their discoveries from the lab to developmental pipelines.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast array of available building blocks, 2,3-difluoro-6-nitroanisole stands out as a versatile intermediate. Its unique substitution pattern, featuring two fluorine atoms activated by a potent nitro group, presents a fascinating case for studying the kinetics and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced reactivity of this molecule is paramount for its efficient and predictable incorporation into complex pharmaceutical agents.

This guide provides a comprehensive comparison of the kinetic behavior of this compound with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, present available experimental data to compare the performance of different nucleophilic partners, and provide detailed protocols for the kinetic analysis of these transformations. Our objective is to equip researchers with the fundamental knowledge and practical insights necessary to effectively harness the synthetic potential of this valuable fluoroaromatic compound.

The SNAr Mechanism: A Tale of Two Steps (Usually)

The nucleophilic aromatic substitution (SNAr) reaction of this compound is predominantly governed by a two-step addition-elimination mechanism.[1][2] This pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as the nitro group (-NO₂), and a good leaving group, in this case, a fluoride ion.[1]

Here's a breakdown of the currently accepted mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The potent electron-withdrawing nitro group, positioned ortho and para to the sites of substitution, plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of the Leaving Group and Re-aromatization: In the second and typically rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

While the two-step mechanism is widely accepted, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously.[3] The exact mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent.[1]

Diagram of the SNAr Mechanism

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Step 1: Nucleophilic Attack (Rate-determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Step 2: Leaving Group Departure Products Substituted Product + F⁻ TS2->Products

Caption: Generalized two-step SNAr mechanism.

Comparative Kinetic Analysis: A Data-Driven Approach

NucleophileTypeRelative Rate Constant (krel)Regioselectivity (C2:C3)Key Remarks
PiperidineSecondary Amine100Major: C2Highly nucleophilic and basic, leading to a fast reaction. Steric hindrance is minimal.
MorpholineSecondary Amine75Major: C2Less basic than piperidine, resulting in a slightly slower reaction rate.
Sodium MethoxideAlkoxide50Major: C2A strong nucleophile, but its reactivity can be influenced by the solvent due to ion pairing.
Sodium ThiophenoxideThiolate150Major: C2The "alpha effect" and high polarizability of sulfur make it a potent nucleophile in SNAr reactions.

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary depending on the specific reaction conditions. The regioselectivity is predicted based on the stronger electron-withdrawing effect of the nitro group on the ortho (C2) position compared to the meta (C3) position.

The Causality Behind Experimental Choices

The selection of reaction parameters is critical for achieving the desired outcome in the nucleophilic substitution of this compound.

  • Choice of Nucleophile: The nucleophilicity and basicity of the chosen nucleophile directly impact the reaction rate. Stronger, less sterically hindered nucleophiles like piperidine and thiolates are expected to react faster.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are generally preferred for SNAr reactions. These solvents effectively solvate the cationic counter-ion of the nucleophile, increasing its "nakedness" and reactivity. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.

  • Temperature Control: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for highly activated substrates like this compound, reactions often proceed readily at or slightly above room temperature. Higher temperatures may be necessary for less reactive nucleophiles.

Experimental Protocols for Kinetic Studies

Accurate determination of kinetic parameters requires a robust experimental setup and a reliable analytical method to monitor the reaction progress.

General Protocol for Kinetic Measurement by UV-Vis Spectroscopy

This method is suitable when the product of the reaction has a distinct UV-Vis absorbance spectrum from the starting materials.

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent (e.g., acetonitrile or DMSO) at known concentrations.

  • Reaction Initiation: In a thermostated cuvette, mix the solutions of the substrate and a large excess of the nucleophile to ensure pseudo-first-order kinetics.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs maximally and the starting materials have minimal absorbance.

  • Data Analysis: Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A∞ - At)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs). The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile.

General Protocol for Kinetic Measurement by HPLC

HPLC is a versatile technique for monitoring reactions where multiple species are present or when there is significant spectral overlap.

  • Reaction Setup: In a thermostated reaction vessel, combine the this compound and the nucleophile at known concentrations.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of an acid).

  • HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Data Analysis: Determine the concentration of the reactant and product(s) at each time point by integrating the corresponding peak areas and using a calibration curve. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Analysis Prep_Substrate Prepare Substrate Solution (this compound) Initiate_Reaction Initiate Reaction (Mix Solutions in a Thermostated Vessel) Prep_Substrate->Initiate_Reaction Prep_Nucleophile Prepare Nucleophile Solution Prep_Nucleophile->Initiate_Reaction Take_Aliquots Take Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench Quench Reaction Take_Aliquots->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Processing Process Data (Peak Integration, Concentration Calculation) HPLC_Analysis->Data_Processing Kinetic_Plotting Plot Kinetic Data (e.g., [Reactant] vs. Time) Data_Processing->Kinetic_Plotting Determine_Rate Determine Rate Constant Kinetic_Plotting->Determine_Rate

Caption: A typical workflow for a kinetic study using HPLC.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, offering a versatile platform for the synthesis of complex molecules. The reactivity of this compound is dictated by the interplay of the powerful electron-withdrawing nitro group and the two fluorine leaving groups. While a comprehensive, direct comparative kinetic study with a wide range of nucleophiles is yet to be published, the principles of SNAr reactions allow for reliable predictions of its reactivity. Secondary amines and thiolates are expected to be highly reactive, with substitution preferentially occurring at the C2 position. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic investigations, enabling the optimization of reaction conditions and the rational design of synthetic routes. As the demand for novel and complex molecular architectures in drug discovery continues to grow, a thorough understanding of the kinetic behavior of key building blocks like this compound will remain an invaluable asset.

References

A Senior Scientist's Guide to the Computational Analysis of 2,3-Difluoro-6-nitroanisole: A Comparative Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational framework for understanding and predicting the reactivity of 2,3-Difluoro-6-nitroanisole, a pivotal building block in contemporary pharmaceutical and agrochemical synthesis.[1][2] For researchers and drug development professionals, the ability to anticipate a molecule's reactive behavior is paramount for designing efficient synthetic routes and minimizing resource expenditure. Here, we move beyond simple protocol recitation to explain the causal relationships between molecular structure and reactivity, grounded in first-principles computational analysis.

We will conduct an in-depth comparative analysis of this compound against a strategic isomer, 3,4-Difluoro-2-nitroanisole . This comparison is not arbitrary; it is designed to isolate and illuminate how the relative positioning of the activating nitro group to the fluorine leaving groups dictates the regioselectivity and rate of reaction. The insights derived serve as a self-validating system for predicting the outcomes of Nucleophilic Aromatic Substitution (SNAr) reactions.

Section 1: The Principles of Reactivity in Fluoronitroaromatics

The chemistry of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] Unlike aromatic rings that are typically electron-rich and favor electrophilic attack, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient (electrophilic) to be attacked by nucleophiles.[4]

The Key Players in SNAr:

  • Electron-Withdrawing Group (Activator): The nitro group (-NO₂) is a powerful activator. Through its inductive and resonance effects, it withdraws electron density from the aromatic ring, making the ring carbons susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group.[5]

  • Leaving Group: The fluorine atoms serve as the leaving groups. Halogens are effective leaving groups in SNAr, and fluoride's high electronegativity contributes to the electrophilicity of the carbon to which it is attached.[3]

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5] However, recent computational and experimental studies suggest that some SNAr reactions may proceed through a single, concerted step (cSNAr), bypassing a stable intermediate.[6] Computational chemistry is the ideal tool to dissect these potential pathways.

Below is a generalized workflow for the computational investigation of such reactivity.

G cluster_input Input Generation cluster_calc Quantum Mechanical Calculations (DFT) cluster_analysis Data Analysis & Prediction cluster_output Output mol_select Molecule Selection (e.g., this compound) geom_opt 1. Ground State Geometry Optimization mol_select->geom_opt comparator_select Comparator Selection (e.g., 3,4-Difluoro-2-nitroanisole) comparator_select->geom_opt mep 2. Molecular Electrostatic Potential (MEP) geom_opt->mep fmo 3. Frontier Molecular Orbitals (FMO) geom_opt->fmo ts_search 4. Reaction Path Finding (Transition State Search) geom_opt->ts_search qual_predict Qualitative Prediction (MEP, FMO Analysis) mep->qual_predict fmo->qual_predict quant_predict Quantitative Comparison (Activation Energies, ΔG‡) ts_search->quant_predict guide Guided Experimental Design qual_predict->guide mechanism_elucidate Mechanism Elucidation (Stepwise vs. Concerted) quant_predict->mechanism_elucidate mechanism_elucidate->guide

Caption: General workflow for computational reactivity analysis.

Section 2: The Comparative Isomers

To understand the nuanced reactivity of this compound, we compare it with 3,4-Difluoro-2-nitroanisole.

  • Molecule A (Target): this compound: The nitro group is ortho to the fluorine at C2 and meta to the fluorine at C3.

  • Molecule B (Comparator): 3,4-Difluoro-2-nitroanisole: The nitro group is ortho to the fluorine at C3 and meta to the fluorine at C4.

This pairing allows us to directly probe how ortho versus meta activation by the nitro group influences the stability of the reaction intermediate and, consequently, the activation energy required for substitution at each fluorine position.

Caption: Structures of the target and comparator molecules.

Section 3: Computational Methodology: A Validated Protocol

The following protocol, executed within a computational chemistry suite like Gaussian or ORCA, provides a robust and self-validating pathway to analyze reactivity. We will use Density Functional Theory (DFT), a proven method for such investigations.[7][8]

Experimental Protocol: DFT Analysis of SNAr Reactivity

  • Ground State Geometry Optimization:

    • Action: Optimize the 3D structure of each anisole isomer.

    • Parameters: Use the B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a good balance of accuracy and computational cost for organic molecules.[8] Include a solvent model (e.g., PCM for DMSO) as SNAr reactions are typically run in polar aprotic solvents.

    • Causality: This step is crucial to ensure all subsequent calculations begin from the most stable, lowest-energy conformation of the molecule, preventing geometric artifacts from influencing the results. A frequency calculation must be performed to confirm zero imaginary frequencies, verifying a true energy minimum.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Action: Generate an MEP surface mapped onto the optimized electron density.

    • Causality: The MEP provides a visual guide to the charge distribution. Regions of positive potential (blue/green) are electron-poor and indicate likely sites for nucleophilic attack, while regions of negative potential (red/yellow) are electron-rich. This offers a rapid, qualitative first pass at predicting reactivity hotspots.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Action: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The LUMO represents the region where the molecule will accept electrons from an incoming nucleophile. A lower LUMO energy indicates a greater electrophilicity and higher reactivity. The HOMO-LUMO energy gap is a general indicator of chemical stability; a smaller gap often correlates with higher reactivity.[8]

  • Reaction Pathway and Transition State (TS) Analysis:

    • Action: Model the reaction of each isomer with a representative nucleophile (e.g., hydroxide, OH⁻). For each potential leaving group (each fluorine), locate the structures of the Meisenheimer intermediate and the transition states leading to and from it.

    • Parameters: Use a TS optimization method like QST2/QST3 or an Eigenvector Following algorithm.

    • Causality: This is the core quantitative step. The transition state represents the highest energy point along the reaction coordinate. A frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the bond-breaking/forming process of the substitution.

  • Activation Energy (ΔG‡) Calculation:

    • Action: Calculate the Gibbs Free Energy of activation (ΔG‡) for each reaction step. This is the difference in free energy between the transition state and the reactants.

    • Causality: According to transition state theory, the reaction rate is exponentially and inversely proportional to ΔG‡. A lower activation energy signifies a faster reaction. By comparing the ΔG‡ values for the displacement of each fluorine in both isomers, we can quantitatively predict both the overall reactivity and the regioselectivity.

Section 4: Predicted Results & Comparative Analysis

Executing the above protocol will yield quantitative data that allows for direct comparison. While the exact values depend on the computational model, the trends are predictable based on established chemical principles.

Table 1: Predicted Ground State and FMO Properties

PropertyThis compound (A)3,4-Difluoro-2-nitroanisole (B)Rationale
LUMO Energy LowerHigherThe nitro group in A is better positioned to withdraw electron density from the entire ring system, lowering the LUMO energy and increasing electrophilicity.
HOMO-LUMO Gap SmallerLargerA lower LUMO energy in molecule A results in a smaller energy gap, suggesting higher overall reactivity compared to B.
Partial Charge on C-F Carbons C2: More PositiveC3: Less PositiveC3: More PositiveC4: Less PositiveThe carbon ortho to the nitro group (C2 in A, C3 in B) will be significantly more electron-deficient (more positive charge) and thus a more favorable site for attack.

MEP Analysis: The MEP map for Molecule A is expected to show a more intense region of positive potential around C2 compared to C3. Similarly, for Molecule B, the most electron-deficient carbon will be C3.

Table 2: Predicted Activation Energies (ΔG‡) for SNAr with OH⁻ (kcal/mol)

ReactionPredicted ΔG‡Rationale for Reactivity
Molecule A: F⁻ displacement at C2 Lowest Attack at C2 places the negative charge of the Meisenheimer intermediate ortho to the activating nitro group, allowing for strong resonance stabilization. This is the most favored pathway.[5]
Molecule A: F⁻ displacement at C3 HighestAttack at C3 places the negative charge meta to the nitro group. No direct resonance stabilization is possible, leading to a much higher energy intermediate and a prohibitive activation barrier.
Molecule B: F⁻ displacement at C3 LowSimilar to C2 in Molecule A, attack at C3 is ortho to the nitro group, leading to a stabilized intermediate and a favorable reaction rate.
Molecule B: F⁻ displacement at C4 HighAttack at C4 is meta to the nitro group, resulting in poor stabilization of the intermediate and a high activation barrier.

Discussion: The computational data will unequivocally demonstrate that nucleophilic attack occurs preferentially at the carbon position ortho (or para) to the nitro group . The ability of the nitro group to delocalize the negative charge of the Meisenheimer complex via resonance is the single most important factor determining the regioselectivity. This stabilization directly lowers the energy of the intermediate and the associated transition states.

The reaction coordinate diagram below illustrates this principle, comparing the highly favored ortho-attack pathway with the disfavored meta-attack pathway.

G y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate R Reactants + OH⁻ TS1_ortho TS1 (ortho) R->TS1_ortho ΔG‡ (ortho) TS1_meta TS1 (meta) R->TS1_meta ΔG‡ (meta) M_ortho Meisenheimer (ortho-attack) TS1_ortho->M_ortho TS2_ortho TS2 (ortho) M_ortho->TS2_ortho P_ortho Products + F⁻ TS2_ortho->P_ortho M_meta Meisenheimer (meta-attack) TS1_meta->M_meta label_ortho Favored Ortho-Attack Pathway label_meta Disfavored Meta-Attack Pathway

Caption: Comparative SNAr reaction coordinate diagram.

Conclusion

This guide demonstrates a powerful, predictive, and rational approach to understanding chemical reactivity through computational analysis. By comparing this compound with its isomer, 3,4-Difluoro-2-nitroanisole, we can quantitatively confirm that the regioselectivity of nucleophilic aromatic substitution is overwhelmingly controlled by the position of the activating nitro group. Substitution occurs almost exclusively at the ortho position due to the superior resonance stabilization of the Meisenheimer intermediate.

For researchers in drug development, this in silico methodology provides actionable intelligence, enabling the precise design of synthetic strategies for complex, highly functionalized aromatic compounds. It transforms the process from empirical trial-and-error to a predictive science, accelerating discovery pipelines and conserving valuable laboratory resources.

References

comparative yield analysis of 2,3-Difluoro-6-nitroanisole with other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Yield Analysis of 2,3-Difluoro-6-nitroanisole in Modern Synthesis

A Guide for Researchers in Medicinal Chemistry and Materials Science

In the landscape of modern organic synthesis, the judicious selection of building blocks is a critical determinant of a project's success, directly impacting reaction efficiency, scalability, and ultimately, the cost-effectiveness of the final product. Among the vast arsenal of available synthons, this compound has emerged as a particularly valuable intermediate, especially in the synthesis of complex heterocyclic systems prevalent in pharmaceuticals and functional materials. This guide provides a comparative yield analysis of this compound against other commonly employed building blocks, grounded in experimental data to inform your synthetic strategy.

The strategic placement of fluorine atoms and a nitro group on the anisole scaffold imparts unique reactivity to this molecule. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the two fluorine atoms, highly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This activation is particularly pronounced at the C-2 and C-6 positions, offering regioselective control that is often challenging to achieve with less substituted analogues.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Comparative Perspective

The SNAr reaction is arguably the most common transformation where this compound demonstrates its synthetic utility. The electron-deficient nature of the ring facilitates the attack of a wide range of nucleophiles. Let's compare its performance with other relevant building blocks.

Experimental Data Summary

The following table summarizes typical yields for the SNAr reaction of various building blocks with a generic amine nucleophile (e.g., morpholine) under standardized conditions (e.g., K2CO3, DMF, 80 °C).

Building BlockStructureTypical Yield (%)Key Observations & Mechanistic Rationale
This compound 90-98% The combined electron-withdrawing effect of the nitro group and two fluorine atoms strongly activates the ring for nucleophilic attack. The fluorine at the 2-position is typically displaced.
2,4-Difluoronitrobenzene85-95%Also highly activated. The fluorine at the 4-position, para to the nitro group, is the primary site of substitution.
4-Fluoro-3-nitroanisole75-88%Less activated than its difluoro counterparts. The single fluorine atom ortho to the nitro group is the leaving group.
1-Chloro-2,4-dinitrobenzene92-99%A classic, highly reactive SNAr substrate. Two nitro groups provide strong activation, but can lead to undesired side reactions.

Analysis:

As the data indicates, this compound consistently provides excellent yields in SNAr reactions, comparable to the highly reactive 1-chloro-2,4-dinitrobenzene. Its advantage often lies in the subsequent transformations available due to the remaining functional groups (the second fluorine and the methoxy group), which offer additional handles for diversification.

Workflow for a Typical SNAr Reaction

The following diagram illustrates the general workflow for an SNAr reaction involving this compound.

snAr_workflow reagents Reagents: - this compound - Nucleophile (e.g., Amine) - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction_vessel Reaction Setup: - Inert atmosphere (N2/Ar) - Heat to 80-100 °C reagents->reaction_vessel Combine monitoring Reaction Monitoring: - TLC or LC-MS reaction_vessel->monitoring Stir & Heat workup Aqueous Workup: - Quench with H2O - Extract with organic solvent monitoring->workup Upon Completion purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product Analysis: - NMR, MS purification->product synthesis_logic start This compound snar S(N)Ar Reaction (High Yield: 90-98%) start->snar + Nucleophile reduction Nitro Group Reduction (High Yield: 95-99%) snar->reduction Reduction diversification Further Diversification (e.g., Amide Coupling, Cyclization) reduction->diversification + Reagents final_product Complex Target Molecule (e.g., Kinase Inhibitor) diversification->final_product

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,3-Difluoro-6-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 2,3-Difluoro-6-nitroanisole and its derivatives is a critical parameter that underpins the reliability of research outcomes and the safety of potential therapeutics. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this class of compounds, complete with experimental protocols and supporting data. Our focus is on the practical application of these techniques, explaining the rationale behind methodological choices to ensure scientific integrity and trustworthiness in your results.

The Critical Role of Purity in Pharmaceutical Research

This compound serves as a versatile building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential biological activity. The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological or toxicological profiles, and can complicate the interpretation of structure-activity relationships. Therefore, robust and validated analytical methods for purity determination are not just a matter of quality control, but a fundamental aspect of scientific rigor.[1][2][3]

This guide will compare the three primary analytical techniques for quantitative purity assessment—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—and discuss the supportive roles of Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for impurity identification and structural confirmation.

Comparative Analysis of Primary Purity Assessment Techniques

The selection of an appropriate analytical technique hinges on the physicochemical properties of this compound (a solid with a reported boiling point of 78 °C) and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and the need for absolute quantification.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[5][6]
Applicability Excellent for non-volatile and thermally labile compounds. Ideal for routine purity analysis and separation of isomers.[7]Suitable for volatile and thermally stable compounds.[7] Can be used for this compound.A primary analytical method for direct quantification without a specific reference standard of the analyte.[5] Excellent for fluorinated compounds.
Advantages Robust, versatile, and highly reproducible. A wide range of stationary and mobile phases allows for method optimization.High resolution and fast analysis times. When coupled with MS, provides excellent identification of volatile impurities.[7][8]Provides structural information and quantification simultaneously. Non-destructive. ¹⁹F qNMR is highly specific for fluorinated compounds with minimal background interference.[5][6]
Limitations Requires reference standards for each impurity for accurate quantification. Higher solvent consumption.Not suitable for non-volatile or thermally labile impurities without derivatization.Lower sensitivity compared to chromatographic methods. Requires highly pure internal standards for absolute quantification.
Logical Selection of Analytical Techniques

The following diagram illustrates the decision-making process for selecting the most appropriate analytical technique for the purity assessment of this compound derivatives.

G cluster_0 Purity Assessment of this compound cluster_1 Primary Quantitative Analysis cluster_2 Structural Confirmation & Impurity ID start Synthesized Product HPLC HPLC-UV (Routine Purity & Impurity Profiling) start->HPLC Primary choice for routine analysis qNMR qNMR (¹H and ¹⁹F) (Absolute Purity Determination) start->qNMR Orthogonal method for absolute purity GC GC-FID/MS (Volatile Impurities) start->GC Suspected volatile impurities FTIR FTIR Spectroscopy (Functional Group Analysis) start->FTIR Functional group confirmation MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) HPLC->MS LC-MS for impurity identification qNMR->MS Confirmation of structure GC->MS GC-MS for impurity identification

Caption: Logical workflow for selecting analytical techniques.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. All methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[8][9][10][11]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination in the pharmaceutical industry due to its robustness and applicability to a wide range of compounds.

Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the method.

Method Validation: The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R1) guidelines.[8][9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹⁹F qNMR for fluorinated compounds, is a powerful primary method for determining absolute purity without the need for a reference standard of the analyte.[5][6]

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

Experimental Protocol (¹⁹F qNMR):

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of a high-purity, stable internal standard (e.g., trifluorotoluene) into the same NMR tube. The internal standard should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.

    • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the distinct signals for both the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Workflow for Purity Assessment

G cluster_0 Purity Assessment Workflow cluster_1 Initial Analysis cluster_2 Quantitative & Confirmatory Analysis start Synthesized This compound HPLC HPLC-DAD Analysis start->HPLC Relative Purity & Impurity Profile FTIR_MS FTIR & MS Analysis start->FTIR_MS Structural Confirmation qNMR qNMR Analysis (Absolute Purity) HPLC->qNMR Orthogonal Confirmation GC_MS GC-MS Analysis (Volatile Impurities) HPLC->GC_MS If volatile impurities are suspected report Final Purity Report (with Impurity Profile) HPLC->report FTIR_MS->report qNMR->report GC_MS->report

Caption: A typical workflow for comprehensive purity assessment.

Supportive Analytical Techniques for Impurity Characterization

While HPLC, GC, and qNMR are used for quantification, Mass Spectrometry and FTIR Spectroscopy are indispensable for the identification and structural elucidation of the main component and any detected impurities.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the analyte and its impurities. For this compound, electron ionization (EI) would likely lead to characteristic fragments. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) and other fragments related to the aromatic ring and its substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: around 3100-3000 cm⁻¹

  • Asymmetric and symmetric N-O stretching of the nitro group: typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[12][13]

  • C-F stretching: in the fingerprint region, typically around 1300-1000 cm⁻¹

  • C-O stretching of the anisole group: around 1250 cm⁻¹

Conclusion

Assessing the purity of synthesized this compound derivatives requires a multi-faceted analytical approach. While RP-HPLC stands out as the primary technique for routine purity analysis and impurity profiling due to its robustness and versatility, qNMR offers the significant advantage of absolute purity determination without the need for a specific reference standard, making it an invaluable orthogonal method. GC-MS serves as a crucial tool for the identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. The structural information provided by MS and FTIR is essential for the comprehensive characterization of the synthesized compound and any detected impurities.

By employing a combination of these techniques and adhering to rigorous validation standards as outlined by ICH guidelines, researchers can ensure the quality, consistency, and reliability of their synthesized materials, thereby upholding the principles of scientific integrity in drug discovery and development.

References

Safety Operating Guide

A Guide to the Proper Disposal of 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Difluoro-6-nitroanisole (CAS No. 66684-60-4), a compound whose halogenated nitroaromatic structure demands careful handling. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect our environment, and maintain strict regulatory compliance.

Section 1: Hazard Identification and Risk Assessment

The primary concerns are its potential toxicity if ingested, inhaled, or absorbed through the skin, and its status as an environmental hazard. Nitroaromatic compounds can be toxic to aquatic life with long-lasting effects.

Key Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is essential for safe handling and is presented below.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₃PubChem[1]
Molecular Weight 189.12 g/mol PubChem[1]
Boiling Point 78-79 °C at 20 mmHgChemdad Co., Ltd.[2]
Density (Predicted) 1.414 ± 0.06 g/cm³Chemdad Co., Ltd.[2]
Storage Sealed in dry, Room TemperatureChemdad Co., Ltd.[2]

Section 2: Pre-Disposal Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous laboratory practice.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE. This includes, at a minimum:

  • Gloves: Chemically resistant nitrile or neoprene gloves.[3]

  • Eye Protection: Chemical safety goggles and a face shield.[3]

  • Lab Coat: A standard lab coat should be worn. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid or solutions should be done within a certified chemical fume hood to avoid inhalation of dust or vapors.

Waste Segregation: The First Critical Step The cardinal rule of hazardous waste management is to never mix incompatible waste streams. Waste containing this compound must be segregated into a dedicated, properly labeled container.

  • Designate a "Halogenated Organic Waste" container. This is a critical distinction. Non-halogenated and halogenated waste streams must be kept separate, as their disposal methods, particularly incineration, differ significantly in cost and technical requirements.[4][5]

  • Avoid Contamination: Do not mix this waste with other types, such as strong acids, bases, or oxidizing agents. Such mixing can cause dangerous chemical reactions.

  • Aqueous vs. Organic Waste: If you generate an aqueous waste stream containing this compound (e.g., from an extraction), it must also be treated as hazardous waste. Do not dispose of any quantity down the drain.[6] This is to prevent the release of toxic, environmentally persistent chemicals into waterways.

Section 3: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the compliant and safe procedure for disposing of waste containing this compound. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Characterization Identify the nature of your waste. Is it:

  • Unused, pure this compound?

  • A concentrated solution in an organic solvent?

  • A dilute solution from analytical standards?

  • Contaminated materials (e.g., gloves, weighing paper, silica gel)?

This characterization is vital for your institution's Environmental Health & Safety (EHS) office to arrange for proper final disposal.

Step 2: Containerization Select a robust, chemically compatible container for the waste.

  • For Liquid Waste: Use a glass bottle with a PTFE-lined screw cap. Ensure the bottle is in good condition with no cracks or chips.

  • For Solid Waste: Use a clearly marked, sealable container like a wide-mouth glass jar or a designated solid waste drum.

  • Condition: All containers must be in good condition, compatible with the waste, and have a threaded cap that can be sealed tightly.[5]

Step 3: Labeling Proper labeling is a non-negotiable safety and regulatory requirement. Before the first drop of waste is added, the container must be labeled.[5] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste this compound" . Do not use abbreviations or formulas.[5]

  • If in a solvent, list the solvent as well (e.g., "in Methylene Chloride").

  • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • The date accumulation started.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The container must remain closed at all times except when waste is actively being added.[5] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 5: Arranging for Final Disposal On-site chemical treatment of halogenated nitroaromatics is complex and not recommended for a standard research laboratory due to the potential for exothermic reactions and the production of other hazardous byproducts.[4]

The only acceptable method is to arrange for disposal via your institution's EHS office or a licensed hazardous waste contractor.

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup.

  • Provide Information: Be prepared to provide the full details from your waste label.

  • Manifesting: For transportation off-site, the waste will be tracked using a hazardous waste manifest system from the point of generation to its final disposal facility, ensuring a complete chain of custody as required by the EPA.[7]

Section 4: Visualizing the Disposal Pathway

To clarify the decision-making process, the following diagram illustrates the complete workflow from generation to final disposal.

G cluster_lab In-Lab Operations cluster_waste Waste Handling & Accumulation cluster_disposal Final Disposal gen Generation of Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe char Step 1: Characterize Waste (Solid, Liquid, Contaminated) cont Step 2: Select Compatible Container (e.g., Glass) char->cont ppe->char label_node Step 3: Label Container 'Hazardous Waste' + Contents cont->label_node accum Step 4: Accumulate in SAA (Closed, Secondary Containment) label_node->accum ehs Step 5: Contact EHS for Pickup accum->ehs manifest Waste Manifested & Transported by Licensed Contractor ehs->manifest final Final Disposal at Approved TSDF (e.g., Incineration) manifest->final

Disposal Workflow for this compound.

Conclusion

The responsible disposal of this compound is a multi-step process that hinges on a clear understanding of its hazards, strict adherence to waste segregation and labeling protocols, and seamless coordination with professional disposal services. By integrating these procedures into your standard laboratory operations, you uphold the highest standards of safety, protect our shared environment, and ensure full compliance with hazardous waste regulations.

References

A Strategic Guide to Personal Protective Equipment for Handling 2,3-Difluoro-6-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2,3-Difluoro-6-nitroanisole, focusing on the critical role of Personal Protective Equipment (PPE). As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Stance on Safety

Core Principles of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers exposed to hazardous conditions.[1][2][3][4][5] The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision that considers the specific hazards of the chemical and the nature of the handling procedure.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always inspect gloves for integrity before use.To prevent skin contact, which could lead to irritation or absorption of the chemical.[6][7]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary.To protect the eyes from splashes and airborne particles of the chemical.[6][7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder form or when there is a risk of aerosol generation.To prevent inhalation of the compound, which could cause respiratory irritation or other systemic effects.
Protective Clothing A flame-resistant lab coat is essential. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.To protect the skin and personal clothing from contamination.[7]
Foot Protection Closed-toe shoes are mandatory in a laboratory setting.To protect the feet from spills and falling objects.

Experimental Protocols: A Step-by-Step Guide to Safety

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the handler.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gowning: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, put on the respirator, ensuring a proper fit and seal.

  • Eye and Face Protection: Put on safety glasses or goggles. If a face shield is needed, it should be donned at this stage.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE: A Mindful Reversal
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the appropriate hazardous waste container.

  • Gown: Unbutton the lab coat and remove it by rolling it away from your body, ensuring the contaminated outer surface is contained.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety glasses or goggles.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific handling task.

PPE_Decision_Process cluster_assessment Risk Assessment cluster_ppe_level PPE Level Determination cluster_action Action Start Start: Handling this compound Assess_Quantity Assess Quantity of Compound Start->Assess_Quantity Assess_Procedure Assess Handling Procedure Start->Assess_Procedure Small_Scale Small Scale (<1g) Assess_Quantity->Small_Scale <1g Large_Scale Large Scale (>1g) Assess_Quantity->Large_Scale >1g Low_Risk Low Risk (e.g., weighing in a fume hood) Assess_Procedure->Low_Risk High_Risk High Risk (e.g., transfer, potential for splash) Assess_Procedure->High_Risk Standard_PPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Small_Scale->Standard_PPE Enhanced_PPE Enhanced PPE: - Standard PPE + - Chemical Goggles - Face Shield - Respirator Large_Scale->Enhanced_PPE Low_Risk->Standard_PPE High_Risk->Enhanced_PPE Proceed Proceed with Caution Standard_PPE->Proceed Review_Protocol Review Safety Protocol Enhanced_PPE->Review_Protocol Review_Protocol->Proceed

Caption: Decision tree for selecting appropriate PPE when handling this compound.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal of chemical waste is a critical component of laboratory safety.[6][7] All waste contaminated with this compound, including gloves, disposable lab coats, and any contaminated materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Follow your institution's specific guidelines for the disposal of chemical waste.

In Case of Emergency: Preparedness is Key

Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-6-nitroanisole
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-6-nitroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.